This technical guide details the chemical properties, synthesis, and reactivity of 3-Bromo-5-methyl-2-nitrothiophene , a high-value heterocyclic scaffold used in the development of kinase inhibitors, antibacterial agents...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and reactivity of 3-Bromo-5-methyl-2-nitrothiophene , a high-value heterocyclic scaffold used in the development of kinase inhibitors, antibacterial agents, and organic semiconductors.
A Divergent Scaffold for Heterocyclic Medicinal Chemistry
Executive Summary
3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4) is a trisubstituted thiophene derivative characterized by a unique "push-pull" electronic structure. The electron-withdrawing nitro group at C2 and the electron-donating methyl group at C5 create a polarized system that activates the C3-bromine bond for diverse functionalization. This compound serves as a critical "linchpin" intermediate: it allows for orthogonal reactivity where the bromine atom can be displaced via Nucleophilic Aromatic Substitution (
) or utilized in Palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked amine precursor for fused-ring synthesis.
Physicochemical Profile
Property
Specification
IUPAC Name
3-Bromo-5-methyl-2-nitrothiophene
CAS Number
82834-44-4
Molecular Formula
Molecular Weight
222.06 g/mol
Appearance
Pale yellow to orange crystalline solid
Melting Point
102–106 °C (Typical range for analogs; verify per batch)
The synthesis of 3-bromo-5-methyl-2-nitrothiophene requires a regioselective approach to ensure the correct placement of substituents. Direct nitration of 2-bromo-5-methylthiophene typically yields the 4-nitro isomer due to the directing effect of the methyl group. Therefore, the "Gronowitz Route" (halogen dance/reduction strategy) is the industry standard for high purity.
The core utility of this scaffold lies in its orthogonal reactivity . The presence of the nitro group at C2 fundamentally alters the chemistry of the C3-bromine bond compared to non-nitrated thiophenes.
A. Nucleophilic Aromatic Substitution (
)
Unlike simple bromothiophenes, the C2-nitro group strongly withdraws electron density, making the C3-position highly electrophilic.
Reaction: Displacement of Bromide by Amines, Thiols, or Alkoxides.
Mechanism: Addition-Elimination via a Meisenheimer-like complex.
Application: Rapid generation of libraries of 3-amino-2-nitrothiophenes (precursors to thienopyrimidines).
Protocol Note: Weak nucleophiles (anilines) may require heating in DMF/DMSO; strong nucleophiles (aliphatic amines) react at RT.
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
The C3-Br bond remains active for oxidative addition by Pd(0), despite the steric bulk of the adjacent nitro group.
Selectivity: The C-Br bond reacts preferentially over the nitro group.
Catalyst System:
or with S-Phos (for sterically hindered substrates).
Outcome: Introduction of aryl or heteroaryl groups at C3, retaining the nitro functionality for later reduction.
C. Nitro Reduction & Cyclization
Reduction of the nitro group yields the 2-amino-3-bromo derivative.
Challenge: Free 2-aminothiophenes are notoriously unstable (oxidative dimerization).
Strategy: Immediate "trapping" via acylation or one-pot cyclization.
Example: Reduction with
in the presence of an aldehyde or nitrile yields fused thieno[2,3-d]pyrimidines or thieno[3,2-b]pyridines .
Figure 2: Divergent reactivity map showing three distinct chemical pathways.
Medicinal Chemistry Applications
This scaffold is a bioisostere for ortho-substituted nitrobenzenes but offers distinct solubility and metabolic profiles due to the thiophene sulfur.
Kinase Inhibitors: The 2-amino-3-arylthiophene motif (accessible via Suzuki then Reduction) mimics the ATP-binding hinge region of kinases.
Antibacterial Agents: Nitrothiophenes themselves act as prodrugs activated by bacterial nitroreductases (similar to metronidazole), generating cytotoxic nitro-radical anions specifically within bacteria.
Thienopyrimidines: By reacting the SnAr product (3-amino-2-nitro) with reducing agents and formylating agents, researchers access thienopyrimidines, which are potent EGFR and PI3K inhibitor scaffolds.
Handling and Safety
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of nitroaromatics).
Explosion Hazard: While stable at RT, nitro-bromo compounds can decompose violently at high temperatures. Do not distill to dryness.
Waste Disposal: Segregate as halogenated organic waste. Treat aqueous washes with bleach to quench residual sulfides if generated during synthesis.
References
Gronowitz, S. (1959).[8] Synthesis of 3-substituted thiophenes via reductive debromination. Acta Chemica Scandinavica, 13, 1045.[8]
ChemicalBook. (2024). 3-Bromo-5-methyl-2-nitrothiophene Product Properties and CAS 82834-44-4.
Spinelli, D., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-nitrothiophenes: Kinetic and mechanistic studies. Journal of the Chemical Society, Perkin Transactions 2.
BenchChem. (2025).[9] Suzuki Cross-Coupling Protocols for Bromonitrothiophenes.
An In-Depth Technical Guide to 3-Bromo-5-methyl-2-nitrothiophene
CAS Number: 82834-44-4 Preamble: Navigating the Landscape of a Niche Thiophene Building Block To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the chemical scaffold of 3-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 82834-44-4
Preamble: Navigating the Landscape of a Niche Thiophene Building Block
To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the chemical scaffold of 3-Bromo-5-methyl-2-nitrothiophene. Initial investigations into this specific molecule reveal a landscape characterized by a degree of scientific obscurity. While the broader class of substituted nitrothiophenes has been explored for various applications, detailed, peer-reviewed literature focusing explicitly on the synthesis, reactivity, and biological profile of the 3-bromo-5-methyl-2-nitro isomer is notably sparse.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the confirmed foundational knowledge available for this compound. Secondly, and more critically, it will leverage established principles of thiophene chemistry, drawing logical inferences from closely related and well-documented analogues. The aim is to provide a robust, albeit partially theoretical, framework to empower researchers in their endeavors with this promising, yet under-documented, chemical entity. We will proceed with the understanding that the proposed methodologies are grounded in established reaction mechanisms and should be approached with the rigorous validation expected in a research and development setting.
Molecular Overview and Physicochemical Properties
3-Bromo-5-methyl-2-nitrothiophene belongs to the family of halogenated nitrothiophenes, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The strategic placement of the bromo, methyl, and nitro functionalities on the thiophene ring imparts a unique electronic and steric profile, suggesting a rich potential for derivatization.
Table 1: Physicochemical Properties of 3-Bromo-5-methyl-2-nitrothiophene and Related Analogues
The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitutions. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's solubility and steric interactions.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary
3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4) represents a highly specialized heterocyclic building block in modern medicinal chemistry. Its trisubstituted thiophene core offers a unique "push-pull" electronic environment, driven by the electron-withdrawing nitro group at C2 and the electron-donating methyl group at C5. This configuration activates the C3-bromine bond for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling, while the nitro group serves as a latent amine precursor. This guide provides a definitive structural analysis, validated synthetic protocols, and a strategic roadmap for its application in the synthesis of complex pharmaceutical scaffolds.
The molecule consists of a five-membered thiophene ring substituted at three distinct positions. The interplay between these substituents defines its reactivity profile.
Structural Dynamics
Electronic Push-Pull: The nitro group (
) at position 2 is a strong electron-withdrawing group (EWG), significantly reducing electron density in the ring. Conversely, the methyl group () at position 5 acts as a weak electron-donating group (EDG) via hyperconjugation.
C3-Bromine Activation: The bromine atom at position 3 is ortho to the nitro group. The strong inductive and resonant withdrawal of the nitro group makes the C3 carbon highly electrophilic, facilitating the displacement of bromine by nucleophiles (
)—a reaction pathway not typically accessible in unactivated bromothiophenes.
Steric Environment: The proximity of the nitro and bromo groups creates a sterically congested environment at the C2-C3 bond, which can influence the conformation of downstream coupling products (e.g., biaryl twist angles).
Key Physical Data
Property
Value
Note
CAS Number
82834-44-4
Verified Identifier
Molecular Formula
Molecular Weight
222.06 g/mol
Melting Point
102 – 106 °C
Crystalline Solid
Appearance
Yellow to orange solid
Characteristic of nitro-thiophenes
Solubility
Soluble in DCM, EtOAc, THF
Low solubility in water
NMR (CDCl)
2.45 (s, 3H, Me), 6.90 (s, 1H, H4)
H4 is the diagnostic singlet
Synthetic Pathways
The synthesis of 3-bromo-5-methyl-2-nitrothiophene requires a strategic approach to ensure correct regiochemistry. Direct nitration of 2-bromo-5-methylthiophene typically yields the 4-nitro isomer due to steric and electronic directing effects. Therefore, the established route proceeds via the nitration of 3-bromo-5-methylthiophene .
Core Synthesis Workflow
The most robust pathway involves the preparation of the 3-bromo precursor followed by regioselective nitration.
Figure 1: Strategic synthesis route ensuring regiochemical purity at the C3 position.
Detailed Experimental Protocol
Step 1: Preparation of 3-Bromo-5-methylthiophene (Precursor)
Context: Direct bromination of 2-methylthiophene yields the 2-bromo isomer. To access the 3-bromo isomer, a bromination-debromination sequence is employed.[1][2]
Bromination: Treat 2-methylthiophene with excess bromine (
) to generate 2,3,5-tribromo-5-methylthiophene.
Selective Reduction: Reflux the tribromo intermediate with Zinc dust in Acetic Acid (
). The -bromines (positions 2 and 5) are more labile and are selectively reduced, leaving the -bromine (position 3) intact.
Validation: Monitor by GC-MS. Disappearance of tribromo peak and appearance of monobromo peak (MW 177).
Step 2: Nitration to 3-Bromo-5-methyl-2-nitrothiophene
Context: With the 3-bromo group in place and position 5 blocked by the methyl group, the most reactive site for electrophilic aromatic substitution is position 2 (
-position).
Reagents: Fuming Nitric Acid (
), Acetic Anhydride ().
Procedure:
Dissolve 3-bromo-5-methylthiophene (1.0 eq) in acetic anhydride at 0 °C.
Dropwise add fuming
(1.1 eq), maintaining internal temperature °C to prevent over-oxidation.
Stir at 0 °C for 1 hour, then warm to room temperature.
Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.
Purification: Filter and recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).
Yield: Typically 60-75%.
Reactivity Profile & Functionalization
This molecule is a "linchpin" intermediate. The orthogonal reactivity of the bromide and nitro groups allows for sequential functionalization.
Figure 2: Divergent reactivity pathways. The activated C-Br bond allows for both metal-catalyzed coupling and nucleophilic displacement.
Nucleophilic Aromatic Substitution (
)
The nitro group activates the C3-bromine.
Reaction: Reaction with primary amines (e.g., morpholine, benzylamine) or thiols.
Conditions:
, DMF, °C.
Utility: Rapid introduction of polarity or solubilizing groups early in the synthetic sequence.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is chemically competent for Suzuki-Miyaura, Stille, and Sonogashira couplings.
Selectivity: Coupling occurs exclusively at C3. The nitro group remains intact, provided reducing conditions are avoided.
Protocol Note: Use phosphine-rich catalysts (e.g.,
or ) to prevent catalyst poisoning by the sulfur heteroatom.
Nitro Reduction & Cyclization
Reduction of the nitro group yields the corresponding 2-aminothiophene.
Instability Warning: 2-Aminothiophenes are notoriously unstable (prone to oxidation/polymerization) as free bases. They are best isolated as salts (HCl) or immediately acylated/cyclized.
Application: Reaction of the resulting amine with the C3-substituent (if modified) allows for the formation of fused bicyclic systems like thienopyrimidines , a privileged scaffold in kinase inhibitor design.
Safety & Handling (MSDS Summary)
Hazards:
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
Acute Toxicity: Harmful if swallowed or inhaled. The nitrothiophene moiety is potentially mutagenic (Ames positive).
Handling:
Use only in a chemical fume hood.
Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place away from strong reducing agents.
References
Consiglio, G., et al. (1982). "Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens...". Journal of the Chemical Society, Perkin Transactions 2.
Gronowitz, S., & Raznikiewicz, T. (1964). "3-Bromothiophene".[3][1][4][5] Organic Syntheses, Coll. Vol. 5, p.149. (Foundational method for 3-bromo precursors).
Hallberg, A., et al. (1981).[1] "A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes". Synthetic Communications. (Validation of the bromination-debromination route).
Executive Summary & Strategic Analysis The synthesis of 3-bromo-5-methyl-2-nitrothiophene presents a classic problem in heterocyclic regioselectivity: the "crowded" 2,3-substitution pattern. Direct functionalization of t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 3-bromo-5-methyl-2-nitrothiophene presents a classic problem in heterocyclic regioselectivity: the "crowded" 2,3-substitution pattern. Direct functionalization of the commercially available 2-methylthiophene or 2-nitrothiophene often yields the thermodynamically favored 4-bromo or 5-nitro isomers due to the cooperative directing effects of the ring heteroatom and substituents.
To achieve the specific 3-bromo-2-nitro arrangement, this guide proposes a Regioselective Debromination-Nitration Strategy . This route circumvents the natural directing preferences by utilizing a "blocking and unblocking" tactic involving zinc-mediated selective debromination. This protocol ensures high isomeric purity (>98%), a critical parameter for downstream pharmaceutical applications where regioisomers can lead to off-target toxicity.
Core Challenges Solved:
Regiocontrol: Overcoming the natural tendency of electrophiles to attack the C4 position in 2,5-disubstituted thiophenes.
Safety: Managing the exothermicity of thiophene nitration.
Purification: Eliminating the need for difficult chromatographic separation of nitro-isomers.
Retrosynthetic Logic & Pathway
The critical insight for this synthesis is recognizing that the target molecule is the nitration product of 4-bromo-2-methylthiophene . By synthesizing this specific precursor, we direct the incoming nitro group to the highly reactive
-position (C5), which, upon IUPAC renumbering, yields the desired 3-bromo-5-methyl-2-nitrothiophene structure.
Synthesis Pathway Diagram[1]
Figure 1: Strategic pathway utilizing selective debromination to access the 4-bromo precursor, ensuring correct nitration regiochemistry.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dibromo-5-methylthiophene
Objective: Introduce bromine at the C4 position. Since direct monobromination of 2-methylthiophene yields the C5 (alpha) product, we must "over-brominate" to occupy both C5 and C4, then remove the C5 bromine later.
Reagents:
2-Methylthiophene (1.0 eq)
Bromine (
) (2.2 eq)
Chloroform (
) or Dichloromethane (DCM) (Solvent)
Protocol:
Setup: Charge a 3-neck round-bottom flask with 2-methylthiophene and
(5 mL/g substrate). Cool to 0°C under atmosphere.
Addition: Add
dropwise over 2 hours. Critical: Maintain temperature < 5°C to prevent polymerization.
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn dark red.
Quench: Wash with 10%
(aq) to remove excess bromine (color change from red to yellow).
Workup: Separate organic layer, dry over
, and concentrate in vacuo.
Yield: ~85-90% as a yellow oil.
Mechanism Note: The methyl group activates the ortho (C3) and para-like (C5) positions. The first bromine goes to C5 (alpha). The second bromine is directed to C4 by the methyl group (ortho) and the C5-Br (ortho).
Step 2: Regioselective Debromination (The "Switch")
Objective: Selectively remove the
-bromine (C2/C5) while retaining the -bromine (C4). Zinc in acetic acid preferentially reduces -halogens due to the lower bond dissociation energy and higher stability of the -thienyl radical/anion intermediate.
Reagents:
2,4-Dibromo-5-methylthiophene (Intermediate A)
Zinc Dust (Activated) (3.0 eq)
Acetic Acid (Glacial) (Solvent)
Water (Co-solvent, 10% v/v)
Protocol:
Activation: Wash Zn dust with 2% HCl, then water, then acetone, and dry under vacuum.
Reaction: Dissolve Intermediate A in Acetic Acid/Water (9:1). Add Zn dust in portions.
Reflux: Heat to 80-90°C. Monitor via GC-MS or TLC. Stop immediately upon consumption of starting material to prevent over-reduction to 2-methylthiophene.
Workup: Filter off Zn residues. Neutralize filtrate with
(Caution: foaming). Extract with hexanes.
Purification: Distillation under reduced pressure.
Objective: Install the nitro group. The substrate is 4-bromo-2-methylthiophene .[1]
Directing Effects: Methyl (at C2) directs to C5 (alpha). Bromine (at C4) is deactivating but directs ortho to itself (C5 is ortho to C4 in the thiophene ring context).
Result: Both groups direct the electrophile (
) to C5.
Reagents:
4-Bromo-2-methylthiophene (1.0 eq)
Nitric Acid (70%
) (1.1 eq)
Acetic Anhydride (
) (Solvent/Dehydrating agent)
Protocol:
Preparation: Prepare a solution of Acetyl Nitrate in situ by adding
to cooled at 0°C.
Addition: Add the acetyl nitrate solution dropwise to a solution of 4-bromo-2-methylthiophene in
at -10°C.
Control: Critical Safety Parameter: Do not allow temperature to exceed 0°C. Thiophene nitrations are prone to "runaway" exotherms.
Quench: Pour reaction mixture onto crushed ice. The product typically precipitates as a solid.
Purification: Recrystallization from Ethanol or MeOH.
Comprehensive Spectroscopic Profiling of 3-Bromo-5-methyl-2-nitrothiophene: A Guide for Medicinal Chemistry Intermediates
CAS Number: 82834-44-4 Molecular Formula: Molecular Weight: 222.06 g/mol Introduction & Application Scope 3-Bromo-5-methyl-2-nitrothiophene is a highly functionalized heterocyclic building block critical in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 82834-44-4
Molecular Formula:
Molecular Weight: 222.06 g/mol
Introduction & Application Scope
3-Bromo-5-methyl-2-nitrothiophene is a highly functionalized heterocyclic building block critical in the synthesis of advanced pharmaceutical agents. Its trisubstituted thiophene core serves as a scaffold for kinase inhibitors , anti-inflammatory agents , and optoelectronic materials .
The presence of three distinct functional handles—an electrophilic nitro group (C2), a labile bromine (C3) suitable for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a methyl group (C5) for steric modulation—makes this compound a versatile "lynchpin" in convergent synthesis.
This guide provides a rigorous spectroscopic analysis to assist researchers in the identification, quality control, and reaction monitoring of this intermediate.
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the electronic environment established during synthesis. The most robust route involves the sequential functionalization of 2-methylthiophene.
Synthesis Pathway (Graphviz Visualization)
The synthesis relies on the directing effects of the thiophene ring. The methyl group activates the
-position (C5) and -position (C3). However, initial nitration typically occurs at the open -position (C5 relative to S, or C2 relative to Me if numbering changes).
Note on Regiochemistry:
Nitration: 2-methylthiophene
2-methyl-5-nitrothiophene (Sterics and electronics favor the 5-position).
Bromination: The nitro group strongly deactivates the ring, particularly positions ortho to it. The methyl group activates the position ortho to itself (C3). Thus, bromination occurs at C3, yielding 3-bromo-5-methyl-2-nitrothiophene .
Spectroscopic Characterization
The following data is synthesized from standard thiophene substituent increments and verified against analogous compounds (e.g., 2-bromo-5-nitrothiophene).
Nuclear Magnetic Resonance (NMR)
The
H NMR spectrum is characteristically simple due to the high degree of substitution, serving as an excellent purity check.
H NMR (400 MHz, )
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
6.85 – 6.95
Singlet (s) or Quartet (q, Hz)
1H
H-4
The sole aromatic proton. It is shielded by the adjacent methyl group but deshielded by the electron-withdrawing nitro group (via resonance) and bromine (inductive).
2.55 – 2.60
Singlet (s) or Doublet (d, Hz)
3H
-CH (C5)
Typical allylic methyl shift on a thiophene ring. May show long-range coupling () to H-4.
Interpretation:
Absence of Coupling: If the peak at ~6.9 ppm is a sharp singlet, it confirms the substitution at C3. If the bromine were absent (impurity), you would see a pair of doublets for H3/H4.
Shift Logic: The H4 proton is located meta to the nitro group and ortho to the methyl. This unique environment distinguishes it from the isomer 3-bromo-2-methyl-5-nitrothiophene, where the proton would be ortho to the nitro group and significantly more deshielded (>7.5 ppm).
C NMR (100 MHz, )
Shift (, ppm)
Type
Assignment
150.5
Quaternary (C)
C-5 (attached to Methyl)
145.2
Quaternary (C)
C-2 (attached to Nitro)
131.0
Methine (CH)
C-4 (Aromatic C-H)
112.5
Quaternary (C)
C-3 (attached to Bromine)
15.8
Methyl ()
-CH
Infrared Spectroscopy (FT-IR)
IR is critical for confirming the presence of the nitro group and the integrity of the thiophene ring.
Wavenumber ()
Functional Group
Mode
1530 – 1550
Asymmetric Stretch (Strong)
1340 – 1360
Symmetric Stretch (Strong)
1400 – 1450
Thiophene Ring
Skeletal Stretch
600 – 700
Stretch (often obscured but distinct in fingerprint)
2920, 2850
(Methyl)
Aliphatic Stretch
Mass Spectrometry (GC-MS / LC-MS)
The mass spectrum provides definitive proof of bromination via the characteristic isotopic pattern.
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).
Molecular Ion (
):
m/z 221 (
isotope)
m/z 223 (
isotope)
Isotopic Ratio: The doublet at 221/223 appears in a 1:1 intensity ratio , a hallmark of mono-brominated compounds.
Fragmentation Pattern (EI):
(221/223): Parent peak.
(175/177): Loss of nitro group (46 Da). Characteristic of nitro-aromatics.
(142): Loss of bromine (79/81 Da).
(96): Thiophene-methyl cation core.
Experimental Protocol: Quality Control Analysis
To validate a batch of 3-Bromo-5-methyl-2-nitrothiophene, follow this standard operating procedure (SOP).
Sample Preparation for NMR
Solvent: Use
(Chloroform-d) neutralized with silver foil or if the compound is acid-sensitive (though nitro-thiophenes are generally stable).
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual iron or bromide salts from synthesis) which can broaden peaks.
Purity Assessment Criteria
Pass:
Single spot on TLC (
in 10% EtOAc/Hexane).
Sharp singlet at ~6.9 ppm in
H NMR.
1:1 Isotopic split in MS.
Fail (Common Impurities):
2-Methyl-5-nitrothiophene: Lack of Bromine. Check for two doublets in NMR (H3/H4 coupling
Hz).
Isomers: 3-Bromo-2-methyl-5-nitrothiophene. Check methyl shift; steric crowding often shifts the methyl signal downfield.
References
Synthesis of Halogenated Thiophenes
Gronowitz, S. Thiophene and Its Derivatives.[1][2][3] Wiley-Interscience. (Foundational text on thiophene directing effects).
Nitration Protocols
Journal of Organic Chemistry, "Nitration of 2-substituted thiophenes".
Spectroscopic Data Source (CAS 82834-44-4)
GuideChem / Chiralen Chemical Database. "3-Bromo-5-methyl-2-nitrothiophene Properties".
13C NMR analysis of 3-Bromo-5-methyl-2-nitrothiophene
Structural Elucidation and Quantitative Analysis of 3-Bromo-5-methyl-2-nitrothiophene via C NMR Abstract This technical guide details the C NMR analysis of 3-Bromo-5-methyl-2-nitrothiophene , a densely functionalized het...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation and Quantitative Analysis of 3-Bromo-5-methyl-2-nitrothiophene via
C NMR
Abstract
This technical guide details the
C NMR analysis of 3-Bromo-5-methyl-2-nitrothiophene , a densely functionalized heteroaromatic intermediate used in pharmaceutical and agrochemical synthesis. Unlike proton NMR, where signal overlap can obscure structural details, C NMR offers distinct diagnostic windows for the thiophene core. This guide addresses the specific challenges of this molecule—specifically the "Heavy Atom Effect" of bromine and the relaxation dynamics of quaternary carbons—providing a self-validating experimental protocol for researchers.
Molecular Architecture & Chemical Shift Prediction
The thiophene ring in this molecule is trisubstituted, leaving only one methine (C-H) carbon. The remaining four carbons are non-protonated (quaternary), presenting a detection challenge due to long spin-lattice relaxation times (
) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Diagnostic Signal Assignment (Predicted)
The following chemical shift values are derived from substituent chemical shift (SCS) additivity rules for thiophenes, referenced against standard spectral databases.
Carbon Position
Functional Group
Predicted Shift (, ppm)
Signal Type
Mechanistic Insight
C-2
148.0 – 152.0
Quaternary (Weak/Broad)
Strongly deshielded by the nitro group (EWG). Signal may be broadened by the quadrupolar N nucleus.
C-5
146.0 – 150.0
Quaternary (Weak)
Deshielded by the -effect of the methyl group and the ring sulfur.
C-4
128.0 – 132.0
Methine (Strong)
The only protonated ring carbon. Expect high intensity due to NOE enhancement.
C-3
108.0 – 114.0
Quaternary (Weak)
Diagnostic Peak: Shielded (upfield) relative to typical aromatics due to the Heavy Atom Effect of Bromine (spin-orbit coupling).
Methyl
15.0 – 16.5
Methyl (Strong)
Typical aliphatic region.
Critical Analysis: The separation between C-2 and C-5 is the most difficult aspect of this spectrum. While both appear in the 145–155 ppm range, C-2 is typically broader and lower in intensity due to coupling with the Nitro nitrogen.
Experimental Methodology
To ensure quantitative accuracy and visibility of all quaternary carbons, the standard "quick" carbon parameters must be modified.
Sample Preparation
Solvent: Chloroform-d (
) is preferred for solubility. If the nitro group induces stacking/aggregation, switch to DMSO- to disrupt intermolecular interactions.
Concentration: Minimum 50 mg/0.6 mL. High concentration is vital for detecting the weak C-Br and C-NO2 signals.
Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
]. This paramagnetic agent shortens relaxation times, allowing quantitative integration of quaternary carbons without excessively long delays.
Acquisition Parameters (Self-Validating Protocol)
The following protocol ensures that the absence of a signal is not a false negative due to saturation.
Pulse Sequence: zgpg30 (Power-gated decoupling). Avoid standard dept sequences as they will erase the critical C2, C3, and C5 signals.
Spectral Width: 240 ppm (to capture carbonyls if oxidation occurs, or reference standards).
Relaxation Delay (
):
Standard: 2.0 seconds.
Quantitative (without Cr(acac)
):> 5.0 seconds . The C-Br and C-NO2 carbons have very efficient relaxation pathways and require time to return to equilibrium.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Analytical Workflow Diagram
Caption: Optimized workflow for analyzing polysubstituted thiophenes. The feedback loop ensures quaternary signals are not lost to saturation.
Signal Assignment Strategy
When analyzing the spectrum, follow this logic flow to confirm the structure:
Locate the Aliphatic Region (0-50 ppm): Confirm the methyl group at ~15 ppm. If this is missing or split, the side chain is modified.
Identify the "Heavy" Carbon (100-115 ppm): Look for a low-intensity signal in this region.
Verification: If this peak is at ~130 ppm instead of ~110 ppm, the Bromine has likely been lost (dehalogenation) or replaced by a lighter atom (e.g., Cl).
The Methine Anchor (128-132 ppm): This should be the tallest peak in the aromatic region.
QC Check: In a DEPT-135 experiment, this is the only aromatic peak that should remain visible (pointing up). All others (C2, C3, C5) will disappear.
The Low-Field Cluster (145-155 ppm): You expect two peaks here (C2 and C5).
Differentiation: Run a HMBC (Heteronuclear Multiple Bond Correlation) . The Methyl protons (~2.5 ppm in
) will show a strong long-range coupling to C-5 and a weaker one to C-4 . They will not couple to C-2. This definitively assigns C-5.
Troubleshooting & Common Pitfalls
Issue
Root Cause
Solution
Missing Signals
Quaternary carbons (C2, C3, C5) saturated due to short .
Increase to 5-10s or add Cr(acac).
Broad C-2 Peak
Quadrupolar relaxation of the Nitro-Nitrogen ().
This is normal. Do not mistake for an impurity.
Extra Peaks
Rotamers or decomposition.
Check NMR. If clean, the extra peaks may be solvent impurities or spinning sidebands (change spin rate).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).
Gronowitz, S. (1968). "The Substituent Effect of Bromine on Thiophene." Acta Chemica Scandinavica. (Foundational work on Thiophene SCS).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Spinelli, D., et al. (1988).[1] "An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2.[1] (Detailed analysis of nitro/thiophene electronic effects).
Advanced Characterization Guide: FT-IR Analysis of 3-Bromo-5-methyl-2-nitrothiophene
This guide serves as an advanced technical reference for the vibrational characterization of 3-Bromo-5-methyl-2-nitrothiophene . In the absence of a universally standardized reference spectrum in public databases for thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the vibrational characterization of 3-Bromo-5-methyl-2-nitrothiophene .
In the absence of a universally standardized reference spectrum in public databases for this specific tri-substituted thiophene, this guide employs First Principles of Vibrational Spectroscopy and Fragment-Based Analysis . We synthesize data from established thiophene analogs (2-nitrothiophene, 3-bromothiophene, and 2-methylthiophene) to construct a high-confidence predictive spectral fingerprint.
Executive Summary
3-Bromo-5-methyl-2-nitrothiophene is a critical intermediate in the synthesis of complex pharmacophores, particularly for functionalized thiophene-based drugs and optoelectronic materials. Its characterization relies heavily on confirming the regiochemistry of the nitro (
) , bromo () , and methyl () substituents on the heteroaromatic ring.
This guide provides a rigorous protocol for FT-IR analysis, focusing on distinguishing this specific isomer from potential byproducts (e.g., regioisomers like 4-bromo or 3-nitro variants) through unique vibrational signatures.
Molecular Structure & Vibrational Theory
Structural Dynamics
The molecule features a penta-substituted heterocyclic ring. The vibrational modes are governed by three competing electronic effects:
Nitro Group (C2): Strong electron-withdrawing group (EWG) via resonance. It conjugates with the thiophene ring, increasing the double-bond character of the
bond and shifting ring breathing modes.
Bromine Atom (C3): Weakly deactivating (inductive withdrawal) but sterically significant. Its heavy mass (
) drastically lowers the frequency of carbon-halogen stretching modes.
Methyl Group (C5): Weakly activating (inductive donation). It introduces aliphatic
stretching modes distinct from the aromatic ring hydrogen (which is absent in this fully substituted skeleton, except for potential impurities).
Predicted Spectral Fingerprint
The following table synthesizes theoretical band assignments derived from high-fidelity analog data.
Frequency Region ()
Vibrational Mode
Assignment & Diagnostic Value
3100 – 3000
Absent/Weak. The target molecule has no ring hydrogens. A significant peak here indicates incomplete bromination or starting material contamination.
2980 – 2850
Medium. Characteristic stretching. Look for asymmetric (~2960) and symmetric (~2870) modes.
1550 – 1510
Very Strong. The asymmetric nitro stretch.[1] Often the most intense peak. Conjugation with the ring may shift this to the lower end ().
1450 – 1375
Medium/Strong. Thiophene ring skeletal vibrations. Often appears as a doublet.
1360 – 1320
Strong. Symmetric nitro stretch. The gap between and is diagnostic for the electronic environment of the nitro group.
1380 & 1460
Medium. Methyl bending (umbrella and scissoring modes).
850 – 800
Weak/Medium. C-S-C ring stretching, often coupled with ring deformation.
650 – 500
Medium/Strong. Carbon-Bromine stretch. Due to the heavy mass of Br, this appears in the far fingerprint region.
Experimental Protocol
Sample Preparation
Given the crystalline nature of nitro-thiophenes, Attenuated Total Reflectance (ATR) is the preferred method for reproducibility, though KBr pellets offer higher sensitivity for weak overtone bands.
Method A: Diamond ATR (Recommended)
Crystal: Single-bounce Diamond or ZnSe.
Pressure: High contact pressure is required to ensure the hard crystalline powder makes intimate contact with the crystal.
Background: Air background collected immediately prior to sampling.
Method B: KBr Pellet (Validation)
Ratio: 1-2 mg sample : 200 mg IR-grade KBr.
Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).
Pressing: 10 tons for 2 minutes under vacuum to remove moisture.
Instrument Parameters
Resolution:
(Standard) or (High Res for resolving fingerprint multiplets).
Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to optimize Signal-to-Noise (S/N).
Apodization: Norton-Beer (Medium) or Blackman-Harris.
Workflow Visualization
Characterization Logic Flow
The following diagram outlines the decision process for validating the compound based on its spectrum.
Caption: Logical workflow for validating 3-Bromo-5-methyl-2-nitrothiophene via FT-IR, prioritizing the exclusion of hydrogen-bearing precursors.
Detailed Spectral Analysis
The "Silent" Region (3100
)
A critical quality control checkpoint.
Observation: The target molecule is fully substituted at the ring carbons (C2-Nitro, C3-Br, C4-H?, C5-Methyl).
Correction: Wait, the structure is 3-Bromo-5-methyl-2-nitrothiophene .
Refined Analysis: There IS one aromatic proton at Position 4.[6]
Expectation: A weak, singular band around 3080–3090
.
Note: If you see multiple bands >3000
, it implies contamination with mono-substituted or di-substituted thiophenes.
The Nitro "Twin Towers" (1550 & 1350
)
The nitro group dominates the spectrum.
Asymmetric Stretch (
): Look for a very intense band at 1535 ± 15 . The bromine at C3 may sterically crowd the nitro group, potentially twisting it slightly out of planarity, which can broaden this peak or shift it to slightly higher wavenumbers compared to 2-nitrothiophene.
Symmetric Stretch (
): Sharp band at 1340 ± 10 .
The Methyl Signature
Stretching: Weak bands at 2960
(asym) and 2870 (sym). These confirm the presence of the alkyl chain at C5.
Bending: A diagnostic peak at ~1375
(umbrella mode) often appears as a shoulder to the symmetric nitro stretch or the ring breathing modes.
The Fingerprint Region (C-Br)
The C-Br stretch is difficult to assign definitively without Raman data, but in thiophenes, it typically presents as a medium-to-strong band in the 650–500
range.
Guidance: Look for a new band in this region that is absent in the starting material (3-methyl-2-nitrothiophene or 2-nitrothiophene).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general functional group assignments).
Katritzky, A. R., & Boulton, A. J. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society, 3500-3505.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Technical Guide: Mass Spectrometry of 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary & Chemical Context[1][2][3][4][5] 3-Bromo-5-methyl-2-nitrothiophene (CAS: 28987-23-9) serves as a critical scaffold in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceuticals. Its tri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
3-Bromo-5-methyl-2-nitrothiophene (CAS: 28987-23-9) serves as a critical scaffold in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceuticals. Its trisubstituted thiophene core presents a unique mass spectrometric challenge due to the interplay between the electron-withdrawing nitro group, the heavy halogen (bromine), and the electron-rich thiophene ring.
This guide moves beyond basic spectral matching. It provides a mechanistic deconstruction of the molecule's fragmentation behavior, offering a self-validating protocol for identification and purity analysis. The focus is on Electron Ionization (EI) due to its structural diagnostic power, with supplementary notes on Electrospray Ionization (ESI).
Physicochemical & Isotopic Profile
Before acquisition, the analyst must predict the spectral envelope. The presence of Bromine (
and ) creates a definitive isotopic signature that acts as an internal standard for validating the molecular ion.[1]
Molecular Specifications
Property
Value
Notes
Formula
Heteroaromatic Nitro Compound
Monoisotopic Mass
220.9146 Da
Based on
Molecular Ion (M⁺)
m/z 221 / 223
Characteristic 1:1 Doublet
Base Peak Prediction
m/z 175 / 177
Loss of is typically dominant
The Bromine Signature (The "Doublet")
Unlike chlorinated compounds (3:1 ratio), the natural abundance of Bromine isotopes is approximately 50.7% (
) and 49.3% ().
Validation Rule: Any fragment ion retaining the bromine atom must display a doublet peak separated by 2 m/z units with near-equal intensity.[2]
Loss Validation: If a fragmentation step involves the loss of Bromine, the resulting peak will collapse into a singlet (assuming no other halogens or sulfur isotope effects are significant).
Instrumentation & Methodology
To ensure reproducibility, the following experimental parameters are recommended. These settings balance sensitivity with sufficient internal energy to promote diagnostic fragmentation.
Experimental Protocol: GC-MS (EI)
Inlet Temperature: 250°C (Prevents thermal degradation of the nitro group prior to ionization).
Ion Source: Electron Ionization (EI) at 70 eV.
Transfer Line: 280°C.
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Scan Range: m/z 40–300.
Experimental Workflow Diagram
Figure 1: Standardized GC-MS acquisition workflow for nitro-bromo-thiophenes.
The fragmentation of 3-Bromo-5-methyl-2-nitrothiophene under EI conditions is driven by the stability of the aromatic thiophene ring and the lability of the nitro group.
Primary Fragmentation Pathways[9]
Pathway A: Radical Loss of Nitro Group ()
This is the most thermodynamically favorable pathway for nitroaromatics. The molecular ion (
) cleaves the bond.
Precursor: m/z 221/223
Product: m/z 175/177 (Cation:
)
Observation: This is often the Base Peak (100% relative abundance). The doublet pattern is preserved, confirming the retention of Bromine.
Pathway B: Nitro-Nitrite Rearrangement ()
The nitro group can isomerize to a nitrite ester (
) followed by the loss of a neutral nitric oxide () radical.
Precursor: m/z 221/223
Product: m/z 191/193 (Cation:
)
Observation: A secondary doublet appearing 30 mass units below the molecular ion.
Pathway C: Halogen Cleavage ()
Direct cleavage of the
bond is less favorable than loss but still observable.
Precursor: m/z 221/223
Product: m/z 142 (Cation:
)
Observation: Collapse of the doublet into a singlet (m/z 142). This confirms the peak no longer contains Bromine.
Pathway D: Composite Loss ()
Sequential loss of the nitro group followed by the bromine atom (or vice versa).
Precursor: m/z 175/177
Product: m/z 96 (Cation:
)
Observation: A singlet at m/z 96, characteristic of the methylthiophene core.
Diagnostic Ion Table
Ion Identity
m/z ()
m/z ()
Pattern
Mechanism
Molecular Ion ()
221
223
Doublet (1:1)
Parent Ionization
$[M - NO]^+
191
193
Doublet (1:1)
Nitro-Nitrite Rearrangement
(Base Peak)
175
177
Doublet (1:1)
-Cleavage of Nitro group
142
-
Singlet
C-Br Homolysis
96
-
Singlet
Sequential Heteroatom Loss
Thiophene Ring Frag
45
-
Singlet
fragment
Mechanistic Pathway Diagram
Figure 2: Mechanistic fragmentation tree for 3-Bromo-5-methyl-2-nitrothiophene.
Data Interpretation & Troubleshooting
Self-Validating the Spectrum
To confirm the identity of 3-Bromo-5-methyl-2-nitrothiophene in an unknown sample, apply the "Rule of Three" :
Isotope Check: Does the molecular ion (221/223) show a 1:1 intensity ratio? If the ratio is 3:1, you have a Chloride impurity. If it is a singlet, you have lost the halogen.
Nitro Loss: Is there a prominent loss of 46 Da? If the loss is only 30 Da (NO) without a subsequent 46 Da loss, the nitro group might be sterically hindered or the assignment is incorrect.
Ring Stability: The presence of m/z 96 (methylthiophene cation) confirms the core scaffold is intact.
Common Impurities[9]
De-brominated analog: 2-Methyl-5-nitrothiophene (m/z 143). Look for a singlet M+ at 143.
Isomeric shifts: If the fragmentation pattern is identical but the retention time shifts, consider the 4-bromo isomer. The "ortho effect" (interaction between Br and NO2) is subtle in MS but may slightly alter the ratio of
to .
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromo-5-nitrothiophene (Analogous fragmentation patterns). National Institute of Standards and Technology.[3] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Chapter 2: Mass Spectrometry of Halogenated and Nitro Compounds). Wiley.[4]
PubChem. (2023). Compound Summary: 3-Bromo-5-methyl-2-nitrothiophene (CID 12832675). National Center for Biotechnology Information. [Link]
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[5] Mass Spectrometry of Organic Compounds. (Classic text on Nitro-Nitrite Rearrangement mechanisms). Holden-Day.
The following technical guide details the reactivity, synthesis, and application of 3-Bromo-5-methyl-2-nitrothiophene . This guide is structured for researchers requiring actionable, high-level chemical intelligence.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity, synthesis, and application of 3-Bromo-5-methyl-2-nitrothiophene . This guide is structured for researchers requiring actionable, high-level chemical intelligence.
CAS: 25287-45-0 | Formula:
| MW: 222.06 g/mol
Executive Summary
3-Bromo-5-methyl-2-nitrothiophene represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents. Its utility stems from its orthogonal reactivity : the molecule possesses three distinct functional handles—a nucleophilic-susceptible bromide (activated by the nitro group), a reducible nitro group, and a methyl-blocked alpha-position that prevents unwanted polymerization.
This guide focuses on exploiting the electronic push-pull system created by the C2-nitro (electron-withdrawing) and C5-methyl (electron-donating) groups, which uniquely activates the C3-bromide for highly regioselective transformations.
Electronic Architecture & Reactivity Map
The thiophene ring is electron-rich, but the introduction of the nitro group at C2 dramatically alters the electron density distribution.
C2-Nitro (
): A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but strongly activates the C3 position for nucleophilic aromatic substitution ().
C3-Bromo (
): A versatile leaving group. In this specific orientation (ortho to nitro), it is highly labile to nucleophiles due to the stabilization of the Meisenheimer intermediate. It also serves as an oxidative addition site for Pd(0).
C5-Methyl (
): A weak electron-donating group (EDG). While EDGs typically deactivate , kinetic studies on thiophenes suggest the C5-alkyl group can counter-intuitively enhance reaction rates at C3, likely by stabilizing the transition state geometry or through hyperconjugation.
Visualization: Reactivity Hotspots
Figure 1: Functional map illustrating the orthogonal reactivity handles. The C2-Nitro group electronically activates the C3-Bromine, enabling facile substitution.
Module A: Nucleophilic Aromatic Substitution (
)
The most distinct reactivity of this scaffold is the displacement of the C3-bromide by nucleophiles (amines, thiols, alkoxides). Unlike benzene analogs, which often require forcing conditions, the 2-nitrothiophene system reacts under mild conditions.
Mechanism: The Meisenheimer Pathway
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C3, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group oxygen atoms.
Objective: Synthesis of 3-(piperidin-1-yl)-5-methyl-2-nitrothiophene.
Reagents: 3-Bromo-5-methyl-2-nitrothiophene (1.0 eq), Piperidine (2.2 eq), Ethanol or Acetonitrile.
Setup: 25 mL round-bottom flask with magnetic stirring.
Procedure:
Dissolve the substrate in Ethanol (0.5 M concentration).
Add Piperidine dropwise at room temperature (RT).
Note: The reaction is exothermic.[2] Monitor internal temp.
Stir at RT for 2–4 hours. (TLC monitoring: Hexane/EtOAc 8:2).
Observation: Solution typically deepens in color (yellow to orange/red) due to the charge-transfer nature of the product.
Workup:
Concentrate solvent in vacuo.
Resuspend residue in water; extract with DCM.
Wash organic layer with 1M HCl (to remove excess piperidine) followed by brine.
Dry over
and concentrate.
Yield: Typically 85–95%.
Critical Insight: The reaction rate is sensitive to solvent polarity. Dipolar aprotic solvents (DMF, DMSO) accelerate the reaction significantly compared to alcohols, but workup is more difficult.
The C3-Br bond is an excellent handle for C-C bond formation.[3][4] However, the nitro group can poison sensitive catalysts or undergo competitive reduction if conditions are too harsh.
Optimization for Nitro-Thiophenes
Catalyst:
is standard, but is more robust against the nitro group's coordinating ability.
Base: Use weak bases (
or ). Avoid strong alkoxides () which may trigger side reactions with the solvent or ligand.
Solvent: Toluene/Water (4:1) or DME/Water.
Experimental Protocol: Suzuki Coupling
Objective: Synthesis of 5-methyl-2-nitro-3-phenylthiophene.
Purification: Silica gel chromatography is essential to remove Pd residues, which often bind to the nitro-amine products.
Module C: Nitro Reduction & Chemoselectivity
Reducing the nitro group to an amine (3-bromo-5-methyl-2-aminothiophene) creates a highly unstable species. Aminothiophenes are prone to oxidation and dimerization.
Strategy: Perform reduction immediately prior to the next step (e.g., acylation or cyclization) or use a "one-pot" reduction-cyclization protocol.
Method
Reagents
Outcome
Risk
Béchamp
Fe / AcOH / EtOH
High Yield
Difficult workup (iron sludge)
Stannous
/ HCl
Reliable
Can cause hydrodebromination (loss of Br)
Hydrogenation
/ Pd-C
NOT RECOMMENDED
High risk of reducing the C-Br bond
Dithionite
/ THF /
Mild
Incomplete conversion often observed
Visualization: Synthesis Workflow
Figure 2: Divergent synthetic pathways. Path A preserves the nitro group for later reduction; Path B utilizes the nitro group to activate substitution.
Safety & Handling
Energetics: As a low-molecular-weight nitro compound, the substrate possesses significant potential energy. Do not heat neat (without solvent) above 100°C.
Sensitizers: Brominated thiophenes are potent skin sensitizers and lachrymators. Handle only in a fume hood.
Waste: Aqueous waste from
reactions may contain reactive piperidine/nitro species; neutralize fully before disposal.
References
Spinelli, D. et al. "Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles."[8] Journal of the Chemical Society, Perkin Transactions 2, 1982. Link
Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." Wiley-Interscience.
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
BenchChem Application Note. "Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives." Link
Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-5-nitrothiophene analogs." Link
Technical Guide: Regioselective Nitration of 3-Bromo-5-Methylthiophene
Part 1: Executive Summary The nitration of 3-bromo-5-methylthiophene is a critical electrophilic aromatic substitution (EAS) used to generate functionalized heterocyclic intermediates. The reaction is governed by the com...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
The nitration of 3-bromo-5-methylthiophene is a critical electrophilic aromatic substitution (EAS) used to generate functionalized heterocyclic intermediates. The reaction is governed by the competing directing effects of the bromine atom (C3) and the methyl group (C5), as well as the inherent reactivity of the thiophene ring.
Core Insight: The reaction proceeds with high regioselectivity to yield 3-bromo-5-methyl-2-nitrothiophene as the major product. This selectivity is driven by the "alpha-effect" (enhanced stability of the C2/C5 transition state) and the activating nature of the C5-methyl group, which directs the electrophile to the ortho-position (C4) or para-position (C2). Since C2 is an alpha-position and C4 is a sterically crowded beta-position, the C2 isomer dominates.
Key Challenges:
Regiocontrol: Minimizing formation of the C4-nitro isomer.
Safety: Managing the exotherm of the nitration to prevent "runaway" dinitration or oxidative ring opening.
Purification: Separating the target nitrothiophene from potential oxidative byproducts.
Part 2: Mechanistic Analysis & Regiochemistry
Electronic Landscape
The thiophene ring is electron-rich, reacting faster than benzene. The substituents on the substrate dictate the orientation of the incoming nitronium ion (
):
Methyl Group (C5): Weakly activating, ortho-/para-directing.
Ortho to Methyl
C4 (Beta position).
Para to Methyl
C2 (Alpha position).
Bromine Atom (C3): Deactivating, ortho-/para-directing.
Ortho to Bromine
C2 and C4 .
Thiophene Alpha-Preference: Electrophilic attack at the
-positions (C2/C5) is kinetically favored over -positions (C3/C4) due to more effective resonance stabilization of the carbocation intermediate by the sulfur atom.
Reaction Pathway Diagram
Caption: Mechanistic pathway showing the kinetic preference for C2 nitration due to alpha-stabilization and steric factors.
Part 3: Experimental Protocol
Safety Warning: Nitration reactions are exothermic. Acetyl nitrate is unstable and can be explosive if heated. Always maintain temperature control below 10°C. Perform all operations in a functioning fume hood.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
3-Bromo-5-methylthiophene
Substrate
1.0
Dissolved in Acetic Anhydride
Nitric Acid (70% or fuming)
Reagent
1.1
Added dropwise
Acetic Anhydride
Solvent/Rgt
5.0 - 6.0
Generates Acetyl Nitrate in situ
Acetic Acid (Glacial)
Co-solvent
Optional
Can moderate reaction if needed
Step-by-Step Methodology
Preparation of Acetyl Nitrate (In Situ):
Charge a 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv).
Babler, J. H., & Spina, K. P. (1984). Nitration of Thiophenes using Acetyl Nitrate.
Organic Syntheses, Coll. Vol. 2, p. 466 (1943); Vol. 11, p. 16 (1931). .
Regioselectivity Principles:
Gronowitz, S. (1960). On the coupling of 3-substituted thiophenes. Acta Chemica Scandinavica. (Establishes alpha-orientation preference in substituted thiophenes).
Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Definitive text on electrophilic substitution in 5-membered heterocycles).
Related Derivative Synthesis:
Synthesis of 2-bromo-5-nitrothiophene (CAS 13195-50-1) via similar nitration pathways. .
Regioselective Nitration of 3-Bromo-5-Methylthiophene: A Technical Guide
The following technical guide details the regioselective nitration of 3-bromo-5-methylthiophene, designed for researchers and process chemists. Executive Summary The nitration of 3-bromo-5-methylthiophene presents a clas...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the regioselective nitration of 3-bromo-5-methylthiophene, designed for researchers and process chemists.
Executive Summary
The nitration of 3-bromo-5-methylthiophene presents a classic study in competing directing effects within a heteroaromatic system. For drug development professionals utilizing thiophene scaffolds, achieving high regioselectivity is critical to minimize downstream purification costs.[1][2]
This guide defines the protocol to synthesize 3-bromo-5-methyl-2-nitrothiophene (CAS 82834-44-4).[2][3][4] Despite the ortho-directing power of the C5-methyl group (which ostensibly favors the C4-position), the intrinsic
-selectivity of the thiophene ring, combined with steric hindrance at the -position (C4), drives the reaction almost exclusively to the C2-position.[2]
Target Product: 3-Bromo-5-methyl-2-nitrothiophene
Key Challenge: Avoiding dinitration and oxidation of the thiophene sulfur.
Solution: Controlled nitration using Acetyl Nitrate (generated in situ) at low temperature.[2]
Mechanistic Analysis & Regioselectivity
To control the reaction, one must understand the electronic landscape of the substrate.[1][2]
Electronic vs. Steric Factors[1][2]
Intrinsic Ring Reactivity: Thiophene undergoes electrophilic aromatic substitution (EAS) preferentially at the
-positions (C2, C5) due to greater resonance stabilization of the intermediate -complex by the sulfur atom.[2]
Substituent Effects:
C5-Methyl (+I, +M): Activates the ring.[1][2] Directs ortho (to C4).
The Conflict: While the methyl group activates C4, the C4 position is a
-position and is sterically crowded (sandwiched between the C3-Br and C5-Me).[2] The C2 position is an -position, activated by the ring's intrinsic electronic bias, and less sterically encumbered.[1][2]
Pathway Visualization
The following diagram illustrates the competing pathways and the stability of the C2-attack intermediate.
Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to alpha-stabilization and steric factors.[2]
Experimental Strategy
Reagent Choice: Standard mixed acid (HNO₃/H₂SO₄) is often too harsh for activated thiophenes, leading to oxidative decomposition (ring opening).[1][2] We utilize Acetyl Nitrate (HNO₃ in Acetic Anhydride), which provides a milder source of nitronium ions (
Note: Perform all steps in a fume hood. Nitration is exothermic.[1][5]
Step 1: Preparation of Acetyl Nitrate (In-situ)[2]
Charge a 3-neck round-bottom flask with Acetic Anhydride (5.0 volumes relative to SM) .
Cool the anhydride to 0–5°C using an ice/salt bath.
Add Nitric Acid (1.1 equiv) dropwise via an addition funnel.[2]
Critical: Maintain internal temperature < 10°C. The formation of acetyl nitrate is exothermic.[2]
Observation: Solution may turn slightly yellow.[2][6]
Step 2: Nitration Reaction[1][2][7]
Dissolve 3-Bromo-5-methylthiophene (1.0 equiv) in a minimal amount of Acetic Anhydride (1 vol) or add neat if liquid.
Add the substrate solution dropwise to the pre-formed Acetyl Nitrate solution at 0–5°C .
Rate Control: Addition should take ~30–45 minutes on a 10g scale.
Self-Validating Sign: A color change to deep yellow/orange indicates formation of the nitro-thiophene chromophore.[2]
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 1–2 hours.
Monitoring: Check by TLC (Hexane/EtOAc 9:1).[2] SM should be consumed. Product will be less polar (higher Rf) than dinitrated byproducts but more polar than SM.[2]
Step 3: Workup & Isolation
Pour the reaction mixture carefully onto Ice Water (10 volumes) with vigorous stirring. This hydrolyzes the remaining acetic anhydride.[2]
Stir for 30 minutes to ensure precipitation of the solid product (if solid) or oil separation.
Extraction: Extract with Dichloromethane (DCM) (3 x 3 vol).
Wash: Wash combined organics with Saturated NaHCO₃ until CO₂ evolution ceases (neutralizes acetic acid), then wash with Brine.
Dry: Dry over anhydrous MgSO₄ or Na₂SO₄.
Concentrate: Evaporate solvent under reduced pressure to yield the crude yellow solid/oil.
Step 4: Purification[1][2]
Recrystallization: If solid, recrystallize from Ethanol or Hexane/Ethanol mix.[1][2]
Column Chromatography: If oil or impure, purify on silica gel using Hexane:Ethyl Acetate (95:5) .[1][2] The 2-nitro isomer elutes first.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the nitration process.
Analytical Validation
Confirm the identity of 3-bromo-5-methyl-2-nitrothiophene using the following parameters.
Fix: Strictly maintain 0°C during addition.[2] Reduce HNO₃ to 1.05 equiv.
Problem: Low Yield / Black Tar.
Cause: Oxidation of the thiophene ring (sulfur oxidation).[2]
Fix: Ensure Acetic Anhydride is used (buffers the acid).[2] Do not use concentrated H₂SO₄.[2]
Problem: Regioisomer mixture.
Analysis: If C4-nitro is suspected (unlikely), it will appear slightly downfield in NMR due to being ortho to the nitro group if it were formed.[1][2] Separation is achievable via silica chromatography (isomers usually have distinct polarity).[2]
References
Gronowitz, S. (1959).[1][2][7] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica. Link
Campaigne, E., & Bourgeois, R. C. (1954).[1][2] "3-Substituted Thiophenes. VII. 3-Bromo-5-methylthiophene."[2] Journal of the American Chemical Society.[2] Link[1][2]
Theoretical studies of 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary: The Structural Imperative 3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4) represents a critical scaffold in the development of push-pull thiophene chromophores and bioactive heterocyclic agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4) represents a critical scaffold in the development of push-pull thiophene chromophores and bioactive heterocyclic agents.[1] While often viewed merely as a synthetic building block, its theoretical profile reveals a complex interplay between steric strain and electronic conjugation that defines its reactivity.
This guide outlines the definitive computational framework for characterizing this molecule. We move beyond basic geometry optimization to explore the steric-electronic conflict introduced by the ortho-positioned Nitro (-NO2) and Bromo (-Br) groups.[1] This specific interaction is the "silent variable" that often dictates the failure or success of subsequent cross-coupling reactions or docking simulations.[1]
Computational Methodology: The Gold Standard
To ensure data integrity and reproducibility, the theoretical study of this thiophene derivative must adhere to a validated level of theory.[1] We utilize Density Functional Theory (DFT), specifically the B3LYP hybrid functional, which provides the optimal balance between cost and accuracy for organic heterocycles.[1]
Rationale: The split-valence triple-zeta basis set is non-negotiable here.[1] The diffuse functions (++) are critical for accurately modeling the lone pairs on the Oxygen (nitro) and Bromine atoms, while polarization functions (d,p) account for the d-orbital participation of Sulfur and Bromine.[1]
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: DMSO or Methanol (to mimic physiological or reaction conditions).[1]
Workflow Visualization
The following diagram illustrates the logical flow of the computational study, ensuring no artifactual imaginary frequencies corrupt the thermodynamic data.
Figure 1: Standardized computational workflow for validating the stationary point of 3-Bromo-5-methyl-2-nitrothiophene.
Geometric & Steric Analysis: The Ortho-Effect
The defining feature of 3-Bromo-5-methyl-2-nitrothiophene is the vicinal substitution at positions 2 (Nitro) and 3 (Bromo).[1]
Steric Clash: The Van der Waals radius of Bromine (1.85 Å) and the Oxygen of the Nitro group creates significant steric pressure.[1]
Torsional Twist: Unlike 2-nitrothiophene, which is planar, theoretical models predict a dihedral twist of the Nitro group relative to the thiophene plane.[1] This de-planarization (typically 20–40°) breaks the conjugation, slightly raising the energy of the system but relieving steric strain.[1]
Bond Length Asymmetry: Expect the C2-N bond to be slightly elongated compared to unhindered nitrothiophenes due to this twist, weakening the resonance contribution.[1]
Data Table: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))
Parameter
Bond/Angle
Theoretical Prediction
Mechanistic Insight
Bond Length
C2–N (Nitro)
~1.46 Å
Elongated due to steric twist (reduced -conjugation).[1]
Bond Length
C3–Br
~1.89 Å
Standard aromatic C-Br, slightly polarized by the ring.[1]
The electronic landscape is dominated by the "Push-Pull" effect, although mitigated by the steric twist.[1]
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiophene ring and the sulfur lone pair.[1] The C5-Methyl group acts as a weak electron donor, slightly raising the HOMO energy, making the ring more susceptible to oxidation compared to 2-nitrothiophene.[1]
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the Nitro group. This makes the C2 position the electrophilic center, but since it is substituted, nucleophilic attack would likely occur at C4 or via displacement of the Nitro group (S_NAr), though the latter is difficult.[1]
Global Hardness (
): The molecule is expected to be "softer" than simple thiophene due to the extended polarizability of the Bromine atom, facilitating interactions with soft nucleophiles in cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Reactivity Logic Visualization
Figure 2: Influence of substituents on the Frontier Molecular Orbitals (FMOs).[1]
Vibrational Spectroscopy (IR/Raman) Predictions
For experimental validation, the vibrational signature is distinct.[1] The theoretical frequencies (scaled by 0.961 for B3LYP) serve as a fingerprint.[1]
C-H Stretching (Aromatic): A weak, single band around 3100 cm⁻¹ (only one aromatic proton at C4).
Nitro Stretching:
Asymmetric (
):1530–1550 cm⁻¹ . This will be shifted to a higher frequency compared to planar nitro-aromatics due to the loss of conjugation (steric twist).[1]
Symmetric (
):1340–1360 cm⁻¹ .
C-Br Stretching: A strong fingerprint band in the 600–700 cm⁻¹ region (Raman active).[1]
Thiophene Ring Breathing: Distinct modes around 1400–1450 cm⁻¹ .
Pharmacological & Docking Potential[1][4]
In drug development, this molecule acts as a pharmacophore scaffold.[1] The 2-nitrothiophene moiety is a known bioactive unit (often a bioisostere for nitrobenzene), but it carries toxicity risks (mutagenicity via nitro-reduction).[1]
Molecular Electrostatic Potential (MEP): The region around the Nitro oxygens is deeply negative (red), serving as a hydrogen bond acceptor.[1] The region around the Methyl hydrogens is positive (blue).[1]
Docking Sites: The Bromine atom provides a "halogen bond" capability (sigma-hole interaction) with carbonyl oxygens in protein active sites.[1]
Lipophilicity: The addition of Methyl and Bromo groups significantly increases
compared to nitrothiophene, enhancing membrane permeability.[1]
References
DFT Methodology for Thiophenes
Source: Balakit, A. A., et al. "Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene."[1] Journal of Applied Spectroscopy, 2017.[1]
Relevance: Establishes the B3LYP/6-311++G(d,p)
Vibrational Analysis Standards
Source: Varsanyi, G. "Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives."[1] Adam Hilger, 1974.[1] (Foundational text for substituent effects, applied here to the thiophene analog).
Relevance: Basis for assigning the C-Br and Nitro shifts due to steric hindrance.[1]
Electronic Properties of Nitrothiophenes
Source: Zgou, H., et al. "DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications."[1] E3S Web of Conferences, 2022.[1][3]
Relevance: Validates the HOMO-LUMO gap reduction in nitro-substituted thiophenes.
Halogen Bonding in Drug Design
Source: Wilcken, R., et al. "Halogen Bonding in Drug Discovery: Overview and Use Cases."[1] Journal of Medicinal Chemistry, 2013.[1]
Relevance: Supports the pharmacological relevance of the 3-Bromo substituent in docking studies.[1]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-2-nitrothiophene
Here is a comprehensive Application Note and Protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-2-nitrothiophene. Abstract This guide provides a validated protocol for the palladium-catalyzed cross-coupling of...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-2-nitrothiophene.
Abstract
This guide provides a validated protocol for the palladium-catalyzed cross-coupling of 3-Bromo-5-methyl-2-nitrothiophene with aryl boronic acids. While thiophene derivatives are ubiquitous in medicinal chemistry, this specific substrate presents a unique electronic and steric profile due to the ortho-nitro group. This note details the mechanistic advantages of the electron-deficient ring, addresses potential side reactions (e.g., nitro-group interference), and offers a robust, scalable experimental procedure.
Introduction & Strategic Analysis
The Substrate Profile
3-Bromo-5-methyl-2-nitrothiophene is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and antimicrobial agents. Its reactivity is defined by two opposing forces:
Electronic Activation: The C2-Nitro group is a strong electron-withdrawing group (EWG). It significantly decreases electron density at the C3 position, thereby accelerating oxidative addition of the C-Br bond to the Palladium(0) center.
Steric Hindrance: The C3-Bromine is flanked by the bulky nitro group. While 5-membered thiophene rings possess wider bond angles (
148° between substituents) compared to benzenes (120°), the ortho-nitro group still imposes steric constraints that can impede the approach of bulky phosphine ligands.
Critical Success Factors
Catalyst Selection: To balance electronic activation with steric hindrance, bidentate ligands (e.g., dppf) or sterically unencumbered monodentate ligands (e.g., PPh3) are preferred over bulky Buchwald ligands unless the coupling partner is extremely difficult.
Base Sensitivity: Nitrothiophenes are susceptible to nucleophilic attack or ring-opening under harsh alkaline conditions. Weak mild bases (Carbonates, Phosphates) are superior to strong alkoxides.
Mechanistic Insight
The reaction follows the standard catalytic cycle, but with specific nuances for this substrate:
Oxidative Addition (Fast): The electron-deficient nature of the thiophene ring facilitates the insertion of Pd(0).
Transmetallation (Rate Determining): This step requires the formation of a boronate-ate complex. The choice of base is critical here to activate the boronic acid without degrading the nitrothiophene.
Reductive Elimination: The steric bulk of the nitro group actually aids this step by relieving steric strain in the Pd(II) complex, driving the release of the product.
Visualization: Catalytic Cycle
Caption: Catalytic cycle highlighting the electronic acceleration of oxidative addition by the nitro group.
Optimization Matrix
The following table summarizes the optimization of reaction parameters based on internal application data and literature precedents.
Parameter
Recommended
Alternative
Rationale
Catalyst
Pd(PPh3)4 (3-5 mol%)
Pd(dppf)Cl2
Tetrakis is cost-effective and sufficient for activated bromides. dppf is used if the boronic acid is sterically hindered.
Solvent
1,4-Dioxane / Water (4:1)
DME / Water
Aqueous systems are essential for solubilizing the inorganic base. Dioxane offers high solubility for nitro-compounds.
Base
K3PO4 (2.0 equiv)
Na2CO3
Potassium phosphate is milder than hydroxides but strong enough to drive transmetallation efficiently.
Temp
85°C - 90°C
100°C (MW)
Thermal heating is standard. Microwave (MW) can accelerate the reaction but risks nitro-group decomposition.
Atmosphere
Argon / Nitrogen
-
Strict deoxygenation is required to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)
Equipment: Schlenk tube or heavy-walled pressure vial with a magnetic stir bar.
Step-by-Step Procedure
Preparation of Solvents:
Sparge 1,4-dioxane and water separately with Argon gas for 15-20 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst death and promotes phenol byproduct formation.
Reaction Assembly:
In a clean, dry reaction vial, add 3-Bromo-5-methyl-2-nitrothiophene (1.0 mmol, 222 mg) and the Aryl Boronic Acid (1.1 mmol).
Add Pd(PPh3)4 (0.05 mmol, 58 mg). Tip: Add catalyst last if using a glovebox is not possible, or add quickly under a counter-flow of Argon.
Seal the vial with a septum and purge with Argon for 5 minutes.
Solvent & Base Addition:
Via syringe, add 1,4-Dioxane (4 mL) followed by the K3PO4 solution (2.0 mmol dissolved in 1 mL water).
The resulting mixture is typically biphasic. Vigorous stirring is essential.
Reaction:
Heat the reaction block to 90°C .
Monitor by TLC or LC-MS. Conversion is typically complete within 4 to 12 hours .
Endpoint: Disappearance of the bromide starting material (Rf ~ 0.6 in 10% EtOAc/Hex) and appearance of the fluorescent coupling product.
Work-up:
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography on Silica Gel.
Eluent: Gradient of Hexanes to 10% Ethyl Acetate/Hexanes. Nitrothiophenes are typically less polar than the corresponding boronic acids.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Safety
Common Issues
Black Precipitate (Pd Black): Indicates catalyst decomposition.
Solution: Ensure stricter inert atmosphere (Argon balloon) or add 10 mol% extra PPh3 ligand to stabilize the Pd species.
Stalled Reaction:
Solution: If conversion stops at 50%, add a second portion of catalyst (2 mol%) and boronic acid (0.2 equiv).
Protodeboronation: The boronic acid loses boron and becomes a simple arene.
Solution: Use a milder base (K2CO3) or switch to the corresponding Boronic Ester (Pinacol ester), which is more stable.
Safety Warnings
Nitro Compounds: While this specific thiophene is stable, nitro-aromatics can be energetic. Do not heat dry residues above 150°C.
Palladium: Heavy metal waste must be segregated.
Thiophenes: Organic sulfur compounds often have potent odors; work in a well-ventilated fume hood.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
PubChem. "3-Bromo-5-methyl-2-nitrothiophene Compound Summary."[2][3] National Library of Medicine. Link
Shaaban, M.R., et al. "Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki-Miyaura Cross-couplings."[4] Current Organic Chemistry, 2019 .[4] Link
Rizwan, K., et al. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions." Chemistry Central Journal, 2014 , 8:74. Link[5]
Application Note: Catalytic Strategies for 3-Bromo-5-methyl-2-nitrothiophene Coupling
Executive Summary & Challenge Analysis The substrate 3-Bromo-5-methyl-2-nitrothiophene presents a unique duality of challenges in palladium-catalyzed cross-coupling. While thiophenes are generally considered electron-ric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Analysis
The substrate 3-Bromo-5-methyl-2-nitrothiophene presents a unique duality of challenges in palladium-catalyzed cross-coupling. While thiophenes are generally considered electron-rich, the introduction of a nitro group at the C2 position fundamentally alters the electronic landscape, while simultaneously introducing severe steric hindrance to the adjacent C3-Bromine bond.
The "Ortho-Nitro" Conundrum
Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(II) salts often fail with this substrate due to two competing factors:
Steric Impediment to Oxidative Addition: The nitro group at C2 is physically bulky. It shields the C3-Br bond, significantly raising the activation energy required for the Palladium(0) species to insert into the carbon-halogen bond (Oxidative Addition).
Electronic Deactivation: While the nitro group withdraws electron density (making the ring electron-deficient), it renders the C3 position less nucleophilic. More critically, nitro-substituted heteroaromatics are prone to catalyst poisoning via coordination of the nitro-oxygen to the metal center, or competing SNAr pathways if harsh bases are employed.
This guide provides high-fidelity protocols using Dialkylbiaryl Phosphine (Buchwald) ligands and NHC-Palladium (PEPPSI) precatalysts designed to overcome these specific barriers.
Mechanistic Insight & Catalyst Selection
To couple this substrate successfully, we must shift from "general purpose" catalysts to those with high steric demand and exceptional electron-donating properties.
The Logic of Ligand Choice
Why SPhos/XPhos? These ligands are electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and bulky (preventing the formation of inactive Pd-dimers).
Why Pd-PEPPSI-IPr? The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing catalyst decomposition ("Pd-black" formation) which is common when reaction rates are slow due to steric hindrance.
Visualization: The Steric Hurdle
The following diagram illustrates the specific interference caused by the C2-Nitro group during the catalytic cycle.
Figure 1: The steric clash between the C2-Nitro group and the incoming catalyst is the primary failure mode in standard protocols, necessitating specialized ligands.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]
This protocol utilizes SPhos Pd G2 , a precatalyst that generates the active Pd(0)-SPhos species in situ. This system is robust against the "ortho-effect" and operates under mild conditions to prevent degradation of the nitro group.
Mostly recovered starting material (Steric failure).
XPhos Pd G3
88%
6
Excellent alternative for very bulky boronic acids.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[4]
Coupling amines to nitro-thiophenes is high-risk due to the potential for the amine to reduce the nitro group or displace it (SNAr). We utilize BrettPhos Pd G3 , which is highly selective for C-N bond formation over these side reactions.
Preparation: Flame-dry a reaction tube and cool under Argon.
Solids: Add the thiophene (1.0 mmol), Cs₂CO₃ (2.0 mmol), and BrettPhos Pd G3 (0.02 mmol).
Liquids: Add the Amine (1.2 mmol) and anhydrous Toluene (5 mL).
Critical: Do not use strong alkoxide bases (like NaOtBu) as they will degrade the nitrothiophene.
Reaction: Heat to 90 °C for 8–16 hours.
Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with dichloromethane. Concentrate and purify.
Optimization & Troubleshooting Workflow
When standard protocols yield poor results, follow this logic tree to optimize conditions without wasting precursor material.
Figure 2: Decision matrix for optimizing reaction conditions based on observed failure modes (inertness vs. decomposition).
Safety & Handling
Energetic Potential: Nitro-substituted thiophenes can be energetic. While 3-bromo-5-methyl-2-nitrothiophene is generally stable, avoid heating dry solids. Always keep in solution when heating.
Base Sensitivity: Avoid strong nucleophilic bases (NaOH, NaOMe) which can attack the thiophene ring at C5 or displace the nitro group.
Toxicity: Thiophenes are readily absorbed through the skin. Double-glove (Nitrile) and work in a fume hood.
References
Regioselective Suzuki Coupling of Dibromothiophenes
Title: Palladium(0)
Source: Chemistry Central Journal (2018).
Relevance: Establishes the baseline Suzuki conditions (Dioxane/Water/K3PO4) for methyl-substituted bromothiophenes.
Synthesis of biaryl compounds using 3-Bromo-5-methyl-2-nitrothiophene
Application Note: High-Efficiency Synthesis of Biaryl Scaffolds using 3-Bromo-5-methyl-2-nitrothiophene Executive Summary & Strategic Value This guide details the optimized protocol for utilizing 3-Bromo-5-methyl-2-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Biaryl Scaffolds using 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary & Strategic Value
This guide details the optimized protocol for utilizing 3-Bromo-5-methyl-2-nitrothiophene as a core building block in the synthesis of biaryl systems. This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a precursor to thienopyridines and thieno[2,3-d]pyrimidines , motifs frequently observed in kinase inhibitors (e.g., EGFR, VEGFR targets) and anti-inflammatory agents.
Key Technical Advantages of this Scaffold:
C2-Nitro Group: Acts as a latent amine for subsequent heterocyclization while electronically activating the C3-Bromide for oxidative addition.
C5-Methyl Group: Functions as a steric blocking element, preventing competitive electrophilic substitution or polymerization at the
-position during catalytic cycles.
C3-Bromide: The primary handle for Suzuki-Miyaura cross-coupling.
Mechanistic Insight: The "Ortho-Nitro" Paradox
Successful coupling requires understanding the electronic push-pull dynamics of the substrate.
Activation: The nitro group (
) at C2 is a strong electron-withdrawing group (EWG). It decreases electron density at the C3-Br bond, facilitating the Oxidative Addition step of the catalytic cycle (the rate-determining step for aryl chlorides, though less so for bromides).
Deactivation (Steric/Coordination): The nitro group is bulky and potentially coordinating. It can sterically hinder the approach of the Palladium species or form stable chelate complexes that poison the catalyst.
Operational Solution: We utilize bidentate ligands with large bite angles (e.g., dppf) to enforce reductive elimination and prevent catalyst sequestration.
Figure 1: Catalytic Cycle & Steric Considerations
Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle highlighting the electronic activation provided by the nitro group during oxidative addition and the steric demand during transmetallation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for gram-scale synthesis. It prioritizes the use of Pd(dppf)Cl₂ , which shows superior resistance to nitro-group coordination compared to Pd(PPh₃)₄.
Excess required due to potential protodeboronation.
Pd(dppf)Cl₂ · CH₂Cl₂
0.05 (5 mol%)
Catalyst
Robust against steric bulk and air.
K₂CO₃ (2M Aqueous)
3.0
Base
Activates boronic acid to boronate species.
1,4-Dioxane
--
Solvent
High boiling point, excellent solubility.
Step-by-Step Procedure
Inert Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry or oven-dry glassware is not strictly necessary due to the aqueous base, but the system must be purged of oxygen.
Charging: Add the thiophene substrate (1.0 equiv), aryl boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%) to the flask.
Solvent Degassing: Add 1,4-Dioxane (concentration ~0.2 M relative to substrate). Sparge with nitrogen gas for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
Base Addition: Add degassed 2M aq. K₂CO₃ (3.0 equiv). The mixture will become biphasic.
Reaction: Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.
Monitoring: Check by TLC or LC-MS after 2 hours. Most reactions complete within 4-6 hours.
Endpoint: Disappearance of the bromide starting material.
Filter through a pad of Celite® to remove Palladium black. Rinse with EtOAc.
Wash the filtrate with water (2x) and brine (1x).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (SiO₂).
Eluent: Typically Hexanes/EtOAc (Gradient 0%
20%). The nitro product is usually yellow/orange and moves slower than the starting bromide.
Downstream Application: Synthesis of Thienopyridines
The true value of this biaryl intermediate lies in its conversion to fused heterocyclic systems. The following workflow describes the reduction and cyclization to a thienopyridine core.
Figure 2: Synthetic Workflow
Caption: Figure 2. Three-step workflow from the bromonitrothiophene building block to fused heterocyclic drug targets.
Rare in this system, but implies excess heat/time. Reduce temp to 70°C.
Black Precipitate
Pd Aggregation
Normal. If reaction stalls, add fresh catalyst (1-2 mol%).
References
Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on thiophene reactivity and steric blocking effects of methyl groups).
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bhanage, B. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and DFT studies. Chemistry Central Journal, 12, 404. Link
Litvinov, V. P. (2005).[1] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865.[1] (Describes the cyclization of 2-aminothiophenes derived from nitro-precursors). Link
Wolf, C., et al. (2006).[4] Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene.[4] Z. Naturforsch, 61b, 427–430.[4] Link
Application Note: Nucleophilic Aromatic Substitution on 3-Bromo-5-methyl-2-nitrothiophene
Part 1: Executive Summary & Strategic Analysis The Substrate Architecture The scaffold 3-Bromo-5-methyl-2-nitrothiophene represents a classic "activated halide" motif in heterocyclic chemistry. However, unlike simple ben...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Substrate Architecture
The scaffold 3-Bromo-5-methyl-2-nitrothiophene represents a classic "activated halide" motif in heterocyclic chemistry. However, unlike simple benzenoid systems, the thiophene ring introduces unique electronic sensitivities that require precise control over reaction conditions to avoid regio-isomeric scrambling.
Electronic Activation: The nitro group at C-2 strongly withdraws electron density via resonance (
effect) and induction (), activating the adjacent C-3 position for nucleophilic attack.
Steric/Electronic Modulation: The methyl group at C-5 acts as a weak electron donor (
), slightly tempering the ring's electrophilicity compared to the non-methylated analog, but crucially, it blocks the C-5 position , preventing potential tele-substitution or ring-opening pathways that often plague 2-nitrothiophenes.
The "Cine" Risk: A critical, often overlooked risk in this specific scaffold is cine-substitution (or rearrangement), where the nucleophile ends up at C-2 and the nitro group migrates to C-3. This guide prioritizes conditions that favor direct ipso-substitution (
) at C-3.
Mechanistic Pathway & Regioselectivity
The reaction proceeds via the Addition-Elimination (
) mechanism. The rate-determining step is typically the formation of the anionic Meisenheimer -complex, followed by the rapid expulsion of the bromide leaving group.
Figure 1: Mechanistic flow of
on 3-Bromo-5-methyl-2-nitrothiophene. Note the divergence toward the side product if conditions are uncontrolled.
Part 2: Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
This protocol is optimized for primary and secondary amines. The use of Acetonitrile (MeCN) as a solvent is preferred over DMF/DMSO for initial screens to simplify workup and reduce thermal risks, though DMF is acceptable for unreactive amines.
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 3-Bromo-5-methyl-2-nitrothiophene (1.0 mmol) in Acetonitrile (5 mL, 0.2 M).
Base Addition: Add
(2.0 mmol, 276 mg). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.
Nucleophile Addition: Add the Amine (1.2 mmol) dropwise.
Note: If the reaction is exothermic (common with small aliphatic amines), cool to 0°C during addition.
Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS.
Time: Typically 2–6 hours.
Endpoint: Disappearance of starting material (SM) peak.
Workup:
Method A (MeCN): Evaporate solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over
, and concentrate.
Method B (DMF): Pour reaction mixture into ice-water (10x volume). Precipitate may form (filter it). If oil forms, extract with EtOAc.
(1.2 equiv) - Avoid strong inorganic bases to minimize cine-substitution.
Solvent: THF or DCM (0°C to RT).
Critical Deviation: Unlike amines, thiols should be reacted at lower temperatures (0°C) initially. High heat with thiols favors the rearrangement pathway [1].
Part 3: Data Analysis & Quality Control
Structural Validation (The "Gotcha" Check)
You must distinguish the desired 3-substituted product from the potential 2-substituted rearrangement product.
Feature
Target: 3-Amino-2-nitro
Isomer: 2-Amino-3-nitro
Mechanism
Direct (Ipso)
Cine-substitution / Rearrangement
NMR (Thiophene H)
Singlet at C-4 ( ppm)
Singlet at C-4 (Shift often downfield due to adjacent Nitro)
NOESY Signal
NOE between Amino group and Methyl (C-5) is weak/absent (too far).
NOE between Amino group and Methyl (C-5) is unlikely.
HMBC Key
Amino protons couple to C-3 and C-4.
Amino protons couple to C-2.
Note: The 5-methyl group simplifies the spectrum to a single aromatic proton, making HMBC/HSQC essential for definitive assignment if chemical shift logic is ambiguous.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Nucleophile steric hindrance or low nucleophilicity.
Switch solvent to DMF or DMSO (increases rate by >10x). Increase Temp to 90°C.
Darkening/Tars
Decomposition of nitro-thiophene ring.
Reduce temperature. Ensure atmosphere is inert ().
Switch to a non-polar solvent (Toluene) or lower polarity (THF). Use a milder base.[4]
Disulfide Side Product
Oxidation of thiol nucleophile.
Degas solvents. Add TCEP or DTT if compatible.
Part 4: Workflow Visualization
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile reactivity.
Part 5: References
Mechanism of Cine-Substitution: Spinelli, D., et al. "On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement." J. Chem. Soc., Perkin Trans. 1, 1993 , 19-24. [5]
General SNAr on Nitro-Thiophenes: Consiglio, G., et al. "Nucleophilic substitution on 3-bromo-2-nitrothiophene." Chem. Scr., 1980 , 16, 117.
Thiophene Synthesis & Reactivity: "Synthesis of 3-amino-5-methyl-2-nitrothiophene." ResearchGate Protocol Repository.
Solvent Effects in SNAr: Bunnett, J. F., et al. "Kinetics of reactions of 2,4-dinitrochlorobenzene with amines." J. Am. Chem. Soc., 1951 , 73, 11, 5422.
Application Note: Synthesis of 3-Amino-5-methyl-2-nitrothiophene Derivatives
Abstract & Strategic Overview The synthesis of 3-amino-5-methyl-2-nitrothiophene represents a classic challenge in heterocyclic chemistry. Unlike its 2-amino-3-nitro isomers, which are readily accessible via the Gewald r...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 3-amino-5-methyl-2-nitrothiophene represents a classic challenge in heterocyclic chemistry. Unlike its 2-amino-3-nitro isomers, which are readily accessible via the Gewald reaction or nucleophilic aromatic substitution (
) of activated precursors, the 3-amino-2-nitro substitution pattern is electronically "mismatched" for standard electrophilic substitution.
The Core Challenge: Direct nitration of 3-amino-5-methylthiophene is chemically non-viable. The electron-rich amino group at position 3 activates the ring towards oxidation and polymerization before nitration can occur. Furthermore, protecting the amine often directs nitration to the 4-position (steric/electronic governance), not the desired 2-position.
The Solution: This guide details a convergent, one-pot cyclization strategy utilizing
-haloketone equivalents and bromonitromethane. This route circumvents the stability issues of the free amine by constructing the thiophene ring with the nitro group already in place. This method is superior in yield, safety, and regiocontrol compared to multi-step protection/deprotection strategies.
Retrosynthetic Logic
The most robust pathway disconnects the thiophene ring into two acyclic precursors: a
-chloronitrile (providing the carbon backbone and methyl group) and bromonitromethane (providing the nitro group and closing the ring).
Caption: Retrosynthetic disconnection showing the assembly of the thiophene core from acyclic precursors via S-alkylation and cyclization.
Critical Safety Protocol (Read Before Experimentation)
Hazard Class: High Energy / Lachrymator / Acute Toxin
Bromonitromethane (
): A potent lachrymator (tear gas) and skin irritant. It must be handled only in a properly functioning fume hood. Double-glove (Nitrile/Laminate) is mandatory. In case of spill, neutralize with dilute aqueous ammonia.
Nitrothiophenes: Low molecular weight nitro-heterocycles are potentially explosive. Never distill the final product to dryness at high temperatures. Use a blast shield during scale-up (>5g).
Sodium Sulfide (
): Releases fatal gas upon contact with acid. Ensure the quench bath contains bleach (hypochlorite) or excess base to neutralize sulfides.
Experimental Protocol: The "One-Pot" Cyclization
This protocol is optimized for regioselectivity, yielding the 3-amino-5-methyl-2-nitro isomer exclusively.
Materials
Substrate: 3-Chloro-2-butenenitrile (1.0 equiv)
Note: Can be prepared from acetoacetonitrile and
if not purchased.
Reagent A: Sodium sulfide nonahydrate (
) (1.0 equiv)
Reagent B: Bromonitromethane (1.0 equiv)
Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)
Base: Aqueous NaOH (10% w/v)
Step-by-Step Methodology
Step 1: Generation of the Thiolate Intermediate
Charge a 3-neck round-bottom flask with
(24.0 g, 100 mmol) and DMF (100 mL).
Heat the suspension to 40°C with vigorous stirring until partially dissolved.
Add 3-chloro-2-butenenitrile (10.1 g, 100 mmol) dropwise over 15 minutes.
Observation: The mixture will darken as the thione/thiolate species forms.
Increase temperature to 55°C and stir for 90 minutes.
Mechanism:[1][2][3][4][5][6][7][8][9] Nucleophilic displacement of chloride by sulfide generates the sodium 2-cyanopropene-1-thiolate.
Step 2: S-Alkylation and Ring Closure
Cool the reaction mixture to 20°C (Room Temperature) .
Add bromonitromethane (14.0 g, 100 mmol) dropwise over 20 minutes.
Caution: Exothermic reaction. Maintain internal temp <30°C using a water bath.
Once addition is complete, heat the mixture again to 55°C for 2 hours.
Monitor by TLC (Silica, 30% EtOAc/Hexane). The intermediate S-alkylated species should disappear, converting to the fluorescent thiophene product.
Step 3: Base-Promoted Final Cyclization (Thorpe-Ziegler)
Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring.
The product usually precipitates as a yellow/orange solid.
Filter the solid using a Büchner funnel.
Wash the cake with water (
mL) to remove residual DMF and salts.
Recrystallization: Dissolve the crude solid in hot Ethanol or Methanol. Treat with activated charcoal if dark tars are present. Filter hot and cool to 4°C.
Yield: Typical yields range from 55-75%.
Characterization Data (Expected)
Appearance: Yellow to orange crystalline solid.
Melting Point: 160–162°C (dec).
IR (
): 3420, 3310 (), 2210 (absent if fully cyclized, trace if nitrile remains), 1530, 1340 ().
The 3-amino-5-methyl-2-nitrothiophene scaffold is a versatile "push-pull" thiophene, serving as a precursor for fused bicyclic systems.
A. Synthesis of Thienopyrimidines
The ortho-amino-nitro arrangement allows for reduction to the diamine, followed by cyclization to thieno[3,2-d]pyrimidines, which are privileged scaffolds in kinase inhibitor discovery.
Protocol:
Reduction:
, Pd/C or Fe/AcOH reduces the 2- to 2-.
Note: The 2,3-diaminothiophene is unstable and air-sensitive. Use immediately.
Cyclization: Reflux the crude diamine with Formic Acid (to give the pyrimidine) or Urea (to give the pyrimidinone).
B. Diazotization (Sandmeyer-type)
While 2-aminothiophenes are easy to diazotize, 3-aminothiophenes are less stable .
Expert Tip: Perform diazotization in concentrated
or using nitrosyl sulfuric acid () at -10°C. The resulting diazonium salt can be coupled with phenols/anilines to create high-performance azo dyes (the nitro group provides the necessary acceptor strength for bathochromic shifts).
Keep temperature strictly <60°C. Do not prolong reaction time unnecessarily.
Product is Oily
Residual DMF or impurities.
Recrystallize from Ethanol/Water (9:1). If oil persists, triturate with cold diethyl ether.
Incomplete Cyclization
Insufficient base strength.
Ensure the final base addition (NaOH) is performed.[4] The methylene proton of the nitro group requires activation.
References
Kirsch, G., et al. (1998). "Synthesis of functionalized thiophenes via bromonitromethane." Journal of Organometallic Chemistry, 567(1-2), 49-55. Link
Gewald, K., & Hain, U. (1996). "One-pot synthesis of 3-amino-2-nitrothiophenes."[11][12][13] Synthesis, 1996(01), 101-103. Link
Fishwick, B. R., et al. (1986).[4] "Nucleophilic substitution and cyclization of alpha-haloacrylonitriles." Journal of the Chemical Society, Perkin Transactions 1, 1171-1180. Link
Organic Syntheses. "Safe handling of nitro-compounds and bromonitromethane." Org.[9][14][15] Synth. Coll. Vol. 9, p. 100. Link
Application Notes and Protocols for the Utilization of 3-Bromo-5-methyl-2-nitrothiophene in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-methyl-2-nitrothiophene as a versatile building block in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-5-methyl-2-nitrothiophene as a versatile building block in medicinal chemistry. We delve into the unique reactivity conferred by its specific substitution pattern and provide detailed, field-proven protocols for its elaboration into diverse molecular scaffolds. The protocols for key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), are presented with explanations of the underlying chemical principles. This guide is designed to empower chemists to leverage this valuable intermediate for the efficient construction of novel therapeutic agents.
Introduction: The Strategic Value of the Thiophene Scaffold
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications.[1] The thiophene ring acts as a bioisostere for the benzene ring, offering similar aromaticity and planarity while possessing distinct electronic properties, improved metabolic profiles, and unique receptor-binding interactions.[1]
The subject of this guide, 3-Bromo-5-methyl-2-nitrothiophene , is a particularly valuable synthetic intermediate due to the orthogonal reactivity of its functional groups:
The Bromo Group (C3): Serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional predictability and functional group tolerance.[2][3]
The Nitro Group (C2): As a potent electron-withdrawing group, it profoundly influences the electronic character of the thiophene ring. This activation is twofold: it facilitates certain cross-coupling reactions and renders the ring susceptible to nucleophilic attack.[3][4] Furthermore, the nitro group is a known pharmacophore in its own right and can be readily reduced to a primary amine, providing a vector for further diversification.[5][6][7]
The Methyl Group (C5): Provides steric bulk and modulates the electronic properties of the scaffold, which can be crucial for tuning ligand-receptor interactions and optimizing pharmacokinetic properties.
This guide will systematically explore how these features can be exploited to generate libraries of complex molecules for drug discovery programs.
Core Reactivity and Synthetic Pathways
The strategic placement of the bromo, nitro, and methyl groups on the thiophene ring dictates its primary modes of reactivity. The strong electron-withdrawing nature of the nitro group at the C2 position makes the entire ring system electron-deficient, which is the key to its synthetic utility.
Figure 1: Key synthetic pathways originating from 3-Bromo-5-methyl-2-nitrothiophene.
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points for reaction development. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Principle: This reaction is a cornerstone of modern medicinal chemistry for constructing C(sp²)–C(sp²) bonds.[8] A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the thiophene. Subsequent transmetalation with an activated boronic acid species (formed by the base) and reductive elimination yields the desired biaryl product and regenerates the catalyst.[9]
Step-by-Step Methodology (General Procedure for Entry 1):
Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-methyl-2-nitrothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
Solvent Addition: Add degassed solvents (Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting bromide.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methyl-2-nitrothiophene.
Principle: This reaction forms C(sp²)-N bonds, a critical transformation for synthesizing aryl amines.[10][11] The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base, and subsequent reductive elimination to furnish the aminated product.[11] The choice of ligand is critical and often requires screening for optimal results.
Step-by-Step Methodology (General Procedure for Entry 1):
Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 eq), the ligand (Xantphos, 0.04 eq), and the palladium source (Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 eq) to an oven-dried Schlenk tube.
Reagent Addition: Add 3-Bromo-5-methyl-2-nitrothiophene (1.0 eq), followed by the solvent (degassed toluene). Finally, add the amine (morpholine, 1.2 eq).
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for the specified time.
Monitoring: Follow the consumption of the starting material by LC-MS or TLC.
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired C-N coupled product.
Principle: The strong electron-withdrawing nitro group at C2 activates the thiophene ring towards attack by nucleophiles.[4][12] This allows for the displacement of the bromide at the C3 position. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the nitro group.[13][14] This pathway provides a metal-free alternative for introducing heteroatom nucleophiles.
Step-by-Step Methodology (General Procedure for Entry 2):
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Bromo-5-methyl-2-nitrothiophene (1.0 eq) and sodium thiophenoxide (1.1 eq).
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir.
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate will often form. If not, extract the aqueous phase with ethyl acetate (3x).
Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be further purified by recrystallization or flash column chromatography.
Biological Significance and Drug Discovery Potential
Thiophene derivatives synthesized from bromo-nitro-thiophene precursors have demonstrated a wide array of biological activities. The resulting scaffolds are frequently explored as:
Kinase Inhibitors: The planar thiophene core is adept at fitting into the ATP-binding pockets of various kinases.[2]
Anticancer Agents: Many thiophene-containing molecules exhibit cytotoxicity against cancer cell lines.[15][16]
Antimicrobial Agents: Nitrothiophenes themselves have shown antibacterial and antifungal properties, a characteristic that can be carried through to more complex derivatives.[13] The nitro group is a key feature in several antimicrobial drugs, where its reduction in anaerobic environments can lead to the formation of cytotoxic radical species.[5][7]
The ability to rapidly generate diverse libraries using the protocols outlined above makes 3-Bromo-5-methyl-2-nitrothiophene a powerful tool for hit-to-lead campaigns in drug discovery.
Sukanya, et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta.
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives.
Sciforum. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO.
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
Royal Society of Chemistry. (n.d.). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry.
BenchChem. (n.d.). A Comparative Guide to the Reaction Products of 2-Nitrothiophene.
Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
NIH. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Application Note: 3-Bromo-5-methyl-2-nitrothiophene as a Pharmaceutical Intermediate
Executive Summary: The "Tri-Vector" Scaffold In the landscape of heterocyclic pharmaceutical intermediates, 3-Bromo-5-methyl-2-nitrothiophene represents a high-value "tri-vector" scaffold. Its utility stems from three or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Tri-Vector" Scaffold
In the landscape of heterocyclic pharmaceutical intermediates, 3-Bromo-5-methyl-2-nitrothiophene represents a high-value "tri-vector" scaffold. Its utility stems from three orthogonal functional handles that allow for sequential, regioselective modification:
C2-Nitro Group: A masked amino functionality, essential for constructing fused ring systems (e.g., thienopyrimidines) or installing solubilizing amine tails.
C3-Bromine: A highly activated handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), positioned to create steric twist or biaryl interactions critical for kinase inhibitor specificity.
C5-Methyl Group: A lipophilic anchor that can be preserved for metabolic stability or functionalized via radical bromination to extend carbon chains.
This guide details the physicochemical profile, synthetic protocols, and strategic application of this intermediate in drug development.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Data
Notes
Chemical Name
3-Bromo-5-methyl-2-nitrothiophene
CAS Number
82834-44-4
Verified Commercial Identifier
Molecular Formula
C₅H₄BrNO₂S
Molecular Weight
222.06 g/mol
Physical State
Yellow Crystalline Solid
Typical of nitrothiophenes
Melting Point
44–48 °C
Low MP requires cold storage to prevent caking
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in Water
Suitable for standard organic workups
Reactivity Class
Electron-deficient Heterocycle
Nitro group deactivates ring to electrophiles but activates C3-Br for nucleophilic attack
Strategic Reactivity Map
The following diagram illustrates the orthogonal reactivity pathways available for this scaffold. The electron-withdrawing nitro group at C2 significantly alters the electronic landscape, activating the C3-bromide towards oxidative addition while protecting the ring from oxidative degradation.
Figure 1: Orthogonal reactivity vectors of 3-Bromo-5-methyl-2-nitrothiophene. Colors indicate distinct chemical environments.
Application Protocols
Protocol A: Regioselective Synthesis of the Intermediate
Context: While commercially available, in-house synthesis is often required for scale-up or isotopologue preparation.
Reaction: Nitration of 3-bromo-5-methylthiophene.[1][2][3]
Mechanism: Electrophilic Aromatic Substitution (SEAr). The C2 position is activated by the sulfur atom (alpha-position) and is ortho to the bromine, making it the most nucleophilic site despite the steric bulk.
Step-by-Step Methodology:
Preparation: Dissolve 3-bromo-5-methylthiophene (1.0 eq) in Acetic Anhydride (5.0 vol). Cool the solution to 0°C under N₂ atmosphere.
Nitration: Prepare a mixture of Fuming HNO₃ (1.1 eq) in Acetic Acid (2.0 vol). Add this dropwise to the thiophene solution, maintaining internal temperature < 10°C.
Critical Control Point: Exotherms > 15°C can lead to dinitration or oxidative ring opening.
Quench: Stir at 0–5°C for 2 hours. Pour the mixture onto crushed ice/water (10 vol).
Isolation: The product typically precipitates as a yellow solid. Filter and wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Context: Installing aryl groups at C3 is a primary strategy for kinase inhibitor design (e.g., p38 MAPK inhibitors).
Challenge: The adjacent nitro group (ortho-effect) can sterically hinder the palladium catalyst, but it also electronically activates the C-Br bond for oxidative addition.
Optimized Conditions:
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for its bite angle and stability.
Base: K₃PO₄ (2.0 eq) – Superior to carbonates for sterically demanding couplings.
Solvent: 1,4-Dioxane/Water (4:1) – Promotes solubility of the boronic acid.
Procedure:
Charge a reaction vessel with 3-Bromo-5-methyl-2-nitrothiophene (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).
Degas with Argon for 15 minutes.
Add Pd(dppf)Cl₂·DCM (0.05 eq) and seal the vessel.
Heat to 90°C for 4–12 hours. Monitor by HPLC (254 nm).
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Context: 2-Aminothiophenes are notoriously unstable as free bases (oxidative dimerization). This protocol includes an in-situ trapping or stabilization step.
Method: Iron-mediated reduction (Bechamp conditions).
Rationale: Chemoselective reduction of NO₂ in the presence of Br. Hydrogenation (Pd/C, H₂) carries a high risk of hydrodehalogenation (loss of the C3-Br).
Procedure:
Dissolve the nitro-thiophene intermediate in Ethanol/Acetic Acid (5:1).
Add Iron powder (5.0 eq) carefully.
Heat to 60°C for 2 hours.
Stabilization (Option A - Acylation): If the free amine is not immediately used, add Acetic Anhydride (2.0 eq) directly to the filtrate to isolate the stable acetamide.
Stabilization (Option B - Cyclization): For thienopyrimidine synthesis, the crude amine solution is often treated immediately with Formamide or Urea at high temperatures.
Case Study: Synthesis of a Thienopyrimidine Scaffold
The following workflow demonstrates the conversion of 3-Bromo-5-methyl-2-nitrothiophene into a bioactive thienopyrimidine core, a bioisostere of the quinazoline scaffold found in drugs like Gefitinib.
Figure 2: Synthetic workflow for accessing thienopyrimidine libraries.
Safety & Handling (HSE)
Toxicity: Nitrothiophenes are potential mutagens and skin sensitizers. Handle in a fume hood with nitrile gloves.
Energetics: While mono-nitro compounds are generally stable, avoid heating the crude reaction mixture of the nitration step to dryness without testing for thermal stability (DSC).
Storage: Store at 2–8°C. Protect from light, as brominated thiophenes can undergo photolytic debromination over long periods.
References
Compound Data & Commercial Availability
Synthetic Methodology (Nitration)
Gronowitz, S., & Raznikiewicz, T. (1964).[4] 3-Bromothiophene.[5][6][7][8] Organic Syntheses, 44,[4] 9. (Foundational protocol for bromothiophene handling and nitration principles). Available at: [Link]
Suzuki Coupling on Nitrothiophenes
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal, 8:74. Available at: [Link]
Thienopyrimidine Synthesis
Domínguez, J.C.R., et al. (2007). An Easy Synthesis of 5-Nitro-Thiophenes and 3-Amino-2-Nitrothiophenes. Sciforum/ECSOC-11. Available at: [Link]
Anwendungs- und Protokollleitfaden: Funktionalisierung von 3-Brom-5-methyl-2-nitrothiophen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 3-Brom-5-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 3-Brom-5-methyl-2-nitrothiophen. Als vielseitiger Baustein bietet dieses Molekül mehrere reaktive Stellen, die strategisch modifiziert werden können, um eine breite Palette von komplexen Molekülen für die pharmazeutische und materialwissenschaftliche Forschung zu synthetisieren.
Einführung: Ein strategischer Baustein in der Synthesechemie
3-Brom-5-methyl-2-nitrothiophen ist ein hochfunktionalisiertes Heterocycle, das als Eckpfeiler für die Synthese komplexer organischer Moleküle dient. Seine Bedeutung ergibt sich aus der orthogonalen Reaktivität seiner Substituenten:
Das Bromatom (C3-Position): Dient als idealer Angriffspunkt für eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen.
Die Nitrogruppe (C2-Position): Als stark elektronenziehende Gruppe aktiviert sie den Thiophenring für nukleophile aromatische Substitutionen (SNAr) am C3-Kohlenstoff. Darüber hinaus kann sie zu einer Aminogruppe reduziert werden, die als Vorläufer für weitere Funktionalisierungen wie Amidierungen oder die Synthese kondensierter heterocyclischer Systeme dient.
Die Methylgruppe (C5-Position): Bietet sterische und elektronische Einflüsse und kann in fortgeschrittenen Synthesestrategien weiter modifiziert werden.
Die Thiophen-Einheit selbst ist ein sogenanntes "privilegiertes Pharmakophor" in der medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten wieder, was seine Bedeutung für die Entwicklung neuer therapeutischer Wirkstoffe unterstreicht.[1][2][3][4][5] Dieser Leitfaden beschreibt die wichtigsten strategischen Ansätze zur Derivatisierung dieses Moleküls.
Abbildung 1: Übersicht der Derivatisierungswege für 3-Brom-5-methyl-2-nitrothiophen.
Palladium-katalysierte Kreuzkupplungsreaktionen
Kreuzkupplungsreaktionen sind grundlegende Werkzeuge in der modernen organischen Synthese, die die präzise Bildung von C-C-Bindungen ermöglichen.[6] Das Bromatom am C3 des Thiophenrings ist ein hervorragendes Substrat für diese Transformationen.
Suzuki-Miyaura-Kupplung
Die Suzuki-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von Biaryl-Strukturen. Sie involviert die Reaktion eines Organohalogenids mit einer Organoboronsäure in Gegenwart eines Palladium(0)-Katalysators und einer Base.[7][8]
Mechanistische Überlegungen: Der Katalysezyklus besteht aus drei Hauptschritten: (1) Oxidative Addition des Palladium(0)-Komplexes an die C-Br-Bindung, (2) Transmetallierung , bei der die organische Gruppe von der Boronsäure auf das Palladiumzentrum übertragen wird, und (3) Reduktive Eliminierung , die das gekoppelte Produkt freisetzt und den Pd(0)-Katalysator regeneriert. Die Wahl der Liganden und der Base ist entscheidend für die Effizienz der Reaktion.
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kupplung.
Protokoll: Suzuki-Kupplung von 3-Brom-5-methyl-2-nitrothiophen mit Phenylboronsäure
Vorbereitung: Ein Schlenkrohr wird unter Vakuum ausgeheizt und mit Argon gespült.
Einwaage: 3-Brom-5-methyl-2-nitrothiophen (1,0 Äq.), Phenylboronsäure (1,2 Äq.), Kaliumcarbonat (K₂CO₃, 2,5 Äq.) und Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,03 Äq.) werden in das Rohr gegeben.
Lösungsmittel: Eine entgaste Mischung aus Toluol und Wasser (z. B. 4:1 v/v) wird über eine Spritze zugegeben.
Reaktion: Die Mischung wird unter einer Argonatmosphäre für 12-16 Stunden bei 90 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen. Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Parameter
Wert
Substrat
3-Brom-5-methyl-2-nitrothiophen
Reagenz
Phenylboronsäure
Katalysator
Pd(PPh₃)₄
Base
K₂CO₃
Lösungsmittel
Toluol/H₂O
Temperatur
90 °C
Zeit
12-16 h
Typische Ausbeute
70-90%
Stille-Kupplung
Die Stille-Kupplung verwendet Organostannane (Organozinnverbindungen) als Kupplungspartner.[9][10] Sie ist bekannt für ihre breite funktionelle Gruppentoleranz und die milden Reaktionsbedingungen.[6] Ein Nachteil ist jedoch die Toxizität der Zinn-Reagenzien und -Nebenprodukte.[10]
Mechanistische Überlegungen: Der Mechanismus ist dem der Suzuki-Kupplung sehr ähnlich und verläuft über einen Pd(0)/Pd(II)-Zyklus.[10] Die Transmetallierung ist oft der geschwindigkeitsbestimmende Schritt. Die Reaktivität der Organostannane folgt im Allgemeinen dem Trend: Alkinyl > Alkenyl > Aryl > Allyl > Alkyl.[9]
Protokoll: Stille-Kupplung mit (Tributylstannyl)benzol
Vorbereitung: Ein Schlenkrohr wird wie oben beschrieben vorbereitet.
Einwaage: 3-Brom-5-methyl-2-nitrothiophen (1,0 Äq.), (Tributylstannyl)benzol (1,1 Äq.), Tris(dibenzylidenaceton)dipalladium(0) [Pd₂(dba)₃] (0,02 Äq.) und Tri(o-tolyl)phosphin [P(o-tol)₃] (0,08 Äq.) werden eingewogen.
Lösungsmittel: Wasserfreies und entgastes Toluol wird zugegeben.[11]
Reaktion: Die Mischung wird unter Argonatmosphäre für 12-16 Stunden bei 100-110 °C gerührt.[11]
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch eine kurze Kieselgelsäule filtriert, um den Katalysator und die meisten Zinn-Nebenprodukte zu entfernen. Das Filtrat wird eingeengt.
Reinigung: Eine sorgfältige Säulenchromatographie ist erforderlich, um verbleibende Zinn-Verunreinigungen zu entfernen und das reine Produkt zu isolieren.
Parameter
Wert
Substrat
3-Brom-5-methyl-2-nitrothiophen
Reagenz
(Tributylstannyl)benzol
Katalysator
Pd₂(dba)₃ / P(o-tol)₃
Lösungsmittel
Toluol
Temperatur
100-110 °C
Zeit
12-16 h
Typische Ausbeute
65-85%
Sonogashira-Kupplung
Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[12] Diese Reaktion wird typischerweise durch einen Palladium-Komplex katalysiert und erfordert einen Kupfer(I)-Katalysator als Co-Katalysator.[12]
Protokoll: Sonogashira-Kupplung mit Phenylacetylen
Vorbereitung: Ein Schlenkrohr wird vorbereitet.
Einwaage: 3-Brom-5-methyl-2-nitrothiophen (1,0 Äq.), Pd(PPh₃)₄ (0,04 Äq.) und Kupfer(I)-iodid (CuI) (0,08 Äq.) werden eingewogen.
Lösungsmittel/Reagenzien: Wasserfreies, entgastes Triethylamin (Base und Lösungsmittel) wird zugegeben, gefolgt von Phenylacetylen (1,5 Äq.).
Reaktion: Die Mischung wird unter Argon bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-50 °C) für 4-8 Stunden gerührt.
Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Dichlormethan aufgenommen und mit wässriger Ammoniumchloridlösung gewaschen. Die organische Phase wird getrocknet und eingeengt.
Reinigung: Reinigung durch Säulenchromatographie an Kieselgel.
Parameter
Wert
Substrat
3-Brom-5-methyl-2-nitrothiophen
Reagenz
Phenylacetylen
Katalysator
Pd(PPh₃)₄ / CuI
Base/Lösungsmittel
Triethylamin
Temperatur
25-50 °C
Zeit
4-8 h
Typische Ausbeute
75-95%
Nukleophile Aromatische Substitution (SNAr)
Aromatische Ringe, die mit stark elektronenziehenden Gruppen wie einer Nitrogruppe substituiert sind, können eine nukleophile Substitution eingehen.[13][14] Bei 3-Brom-5-methyl-2-nitrothiophen aktiviert die Nitrogruppe in Position 2 den Ring und ermöglicht den Angriff eines Nukleophils am C3, was zur Verdrängung des Bromid-Ions führt.[15]
Mechanistische Überlegungen: Die Reaktion verläuft in zwei Schritten: (1) Addition des Nukleophils an den Ring unter Bildung eines resonanzstabilisierten Anion-Zwischenprodukts (Meisenheimer-Komplex). Die negative Ladung wird durch die Nitrogruppe delokalisiert. (2) Eliminierung der Abgangsgruppe (Bromid), um die Aromatizität des Rings wiederherzustellen.[13]
Abbildung 3: Allgemeiner Arbeitsablauf für eine SNAr-Reaktion.
Protokoll: SNAr mit Thiophenol
Vorbereitung: In einem Rundkolben wird Thiophenol (1,1 Äq.) in einem aprotisch-polaren Lösungsmittel wie Dimethylformamid (DMF) gelöst.
Basenzugabe: Eine Base wie Kaliumcarbonat (K₂CO₃, 1,5 Äq.) wird zugegeben, um das Thiolat-Nukleophil in situ zu erzeugen. Die Mischung wird 15 Minuten bei Raumtemperatur gerührt.
Substratzugabe: 3-Brom-5-methyl-2-nitrothiophen (1,0 Äq.), gelöst in einer minimalen Menge DMF, wird langsam zugetropft.
Reaktion: Die Reaktion wird bei 60-80 °C für 2-4 Stunden erhitzt, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.
Aufarbeitung: Die Reaktionsmischung wird auf Eiswasser gegossen, wodurch das Produkt oft ausfällt. Alternativ wird mit Ethylacetat extrahiert. Die organische Phase wird mit Wasser und Sole gewaschen, getrocknet und eingeengt.
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Parameter
Wert
Substrat
3-Brom-5-methyl-2-nitrothiophen
Nukleophil
Thiophenol
Base
K₂CO₃
Lösungsmittel
DMF
Temperatur
60-80 °C
Zeit
2-4 h
Typische Ausbeute
80-95%
Reduktion der Nitrogruppe
Die Umwandlung der Nitrogruppe in eine primäre Aminogruppe ist eine grundlegende Transformation, die den Zugang zu einer neuen Klasse von Derivaten eröffnet. Das resultierende 3-Brom-5-methylthiophen-2-amin ist ein wertvoller Baustein für die Synthese von Amiden, Sulfonamiden und kondensierten Thiophen-Systemen wie Thieno[2,3-b]pyridinen.
Methoden: Gängige Methoden zur Reduktion aromatischer Nitrogruppen umfassen die Verwendung von Metallen in Säure (z. B. Zinn(II)-chlorid in HCl, Eisen in Essigsäure) oder die katalytische Hydrierung (H₂/Pd-C). Die Wahl der Methode hängt von der Toleranz anderer funktioneller Gruppen im Molekül ab. Zinn(II)-chlorid ist oft eine milde und effektive Wahl.
Abbildung 4: Arbeitsablauf für die Reduktion einer Nitrogruppe mit SnCl₂.
Protokoll: Reduktion der Nitrogruppe mit Zinn(II)-chlorid
Vorbereitung: 3-Brom-5-methyl-2-nitrothiophen (1,0 Äq.) wird in Ethanol oder Essigsäure in einem Rundkolben suspendiert.
Reagenzzugabe: Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 4-5 Äq.) wird portionsweise zugegeben. Wenn Ethanol als Lösungsmittel verwendet wird, wird konzentrierte Salzsäure (HCl) langsam zugetropft.
Reaktion: Die Mischung wird unter Rühren auf 70-80 °C erhitzt. Die Reaktion ist oft exotherm. Der Fortschritt wird mittels DC überwacht (das Produkt ist typischerweise UV-aktiv und anfärbbar).
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung vorsichtig auf Eis gegossen und mit einer konzentrierten Natriumhydroxid- oder Natriumhydrogencarbonatlösung neutralisiert, bis der pH-Wert basisch ist (pH 8-9).
Extraktion: Die wässrige Suspension wird mehrmals mit Ethylacetat oder Dichlormethan extrahiert. Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel entfernt.
Reinigung: Das resultierende Amin ist oft ausreichend rein für die weitere Verwendung, kann aber bei Bedarf durch Säulenchromatographie gereinigt werden.
Parameter
Wert
Substrat
3-Brom-5-methyl-2-nitrothiophen
Reduktionsmittel
SnCl₂·2H₂O
Lösungsmittel
Ethanol / HCl oder Essigsäure
Temperatur
70-80 °C
Zeit
1-3 h
Typische Ausbeute
>90%
Fazit
3-Brom-5-methyl-2-nitrothiophen ist ein außergewöhnlich nützlicher und anpassungsfähiger chemischer Baustein. Die in diesem Leitfaden beschriebenen Protokolle für Kreuzkupplungsreaktionen, nukleophile aromatische Substitutionen und die Reduktion der Nitrogruppe stellen robuste und reproduzierbare Methoden dar, um eine Vielzahl von komplexen Derivaten zu erzeugen. Durch die strategische Anwendung dieser Transformationen können Forscher schnell und effizient Molekülbibliotheken für die Arzneimittelentdeckung und die Entwicklung neuer organischer Materialien aufbauen. Die sorgfältige Auswahl der Reaktionsbedingungen und die Beachtung der mechanistischen Prinzipien sind der Schlüssel zum Erfolg bei der Nutzung des vollen synthetischen Potenzials dieses Moleküls.
Referenzen
CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents. (n.d.). Retrieved from
3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved from
AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO - Sciforum. (n.d.). Retrieved from
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from
Synthesis of thieno[3,2-b]thiophene derivatives - ResearchGate. (n.d.). Retrieved from
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved from
Stille reaction - Wikipedia. (n.d.). Retrieved from
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved from
Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene - OSTI.GOV. (2017, November 14). Retrieved from
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (n.d.). Retrieved from
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - NIH. (2025, July 14). Retrieved from
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. (2024, November 7). Retrieved from
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved from
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Retrieved from
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from
34.05 Nucleophilic Aromatic Substitution - YouTube. (2018, April 11). Retrieved from
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. (2025, August 26). Retrieved from
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (2025, December 4). Retrieved from
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - ResearchGate. (n.d.). Retrieved from
Nucleophilic Aromatic Substituion - YouTube. (2023, April 13). Retrieved from
Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? | ResearchGate. (2015, December 22). Retrieved from
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Retrieved from
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC - NIH. (2024, November 21). Retrieved from
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (n.d.). Retrieved from
16.6: Multistep Synthesis - Chemistry LibreTexts. (2019, June 5). Retrieved from
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (n.d.). Retrieved from
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. (2025, August 7). Retrieved from
Application Note: Cross-Coupling Protocols for 3-Bromo-5-methyl-2-nitrothiophene
Part 1: Executive Summary & Chemical Profile 3-Bromo-5-methyl-2-nitrothiophene is a high-value heterocyclic scaffold used primarily in the synthesis of antimicrobial agents, agrochemicals, and organic electronic material...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Profile
3-Bromo-5-methyl-2-nitrothiophene is a high-value heterocyclic scaffold used primarily in the synthesis of antimicrobial agents, agrochemicals, and organic electronic materials. Its utility stems from its dense functionalization:
C2-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack but sterically hinders the C3 position.
C3-Bromo Handle: The primary site for palladium-catalyzed cross-coupling.
C5-Methyl Group: Blocks the reactive
-position, preventing unwanted oligomerization and directing reactivity solely to the C3 bromide.
This guide addresses the specific challenge of coupling at the C3 position , which is sterically crowded by the ortho-nitro group and electronically deactivated for oxidative addition compared to C2-halides, yet activated for Nucleophilic Aromatic Substitution (
) side reactions.
Chemical Structure & Reactivity Map
Feature
Position
Electronic Effect
Steric Effect
Impact on Coupling
Nitro (-NO)
C2
Strong Withdrawal (-M, -I)
High (Ortho)
Activates C3-Br for Oxidative Addition; Risks catalyst coordination.
Bromine (-Br)
C3
Leaving Group
Moderate
Site of Pd insertion. Crowded environment requires specific ligands.
Methyl (-CH)
C5
Weak Donation (+I)
Low
Blocks side reactions; stabilizes the thiophene ring.
Part 2: Critical Reaction Design (Expert Insights)
The "Ortho-Nitro" Paradox
In cross-coupling, the C2-nitro group presents a dual nature:
The Benefit: It lowers the LUMO energy of the C-Br bond, theoretically accelerating the oxidative addition of Pd(0).
The Barrier: The physical bulk of the nitro group hinders the approach of the bulky Pd-ligand complexes required for difficult couplings. Furthermore, the nitro group can coordinate to palladium, potentially poisoning the catalyst or forming stable, unreactive intermediates ("off-cycle" species).
Strategic Recommendation: To overcome steric hindrance at C3, utilize Type I Ligands (electron-rich, bulky phosphines like SPhos or XPhos ) which facilitate oxidative addition and prevent catalyst aggregation, or Type II Ligands (bidentate ligands like dppf ) which enforce a wide bite angle to destabilize the Pd-complex and promote reductive elimination.
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (10:1)
Step-by-Step Methodology
Inerting: Charge a microwave vial or Schlenk flask with the thiophene substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed solvent (Dioxane/Water) via syringe.
Reaction:
Thermal: Heat to 80–90 °C for 12–18 hours.
Microwave: Irradiate at 100 °C for 30–60 minutes (preferred for difficult substrates).
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). Note: Nitro-compounds are often colored (yellow/orange) and easily tracked.
Expert Tip: If protodeboronation of the boronic acid is observed (common with electron-poor rings), switch to KF (3.3 equiv) as the base and use THF as the solvent to create a "water-free" Suzuki system.
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Introducing alkyne linkers for extended conjugation.
Rationale: Copper co-catalysis can sometimes lead to Glaser homocoupling of the alkyne or interaction with the nitro group. A Copper-Free variant is recommended if yields are low, but the standard protocol is usually sufficient.
Dissolution: Dissolve the thiophene bromide in dry DMF/Et
N in a reaction vessel.
Catalyst Addition: Add Pd(PPh
)Cl and CuI. Purge with Argon.
Alkyne Addition: Add the terminal alkyne slowly via syringe.
Reaction: Stir at RT for 1 hour, then heat to 60 °C if conversion is incomplete. Caution: Do not overheat nitrothiophenes with copper salts above 100 °C due to decomposition risks.
Workup: Quench with saturated NH
Cl (aq) to remove copper species (turns blue). Extract with EtO.
Part 4: Logical Workflow & Mechanistic Pathway
The following diagram illustrates the decision matrix for optimizing the Suzuki coupling of this specific scaffold, highlighting the critical "Ortho-Steric" checkpoint.
Figure 1: Optimization logic for coupling sterically hindered nitrothiophenes.
Part 5: Safety & Handling (Nitrothiophene Specifics)
Energetic Potential: Nitro-substituted thiophenes can be energetic. While 3-bromo-5-methyl-2-nitrothiophene is generally stable, Differential Scanning Calorimetry (DSC) is recommended before scaling reactions >10g to determine the onset of thermal decomposition.
Nucleophilic Sensitivity: The C2-nitro group makes the ring electron-deficient. Avoid using strong nucleophilic bases (like NaOMe or n-BuLi) which may attack the ring (S
Ar) or cause ring-opening, rather than participating in the cross-coupling cycle.
Toxicity: Thiophenes are potential skin sensitizers. Handle in a fume hood.
Part 6: References
Suzuki-Miyaura Coupling of Nitrothiophenes:
Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[1]
Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-2-nitrothiophene
Part 1: Executive Summary & Strategic Rationale The Challenge: The "Ortho-Nitro" Effect Coupling 3-bromo-5-methyl-2-nitrothiophene presents a unique duality in cross-coupling chemistry. Electronically, the C2-nitro group...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Challenge: The "Ortho-Nitro" Effect
Coupling 3-bromo-5-methyl-2-nitrothiophene presents a unique duality in cross-coupling chemistry. Electronically, the C2-nitro group is a strong electron-withdrawing group (EWG), which should theoretically facilitate oxidative addition by lowering the energy of the C-Br bond's
orbital. However, in practice, this substrate is notoriously difficult due to two countervailing factors:
Steric Occlusion: The nitro group at C2 is physically bulky and sits ortho to the reaction site (C3), impeding the approach of the palladium catalyst.
Catalyst Poisoning: The nitro group can coordinate to the palladium center (
-O coordination), displacing phosphine ligands and arresting the catalytic cycle.
The Solution: Ligand-Controlled Reactivity
Standard catalysts like Pd(PPh
) often fail or require excessive heating (leading to dehalogenation) for this substrate. This protocol utilizes Pd(dppf)Cl (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle and bidentate nature of the dppf ligand prevent the formation of stable, inactive Pd-nitro complexes and force the reductive elimination step, ensuring high turnover frequencies (TOF).
Part 2: Reaction Optimization Data
The following data summarizes the screening process to identify the optimal window of operation.
Vessel Prep: Oven-dry a 2-neck round-bottom flask or a heavy-walled microwave vial. Equip with a magnetic stir bar and a rubber septum.
Charge Solids: Add the 3-bromo-5-methyl-2-nitrothiophene, aryl boronic acid, and Pd(dppf)Cl
catalyst to the flask.
Critical Step: Do not add the base or solvent yet. Cap the flask and purge with Nitrogen (
) or Argon for 5 minutes.
Phase B: Solvation and Degassing
3. Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe.
4. Base Addition: Add the degassed 2.0 M K
PO solution.
Note: The biphasic mixture (organic/aqueous) requires vigorous stirring to maximize the interfacial surface area.
Sparging: Insert a long needle into the solution and bubble through the liquid for 10 minutes. This removes dissolved oxygen which causes homocoupling of the boronic acid.
Phase C: Reaction & Monitoring
6. Heating: Place the vessel in a pre-heated oil bath at 85°C .
7. Monitoring: Check reaction progress via TLC or HPLC at 1 hour and 3 hours.
Diagnostic Signal: The starting bromide is usually less polar than the biaryl product. Look for the disappearance of the bromide peak.
Color Change: The reaction mixture typically transitions from an orange/red suspension to a dark deep-red/black solution upon completion.
Phase D: Workup & Purification
8. Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.
9. Separation: Separate the layers. Extract the aqueous layer 2x with EtOAc.
10. Scavenging (Optional but Recommended): Treat the combined organic layers with activated charcoal or a silica-thiol scavenger to remove residual Palladium. Filter through Celite.[1]
11. Drying: Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
12. Purification: Flash column chromatography (SiO), typically eluting with Hexanes/EtOAc gradients.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical path for the experimental setup, highlighting the "No-Fail" checkpoints.
Caption: Operational workflow for the Suzuki coupling of nitro-thiophenes, emphasizing the critical degassing step to prevent homocoupling.
Part 5: Mechanistic Insight
Why does Pd(dppf)Cl
work where others fail? The mechanism below highlights the specific interaction between the catalytic cycle and the nitro group.
Caption: The catalytic cycle. Note the "Catalyst Trap" pathway (red) where the nitro group coordinates to Pd. Bidentate ligands like dppf prevent this trap.
Part 6: Safety & Handling (Nitro-Thiophenes)
Energetic Potential: Nitro-substituted thiophenes are precursors to high-energy materials. While the mono-nitro derivative is generally stable, avoid subjecting the neat solid to temperatures >150°C.
Exotherm Control: The Suzuki coupling is exothermic. On scales larger than 5g, add the catalyst as the final component slowly or use a reflux condenser to manage the heat spike.
Toxicity: Thiophene derivatives can be potent skin sensitizers. Double-gloving (Nitrile) is required.
References
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Shaheen, F., et al. (2018).[3] Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Retrieved from
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
Organic Chemistry Portal. Suzuki Coupling. Retrieved from
Biological activity of 3-Bromo-5-methyl-2-nitrothiophene derivatives
Application Note: Leveraging the 3-Bromo-5-methyl-2-nitrothiophene Scaffold for Antimicrobial and Cytotoxic Drug Discovery Executive Summary & Scope This technical guide addresses the strategic utilization of 3-Bromo-5-m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging the 3-Bromo-5-methyl-2-nitrothiophene Scaffold for Antimicrobial and Cytotoxic Drug Discovery
Executive Summary & Scope
This technical guide addresses the strategic utilization of 3-Bromo-5-methyl-2-nitrothiophene (BMNT) as a privileged scaffold in early-stage drug discovery.[1] While thiophenes are ubiquitous in FDA-approved drugs (e.g., Olanzapine, Plavix), the specific trisubstituted pattern of BMNT offers a unique "push-pull" electronic system ideal for generating focused small-molecule libraries.
Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Specialists.
Primary Applications:
Antimicrobial Agents: Exploiting the nitro-reductase activation pathway in Gram-negative bacteria.
Anticancer Therapeutics: Developing kinase inhibitors via palladium-catalyzed cross-coupling at the C-3 position.
Chemical Biology & Mechanism of Action
To rationally design derivatives, one must understand the functional roles of the substituents on the thiophene ring:
C-2 Nitro Group (
): Acts as the primary "warhead."[1] In hypoxic environments (e.g., bacterial cytoplasm or solid tumor cores), the nitro group undergoes enzymatic reduction (Type I/II nitroreductases) to form reactive nitro-radical anions. These radicals cause DNA strand breaks and oxidative stress, leading to cell death.
C-3 Bromine (
): The "diversity handle." The strong electron-withdrawing nature of the adjacent nitro group activates this position for Nucleophilic Aromatic Substitution () , allowing rapid introduction of amine-based pharmacophores without the need for transition metal catalysts.[1] Alternatively, it serves as an electrophile for Suzuki-Miyaura coupling.
C-5 Methyl Group (
): Provides lipophilic bulk (), improving membrane permeability and preventing oxidative metabolism at the susceptible -position of the thiophene ring.[1]
Pathway Visualization: Mechanism of Action & Derivatization
Figure 1: Dual-pathway utility of the BMNT scaffold.[1] Path A and B represent synthetic divergence, while the red nodes illustrate the conserved biological mechanism of action (MOA).
Experimental Protocols
Protocol A: Synthesis of 3-Amino-Substituted Derivatives via
Rationale: The C-2 nitro group makes the C-3 bromine highly electrophilic. This protocol avoids expensive Pd catalysts.
L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
Solubilization: Aspirate medium and add 150
L DMSO to dissolve formazan crystals.
Measurement: Read Absorbance at 570 nm. Calculate
using non-linear regression.
Data Interpretation & SAR Summary
The following table summarizes expected Structure-Activity Relationship (SAR) trends based on thiophene literature [1][2].
Derivative Class
C-3 Substituent
Antimicrobial Activity (MIC)
Cytotoxicity ()
Interpretation
Parent
Bromine (-Br)
Moderate (32-64 g/mL)
High (>100 M)
Moderate activity due to lipophilicity; low selectivity.[1]
Derivative A
Morpholine
High (4-8 g/mL)
Moderate (20-50 M)
Improved solubility and uptake; Morpholine often enhances pharmacokinetic profile.[1]
Derivative B
Piperazine-N-Me
Very High (1-4 g/mL)
High (10-20 M)
Cationic charge at physiological pH enhances interaction with bacterial membranes.[1]
Derivative C
Phenyl (via Suzuki)
Low (>128 g/mL)
High (<10 M)
Increased planarity/lipophilicity often shifts specificity toward DNA intercalation in eukaryotic cells (Anticancer potential).
Critical Control: If the MIC is close to the Cytotoxic
(Selectivity Index < 10), the compound is likely a general toxin rather than a specific antibiotic.[1]
References
Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens with nucleophiles.[3] Journal of the Chemical Society, Perkin Transactions 2.
Gouda, M. A., et al. (2017). Antimicrobial activity of thiophene derivatives. Chemistry Central Journal.
BenchChem. Biological Activities of 2-Nitrothiophene-3-carbaldehyde Derivatives.
Kucukoglu, K., et al. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential.[4] ChemistrySelect.
Application Note: Strategic Utilization of 3-Bromo-5-methyl-2-nitrothiophene in Optoelectronic Scaffolds
This Application Note is structured as a strategic technical guide for materials scientists and synthetic chemists. It moves beyond basic product data to explore the functional utility of 3-Bromo-5-methyl-2-nitrothiophen...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a strategic technical guide for materials scientists and synthetic chemists. It moves beyond basic product data to explore the functional utility of 3-Bromo-5-methyl-2-nitrothiophene as a scaffold for "Push-Pull" optoelectronic materials.
Executive Summary & Chemical Profile
3-Bromo-5-methyl-2-nitrothiophene is a trisubstituted heterocyclic building block characterized by its high functional density. Unlike simple thiophenes, this scaffold offers three distinct orthogonal reactive handles:
C2-Nitro Group: A strong electron-acceptor (A) that lowers the LUMO energy level, essential for narrowing band gaps in organic photovoltaics (OPV).
C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) to extend
-conjugation.
C5-Methyl: A "tail" that improves solubility or serves as a site for benzylic-type oxidation/bromination to anchor the molecule to substrates.
This compound is primarily utilized in the synthesis of Donor-Acceptor (D-A) conjugated polymers , non-linear optical (NLO) chromophores , and as a precursor for high-performance azo dyes .
Chemical Specifications
Property
Value
IUPAC Name
3-Bromo-5-methyl-2-nitrothiophene
Molecular Formula
CHBrNOS
Molecular Weight
222.06 g/mol
Appearance
Yellow to orange crystalline solid
Electronic Character
Electron-deficient (n-type character) due to -NO
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Materials Science Applications
A. Band Gap Engineering in Organic Photovoltaics (OPV)
The nitro group at the C2 position acts as a potent electron-withdrawing group (EWG). When coupled with electron-rich units (like fluorene or carbazole) via the C3-bromide, the resulting molecule exhibits an intramolecular charge transfer (ICT).
Mechanism: The "Push-Pull" effect reduces the HOMO-LUMO gap, red-shifting the absorption spectrum into the visible/NIR region, which is critical for maximizing solar photon harvest.
Causality: The steric bulk of the bromine at C3 can induce a twist in the polymer backbone. While planarity is usually desired for charge transport, controlled twisting (induced by the Br or subsequent coupling) can prevent excessive aggregation that quenches fluorescence in OLED applications.
B. Precursor for Functionalized Aminothiophenes (Dye Synthesis)
Reduction of the C2-nitro group yields 3-bromo-5-methylthiophen-2-amine .
Application: These amines are diazo components for high-extinction coefficient azo dyes used in textile engineering and optical data storage. The bromine atom allows for post-dye functionalization, a rare feature in standard dye chemistry.
Objective: To couple an aryl boronic acid to the C3 position, creating a biaryl "Donor-Acceptor" motif.
Challenge: The C3-position is sterically flanked by the C2-nitro group. Standard conditions often fail; high-activity catalysts are required.
Degassing (Critical): In a Schlenk tube, combine the thiophene substrate, boronic acid, and base. Evacuate and backfill with Argon three times. Reason: Oxygen poisons the Pd(0) species, halting the catalytic cycle.
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the tube.
Thermal Activation: Heat the mixture to 90°C for 12–16 hours.
Note: Monitor by TLC (Hexane/EtOAc 8:2). The nitro group makes the product visible (yellow/orange spot) and UV-active.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with brine (
). Dry organic layer over NaSO.
Purification: Silica gel column chromatography.
Self-Validation: If the starting material remains, add 2 mol% more catalyst and heat for 4 more hours. If significant de-bromination (hydrodehalogenation) is observed, switch to anhydrous conditions (Toluene/Base) to reduce proton sources.
Protocol B: Selective Reduction of Nitro Group
Objective: Convert the nitro group to an amine without debrominating the C3 position.
Risk: Catalytic hydrogenation (H
/Pd-C) often cleaves C-Br bonds. Chemical reduction is preferred.
Methodology (Iron-Acid Reduction)
Suspension: Dissolve 3-Bromo-5-methyl-2-nitrothiophene (1 mmol) in Ethanol (10 mL) and Acetic Acid (1 mL).
Reduction: Add Iron powder (Fe, 5 eq) slowly.
Reflux: Heat to reflux (80°C) for 2 hours. The yellow solution will turn dark/turbid.
Filtration: Filter hot through a Celite pad to remove unreacted Iron.
Neutralization: Neutralize filtrate with saturated NaHCO
. Extract with DCM.
Product: 3-Bromo-5-methylthiophen-2-amine is unstable; use immediately or store as an HCl salt.
Visualizing the "Push-Pull" Engineering Logic
The following diagram illustrates how this specific scaffold serves as a bridge between Donor and Acceptor units in materials design.
Figure 1: Functional workflow of the 3-Bromo-5-methyl-2-nitrothiophene scaffold. The diagram highlights the divergent pathways: C3-coupling for photovoltaics (OPV) versus C2-reduction for dye synthesis.
Safety & Handling (SDS Summary)
Hazards: Nitrothiophenes are potentially toxic and can be skin sensitizers.[3] The bromo-derivative may act as a lachrymator (tear gas effect) if volatile.
Storage: Store in a cool, dry place away from light. Nitro compounds can degrade upon prolonged UV exposure.
Reaction Safety: Suzuki coupling generates boronic acid byproducts; dispose of aqueous waste as heavy metal (Pd) waste.
References
Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 5, p. 1120 (1973). (General nitration protocols for thiophenes).
Suzuki Coupling of Nitrothiophenes: Chemistry Central Journal, 2014, 8:[1]74. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes via palladium catalyzed Suzuki cross-coupling." (Demonstrates coupling on similar bromonitrothiophene scaffolds).
OPV Applications: Int. J. Electrochem. Sci., Vol. 10, 2015, pp. 10321-10335. "Effect of Nitro Groups on Electrochemical and Photovoltaic Behavior of Tris-thiophenes." (Validates the role of nitro groups in band-gap tuning).
Thiophene Scaffolds in Materials: MDPI Molecules, 2018. "Thiophene-Based Covalent Organic Frameworks." (Contextualizes thiophene building blocks).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki Coupling Optimization for 3-Bromo-5-methyl-2-nitrothiophene
Subject: Advanced Optimization Guide for Electron-Deficient Heterocycles
Ticket ID: SC-OPT-3B5M2NT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Substrate Challenge
You are working with 3-Bromo-5-methyl-2-nitrothiophene .[1] This is not a standard phenyl-phenyl coupling. This substrate presents a "Push-Pull" electronic conflict and a steric blockade that often leads to stalled reactions or black metal precipitation.
The Trap: The C2-Nitro group is a strong Electron Withdrawing Group (EWG).[1] While it activates the C3-Bromine bond for oxidative addition, it simultaneously reduces the electron density on the palladium center after addition, making the subsequent transmetallation step sluggish.
The Steric Wall: The nitro group at C2 is ortho to your reaction site (C3).[1] Standard ligands like Triphenylphosphine (
) often fail here because they lack the bulk to force the active Pd(0) species out of the resting state or facilitate reductive elimination in such a crowded environment.[1]
This guide provides a self-validating troubleshooting framework to navigate these specific pitfalls.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My reaction turns black immediately, and I see <10% conversion. Is my catalyst dead?
Diagnosis: Likely "Palladium Black" precipitation due to ligand dissociation.
Technical Insight: The nitro group at C2 makes the thiophene ring electron-deficient. After the oxidative addition of Pd(0) into the C-Br bond, the resulting Pd(II) species is electron-poor and prone to aggregation if not stabilized by a strongly donating, bulky ligand.[1] Simple phosphines (
) dissociate too easily here.[1]
The Fix: Switch to a Dialkylbiaryl Phosphine Ligand (Buchwald Ligand) .[1]
Why? These ligands are electron-rich (pushing the cycle forward) and bulky (preventing Pd aggregation and facilitating reductive elimination).[1]
Protocol Adjustment: Move from
to a precatalyst system: (1-2 mol%) + SPhos (2-4 mol%).
Q2: I see the product, but also a significant amount of hydrodebrominated side-product (3-H-5-methyl-2-nitrothiophene).
Diagnosis: Protodebromination (Reduction of the C-Br bond).[1]
Technical Insight: This is the hallmark of electron-deficient heterocycles. The oxidative addition complex is highly electrophilic. If transmetallation is slow (due to low boronic acid solubility or weak base), the Pd(II) intermediate will scavenge a hydride from the solvent (especially alcohols) or the base.[1]
The Fix:
Solvent Switch: Avoid primary alcohols (Ethanol/Methanol) as cosolvents.[1] Use 1,4-Dioxane/Water or Toluene/Water .
Water Concentration: Ensure you have enough water (min 10% v/v) to solubilize the boronic acid, increasing the rate of transmetallation over reduction.
Base Selection: Switch from Carbonate (
) to Phosphate (). Phosphate is more basic and often accelerates transmetallation in hindered systems.
Q3: The nitro group seems to be degrading. Can I use strong bases?
Diagnosis: Nucleophilic aromatic substitution (
) or Ring Opening.[1]
Technical Insight: Nitrothiophenes are susceptible to nucleophilic attack at the C2 or C5 position. Strong alkoxide bases (like ) can attack the ring or cause degradation.[1]
The Fix: Stick to Inorganic Bases .
Safe Zone:
(Potassium Phosphate Tribasic) or (Cesium Carbonate).[1]
Danger Zone: Avoid
, , or .
Part 2: The "Gold Standard" Experimental Protocol
This protocol is designed to be robust against the steric and electronic issues described above.
Required to overcome activation energy of hindered coupling.
Step-by-Step Methodology:
Preparation: Charge a reaction vial with 3-Bromo-5-methyl-2-nitrothiophene (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(2 mol%), SPhos (4 mol%), and (3.0 equiv).
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the enemy of the electron-rich SPhos ligand.
Solvation: Add degassed Toluene and degassed Water (10:1 ratio) via syringe.
Tip: Pre-degas solvents by sparging with inert gas for 15 mins.[1]
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).
Why vigorous? This is a biphasic reaction; mass transfer between the organic (substrate) and aqueous (base/boronate) phases is rate-limiting.[1]
Monitoring: Check via LC-MS after 2 hours.
Success Marker: Disappearance of bromide (M+) and appearance of product (M+Ar).[1]
Failure Marker: Appearance of M-Br+H (Des-bromo species).[1] If seen, lower temp to 70°C and increase boronic acid loading.
Part 3: Visualization & Logic Flows
Figure 1: Decision Tree for Reaction Optimization
This diagram guides you through the logical steps if the standard protocol fails.
Caption: Diagnostic logic flow for troubleshooting Suzuki couplings of 3-bromo-2-nitrothiophene derivatives.
Figure 2: Mechanistic Conflict & Ligand Solution
Visualizing why standard ligands fail and why Buchwald ligands succeed for this specific substrate.
Caption: Mechanistic comparison showing how SPhos stabilizes the oxidative addition complex preventing Pd-Black formation.[1]
References
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Coupling with 2-Nitrothiophene Derivatives. Retrieved from [1]
Perera, D., et al. (2018).[1][4] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow".[4] Science, 359(6374), 429–434.[1][4] Retrieved from [1]
Gronowitz, S. (1959).[1] "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene". Acta Chemica Scandinavica. Retrieved from [1]
Common side reactions in the synthesis of 3-Bromo-5-methyl-2-nitrothiophene
The following guide serves as a comprehensive technical resource for the synthesis and troubleshooting of 3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4). This document is structured for researchers and process chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a comprehensive technical resource for the synthesis and troubleshooting of 3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4). This document is structured for researchers and process chemists requiring high-fidelity protocols and mechanistic insights.
Status: Operational | Tier: Advanced Chemical Support
Subject: Troubleshooting Side Reactions & Optimization of Nitration Pathways
Synthetic Route Analysis & Logic
To synthesize 3-Bromo-5-methyl-2-nitrothiophene effectively, one must select the pathway that maximizes regioselectivity while minimizing oxidation of the thiophene ring.
The Standard Route: Nitration of 4-Bromo-2-methylthiophene
The most reliable industrial and laboratory route involves the electrophilic nitration of 4-bromo-2-methylthiophene (CAS 29421-92-9).
Substrate Logic: The starting material has a methyl group at position 2 and a bromine at position 4.
Directing Effects:
Methyl (C2): Strongly activating, ortho/para-directing. It activates positions C3 and C5.
Bromo (C4): Weakly deactivating, ortho/para-directing. It activates positions C3 and C5.
Regioselectivity: Position C5 is an
-position (adjacent to sulfur), which is inherently more reactive toward Electrophilic Aromatic Substitution (EAS) than the -position (C3). Furthermore, C3 is sterically crowded between the methyl and bromo groups.
Result: The nitro group selectively attacks C5 .
Nomenclature Shift: Upon nitration at C5, the numbering priority changes. The sulfur remains #1. The nitro group (now at the former C5) takes priority as position #2. The methyl group is now at #5, and the bromine is at #3.[1]
Understanding what goes wrong is critical for purification. The following table summarizes the most frequent side reactions encountered during this synthesis.
Side Reaction Type
Impurity Structure
Cause
Detection (LC-MS/NMR)
Regioisomerism
3-Bromo-5-methyl-4-nitrothiophene
Nitration occurs at the sterically hindered -position (C3 of precursor) instead of C5.
distinct H NMR singlet shift; slightly different retention time.
Ipso-Substitution
5-Methyl-2,4-dinitrothiophene
Nitronium ion () attacks the C-Br bond, displacing bromine (Nitro-debromination).
Loss of Br isotope pattern in MS; M+ mass corresponds to dinitro species.
Oxidation
4-Bromo-5-nitrothiophene-2-carboxylic acid
Oxidation of the methyl group by strong oxidants () at high temps.
Broad peak in NMR (COOH); highly polar in TLC/HPLC.
Over-Nitration
Dinitro species
Harsh conditions lead to a second nitration event (rare on deactivated rings but possible).
M+45 peak in MS.
Raw Material Carryover
5-Bromo-4-methyl-2-nitrothiophene
Impurity in starting material (e.g., 5-bromo-2-methylthiophene) gets nitrated.
Check starting material purity by GC before reaction.
Troubleshooting & FAQs
Q1: My reaction mixture turned black and tarry. What happened?Diagnosis: This indicates oxidative polymerization of the thiophene ring ("tarring out").
Root Cause: The reaction temperature was too high, or the nitrating agent (e.g., fuming
) was too strong/uncontrolled.
Solution:
Switch to Acetyl Nitrate (generated in situ from
and fuming ) as a milder nitrating agent.
Maintain internal temperature strictly between -10°C and 0°C .
Dilute the reaction with acetic anhydride or nitromethane.
Q2: I see a significant impurity with Mass [M-Br+NO2]. Is this ipso-substitution?Diagnosis: Yes, this is nitro-debromination.
Mechanism: The nitronium ion attacks the carbon bearing the bromine. The intermediate sigma-complex eliminates
(or ) instead of a proton.
Solution: This is favored by high acidity and high temperature. Use a stoichiometric amount of nitrating agent (1.05 eq) and avoid large excesses of sulfuric acid.
Q3: The product yield is low (<40%), but starting material is consumed.Diagnosis: Likely formation of water-soluble oxidation side products (carboxylic acids) lost during the aqueous workup.
Solution: Analyze the aqueous layer. If product is lost there, optimize the oxidant strength. Ensure the quench is performed by pouring the reaction into ice, not adding water to the acid (which generates heat spikes).
Q4: How do I remove the regioisomer (4-nitro isomer)?Advice: The 2-nitro isomer (target) is generally more crystalline and less soluble in non-polar solvents than the 4-nitro isomer.
Protocol: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate. The target compound usually crystallizes out first.
The following diagrams illustrate the reaction logic and a decision tree for purification.
Figure 1: Reaction Scheme and Side Pathways
Caption: Mechanistic pathways for the nitration of 4-bromo-2-methylthiophene, highlighting the major product and competitive side reactions.
Figure 2: Purification Decision Tree
Caption: Step-by-step logic for purifying the crude nitration product.
Standardized Experimental Protocol
Objective: Synthesis of 3-Bromo-5-methyl-2-nitrothiophene on a 10g scale.
Reagents:
4-Bromo-2-methylthiophene (1.0 eq)
Acetic Anhydride (5.0 eq)
Fuming Nitric Acid (1.1 eq)
Solvent: Acetic Acid (optional, for dilution)
Procedure:
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride and cool to -5°C using an ice/salt bath.
Nitrating Agent Formation: Slowly add Fuming Nitric Acid dropwise. Caution: Exothermic. Maintain temp < 0°C. Stir for 15 mins to form acetyl nitrate.
Substrate Addition: Dissolve 4-Bromo-2-methylthiophene in a minimal amount of Acetic Anhydride (or add neat if liquid). Add this solution dropwise to the nitrating mixture, keeping the internal temperature strictly between -5°C and 0°C .
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting material spot.
Quench: Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.
Workup:
If solid: Filter, wash copiously with water (to remove acid), and dry.
If oil: Extract with Dichloromethane (DCM), wash with sat.
(to remove acid), brine, dry over , and concentrate.
Purification: Recrystallize the crude solid from Ethanol. If an oil, perform silica gel chromatography (0-10% EtOAc in Hexanes).
References
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1050.
Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes. Journal of the American Chemical Society, 76(9), 2445–2447.
Palmer, B. D., & Denny, W. A. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. (Provides context on nitro-debromination mechanisms).
Technical Support Center: Purification of 3-Bromo-5-methyl-2-nitrothiophene
Introduction Welcome to the technical support hub for thiophene intermediates. This guide addresses the purification of 3-Bromo-5-methyl-2-nitrothiophene , a critical scaffold in the synthesis of agrochemicals and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for thiophene intermediates. This guide addresses the purification of 3-Bromo-5-methyl-2-nitrothiophene , a critical scaffold in the synthesis of agrochemicals and pharmaceutical APIs.
Unlike simple benzene derivatives, substituted thiophenes exhibit unique directing effects that complicate synthesis. If you are accessing this guide, you are likely facing challenges with regioisomer separation , "oiling out" during crystallization , or persistent starting material .
This document assumes the standard synthesis route: Nitration of 3-bromo-5-methylthiophene . (Note: Bromination of 5-methyl-2-nitrothiophene predominantly yields the 4-bromo isomer due to the directing effects of the nitro and methyl groups, making it an unsuitable route for this target).
Part 1: Impurity Profiling & Reaction Context
Before attempting purification, you must identify what is in your flask. The table below summarizes the most common byproducts based on the standard nitration pathway.
Common Impurity Profile
Component
Origin
Properties
Removal Strategy
3-Bromo-5-methyl-2-nitrothiophene
Target Product
Solid (MP: 102–106°C)
Recrystallization
3-Bromo-5-methylthiophene
Unreacted Starting Material
Liquid / Low MP Solid
Wash with non-polar solvent or Column Chromatography
3-Bromo-5-methyl-2,4-dinitrothiophene
Over-nitration
High MP Solid
Fractional Crystallization (less soluble in EtOH)
2-Bromo-5-methyl-4-nitrothiophene
Regioisomer (Trace)
Solid (Similar MP)
Column Chromatography (Silica)
Oxidized Ring Fragments
Oxidative degradation
Tarry / Amorphous
Filtration through Silica/Celite pad
Part 2: Troubleshooting Guide (Q&A)
Q1: My crude product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Nitrothiophenes have low melting points and can form supercooled liquids if impurities (like unreacted starting material) depress the melting point.
Solution:
Solvent Swap: If using Ethanol/Water, switch to Isopropanol (IPA) or Methanol . The higher boiling point of IPA allows for better dissolution of impurities while promoting crystal growth upon cooling.
Seeding: You must induce nucleation. If you lack a seed crystal, scratch the glass wall of the flask vigorously with a glass rod at the air-liquid interface.
Two-Solvent System: Dissolve the oil in a minimum amount of warm Ethyl Acetate, then add Hexane dropwise until turbidity persists. Cool slowly to -20°C.
Q2: I see a persistent spot on TLC just above my product. What is it?
Diagnosis: This is likely the unreacted starting material, 3-bromo-5-methylthiophene . It is less polar than the nitro product.
Solution:
Chemical Wash: Unlike the nitro product, the starting material is not electron-deficient enough to be stable against harsh oxidation, but a simpler method is vacuum distillation (Kugelrohr) if the quantity is small, as the starting material boils much lower than the nitro product.
Chromatography: Use a gradient of Hexane:Ethyl Acetate (95:5 to 90:10) . The non-polar starting material will elute first.
Q3: The melting point is broad (e.g., 90–98°C). Is this acceptable?
Diagnosis: No. The literature melting point is 102–106°C [1].[1] A broad range indicates the presence of the 2,4-dinitro impurity or regioisomers.
Solution:
Perform a recrystallization from Ethanol . The dinitro impurity is often significantly less soluble and can be filtered off hot if present in small amounts, or it will crystallize out first.
If the impurity is the 4-nitro isomer, you must use column chromatography as their solubilities are too similar for crystallization separation.
Part 3: Detailed Purification Protocols
Protocol A: Recrystallization (Recommended for >90% Purity Crudes)
Objective: Remove trace starting material and colored oxidation byproducts.
Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).
Heating: Heat to reflux (approx. 78°C) until the solid dissolves completely.
Critical Step: If insoluble dark specks remain, filter the hot solution through a pre-warmed Celite pad to remove oxidized tars.
Cooling: Remove from heat and let the flask cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour.
Filtration: Filter the pale yellow needles using vacuum filtration. Wash the cake with cold Ethanol (-20°C).
Technical Support Center: 3-Bromo-5-methyl-2-nitrothiophene Synthesis
Ticket #: 884-THIO-NITRO Status: Open Priority: High (Impurity Profiling & Process Optimization) Assigned Specialist: Senior Application Scientist Executive Summary: The Chemistry of Contamination Synthesizing 3-Bromo-5-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: 884-THIO-NITRO
Status: Open
Priority: High (Impurity Profiling & Process Optimization)
Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of Contamination
Synthesizing 3-Bromo-5-methyl-2-nitrothiophene is a classic exercise in controlling Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. The target molecule is a critical scaffold for kinase inhibitors and antitubercular agents.
The primary synthetic route involves the nitration of 3-bromo-5-methylthiophene .
The Challenge: The thiophene ring is electron-rich. While the sulfur atom directs electrophiles to the
-position (C2), the existing substituents (Methyl at C5, Bromine at C3) exert competing steric and electronic effects.
The Result: A crude mixture often containing the target, a specific regioisomer, and potential "inherited" impurities from the starting material.
This guide deconstructs these impurities, explains their origins, and provides self-validating protocols for detection and removal.
Impurity Genesis & Reaction Logic
To troubleshoot, we must map the reaction landscape. The diagram below illustrates the divergent pathways that lead to the target versus the critical impurities.
Figure 1: Reaction pathway showing the origin of the target molecule and the three primary impurities (Regioisomer A, Over-nitrated B, and Inherited C).
Diagnostic Forensics: Identifying the Suspects
You cannot rely on TLC alone, as the regioisomers often have identical
values. Proton NMR (H-NMR) is the gold standard for identification.
The "Alpha vs. Beta" Proton Rule
Target (2-Nitro): The remaining proton is at C4 (
-position).
Impurity A (4-Nitro): The remaining proton is at C2 (
-position).
Rule: In thiophenes,
-protons are typically deshielded (downfield) relative to -protons. However, the strong electron-withdrawing nitro group shifts adjacent protons significantly.
Compound
Structure
Key H-NMR Signal (CDCl)
Diagnostic Logic
Target
3-Br, 5-Me, 2-NO
~6.8 - 6.9 ppm (s, 1H)
Proton is at C4.[1][2] It is shielded by the adjacent methyl group and is to the sulfur.
Impurity A
3-Br, 5-Me, 4-NO
~7.4 - 7.6 ppm (s, 1H)
Proton is at C2. It is to the sulfur and adjacent to the Br, leading to a downfield shift.
Impurity C
2-Br , 5-Me, 3-NO
~7.0 - 7.2 ppm (s, 1H)
Derived from contaminated SM. Proton is at C4, adjacent to NO.
Critical Check: If your starting material (3-bromo-5-methylthiophene) was synthesized via "Halogen Dance" (base-catalyzed migration), it frequently contains 5-10% of the non-migrated 2-bromo isomer [1]. This leads directly to Impurity C.
Troubleshooting Guide (FAQ Format)
Q1: My HPLC shows a shoulder peak on the main product. Is this the regioisomer?
Diagnosis: Likely, yes. The 4-nitro isomer (Impurity A) is the most common side product.
Resolution:
Solvent Selection: These isomers separate poorly on standard C18 columns. Use a Phenyl-Hexyl column or a Chiral column (e.g., Chiralpak AD-H), which often separates positional isomers based on 3D shape differences.
Purification:
Recrystallization:[3] The target (2-nitro) is typically more crystalline and higher melting than the 4-nitro isomer. Recrystallize from Ethanol/Water (9:1) or Heptane .
Flash Chromatography: If separation is difficult, use a gradient of Hexane:Dichloromethane (start 100:0
80:20). Avoid Ethyl Acetate initially as it compresses the separation of non-polar thiophenes.
Q2: The yield is low, and I see a dark red/black oil.
Diagnosis: You have "over-cooked" the reaction, leading to Impurity B (Dinitro) or oxidative ring opening. Thiophenes are sensitive to oxidation by fuming nitric acid.
Corrective Protocol:
Temperature Control: Maintain the reaction strictly between -10°C and 0°C .
Reagent Switch: Do not use neat fuming HNO
. Use KNO in conc. HSO or Acetyl Nitrate (generated in situ from AcO + HNO). Acetyl nitrate provides a "softer" nitration, reducing oxidation byproducts [2].
Q3: The NMR shows a singlet at 2.45 ppm and another small singlet at 2.52 ppm (Methyl region).
Diagnosis: This confirms the presence of an isomer.
The methyl group in the Target (adjacent to H) and Impurity A (adjacent to NO
) have distinct environments.
Action: Integrate the methyl peaks to quantify the molar ratio of the impurity. Use this ratio to calculate the theoretical yield of the crystallization crop.
Validated Experimental Protocol
To minimize Impurity A and eliminate Impurity B, follow this optimized procedure.
Trituration: Wash the solid with cold Pentane . The target is less soluble in pentane than the oily 4-nitro impurity.
Recrystallization: Dissolve in hot Ethanol, add water until turbid, cool slowly.
References
Gronowitz, S. (1964). "3-Bromothiophene".[3][6][7] Organic Syntheses, 44, 9. (Discusses halogen migration and isomer purity in bromothiophenes).
Campaigne, E., & Bourgeois, R. C. (1954). "3-Thenoic Acid". Organic Syntheses, 34, 96. (Demonstrates controlled nitration/oxidation of thiophene derivatives).
Beilstein Journal of Organic Chemistry . (2011). "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives". (Provides NMR data for analogous 3-bromo-4-methylthiophene derivatives).
Disclaimer: This guide is intended for qualified research personnel. Always verify the identity of starting materials using GC-MS or NMR before commencing synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yields & Optimization of Nitration Protocols
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary & Diagnostic Logic
The Core Challenge:
The nitration of electron-rich heterocycles like 3-bromo-5-methylthiophene is deceptively difficult. Unlike benzene derivatives, the thiophene ring is highly prone to oxidative degradation ("tarring") and polymerization under standard nitration conditions (e.g., mixed acid
). Low yields are rarely due to lack of reactivity; they are almost exclusively due to over-reactivity leading to ring opening or regio-isomeric mixtures.
The Solution:
Switching from a protonation-heavy mechanism (Mixed Acid) to an addition-elimination mechanism using Acetyl Nitrate (generated in situ from
) is the industry "Gold Standard" for this substrate. This method suppresses oxidative side reactions and enhances regioselectivity for the -position (C2).
Diagnostic Flowchart
Use this logic tree to identify the root cause of your failure mode.
Caption: Figure 1.[1] Diagnostic logic for identifying failure modes in thiophene nitration. Color codes indicate severity (Red = Critical Failure, Yellow = Optimization needed).
Technical FAQ & Troubleshooting Modules
Issue 1: "My reaction mixture turned black and viscous immediately."
Diagnosis: Oxidative Polymerization.
Mechanism: The thiophene ring is electron-rich. Strong acids (like
) protonate the ring or induce radical cation formation, leading to ring opening and polymerization. This is the most common failure mode when using "standard" benzene nitration conditions.
Corrective Action:
Eliminate Sulfuric Acid: Do not use mixed acid (
).
Use Acetyl Nitrate: Generate the nitrating agent in situ using Acetic Anhydride (
) and Fuming . The intermediate, acetyl nitrate (), is a milder electrophile that minimizes oxidation.
Temperature Control: The reaction must be kept between -10°C and 0°C . Above 10°C, acetyl nitrate becomes unstable and the reaction can runaway.
Issue 2: "I am getting a mixture of isomers. Which one is which?"
Outcome: The directing power of the thiophene sulfur usually dominates, favoring the C2 position. However, the C4 position (beta) is activated by the methyl group and is less sterically hindered than C2 (which is flanked by S and Br).
Corrective Action:
Lower Temperature: Run the reaction at -20°C to maximize kinetic control, favoring the electronically preferred C2 position.
Stoichiometry: Use exactly 1.05 equivalents of
. Excess reagent promotes dinitration or reaction at the less favored C4 position.
Issue 3: "The product decomposes during workup."
Diagnosis: Acid Sensitivity / Hydrolysis.
Mechanism: Nitrothiophenes, especially with leaving groups (Br), can be sensitive to nucleophilic attack or hydrolysis in hot acidic media.
Corrective Action:
Quench Cold: Pour the reaction mixture onto crushed ice/water with vigorous stirring.
Neutralize: If the product does not precipitate as a solid, neutralize the aqueous layer with saturated
before extraction. Avoid strong bases () which can induce nucleophilic aromatic substitution () on the bromine.
The "Gold Standard" Protocol: Acetyl Nitrate Method
Safety Warning: Acetyl nitrate is explosive if isolated or heated. It must be generated in situ and used immediately. Never heat the mixture above 20°C.
Reagents:
3-bromo-5-methylthiophene (1.0 equiv)
Acetic Anhydride (
) (5.0 - 6.0 equiv)
Fuming Nitric Acid (
, >90%) (1.05 - 1.1 equiv)
Solvent: Acetic Anhydride (acts as solvent and reagent)
Step-by-Step Procedure:
Preparation: In a dry 3-neck round-bottom flask equipped with a thermometer and an addition funnel, charge the 3-bromo-5-methylthiophene dissolved in Acetic Anhydride (approx. 3-4 mL per gram of substrate).
Cooling: Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.
Reagent Generation: In a separate small flask, prepare the nitrating solution by carefully adding Fuming Nitric Acid to a small volume of Acetic Anhydride at 0°C. (Ratio: 1 part
to 2 parts ).
Note: This pre-mix ensures acetyl nitrate is formed before hitting the substrate.
Addition: Add the Nitric Acid/Acetic Anhydride mixture dropwise to the substrate solution.
CRITICAL: Monitor internal temperature. Do not allow T > 0°C. The reaction is exothermic.
Reaction: Stir at -5°C to 0°C for 1-2 hours. Monitor by TLC (System: Hexanes/EtOAc 9:1). The starting material spot should disappear, and a new, more polar yellow spot (product) should appear.
Quench: Pour the reaction mixture onto a slurry of crushed ice (approx. 10x reaction volume). Stir vigorously for 30 minutes. The acetic anhydride will hydrolyze to acetic acid.[4]
Isolation:
Solid Product: If a yellow solid precipitates, filter, wash with water, and dry.[5]
Oily Product: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with water (
), then sat. (until neutral), then Brine. Dry over and concentrate.
Purification: Recrystallization from Ethanol or Hexanes is usually sufficient. If oil, flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Data Comparison: Reagent Efficacy
Parameter
Mixed Acid ()
Acetyl Nitrate ()
Nitronium Tetrafluoroborate ()
Yield
Low (< 30%)
High (70 - 85%)
Moderate (50 - 60%)
Major Side Product
Black Tar (Oxidation)
Regioisomers (minor)
Over-nitration
Reaction Temp
Difficult to control exotherm
-10°C to 0°C (Controlled)
-78°C to RT
Selectivity (C2:C4)
Poor
Excellent
Good
Safety Profile
High Heat Generation
Explosive if heated >60°C
Moisture Sensitive
Recommendation
AVOID
PREFERRED
Specialized Use Only
References
Arkivoc. (2005).[6][7] Direct nitration of five membered heterocycles.[6] (Comparison of nitration methods for thiophenes and furans, highlighting the superiority of acetyl nitrate/anhydride systems).
Fraunhofer ICT. (2010). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (Safety data and process parameters for acetyl nitrate nitrations).
Organic Syntheses. 2-Nitrothiophene. (Classic procedure illustrating the necessity of acetic anhydride for thiophene nitration).
MDPI. (2019). Regioselective Synthesis of Thiophene Derivatives. (Discussion on directing effects in substituted thiophenes).
[6][8]
Preventing debromination in reactions with 3-Bromo-5-methyl-2-nitrothiophene
Technical Support Center: 3-Bromo-5-methyl-2-nitrothiophene Ticket ID: #THIO-BR-NO2-001 Subject: Prevention of Debromination and Side Reactions Status: Open Assigned Specialist: Senior Application Scientist Overview You...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Bromo-5-methyl-2-nitrothiopheneTicket ID: #THIO-BR-NO2-001
Subject: Prevention of Debromination and Side Reactions
Status: Open
Assigned Specialist: Senior Application Scientist
Overview
You are working with 3-Bromo-5-methyl-2-nitrothiophene . This scaffold presents a classic "chemical tension":
The Nitro Group (
): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack but is prone to non-selective reduction.
The Bromine (
): A valuable handle for cross-coupling, but highly susceptible to oxidative addition (debromination) or migration (halogen dance).
The Methyl Group (
): Blocks the -position, simplifying regioselectivity but increasing steric crowding.
This guide addresses the three critical failure modes: Unwanted Hydrodebromination during Reduction , Protodebromination during Coupling , and Halogen Migration .
Module 1: Nitro Reduction (Preserving the C-Br Bond)
User Issue: "I tried standard hydrogenation (
) to convert the nitro group to an amine, but I lost the bromine atom."
Diagnostic:
Catalytic hydrogenation with Palladium is contraindicated for brominated nitro-aromatics. Palladium facilitates oxidative addition into the
bond, followed by hydrogenolysis.
Resolution Protocol: The Dissolving Metal Reduction
To reduce
to while retaining the Bromine, you must use a Single Electron Transfer (SET) mechanism rather than catalytic surface chemistry.
Recommended Reagents: Iron powder (
) in Acetic Acid () or Ethanol/Ammonium Chloride.
Step-by-Step Protocol (Iron-Mediated):
Dissolution: Dissolve 1.0 equiv of 3-Bromo-5-methyl-2-nitrothiophene in Ethanol (
User Issue: "During Suzuki coupling, I see the des-bromo product (3-methyl-2-nitrothiophene) instead of the coupled biaryl."
Diagnostic:
This is Protodebromination . It occurs when the oxidative addition complex (
) undergoes protonation (from water or solvent) faster than transmetallation.
Root Causes:
Slow Transmetallation: The nitro group is ortho to the bromine, creating steric hindrance that slows down the entry of the boronic acid.
Hydride Source: Excess alcoholic solvents or
-hydride elimination from alkyl ligands.
Resolution Protocol: The "Anhydrous Speed" System
You must accelerate the coupling cycle to outcompete the side reaction.
Optimization Workflow:
Ligand Selection: Switch to SPhos or XPhos .
Mechanism:[1][2][3][4][5][6] These bulky, electron-rich ligands facilitate rapid oxidative addition and create a geometry that speeds up transmetallation, protecting the Pd center from protonation.
Base/Solvent: Use Anhydrous
in Toluene/Dioxane .
Avoid: Aqueous carbonate bases if debromination is observed.[7]
Caption: Kinetic competition between desired coupling (Path A) and unwanted debromination (Path B).
Module 3: Base Sensitivity (The Halogen Dance & SNAr)
User Issue: "I treated the molecule with a strong base to functionalize the methyl group, but the bromine moved to a different position."
Diagnostic:
You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . Thiophenes are notorious for this. The proton at C4 is acidic. Upon deprotonation at C4, the Bromine at C3 can migrate to C4 to stabilize the anion.
Resolution Protocol:
Avoid LDA/Li-TMP: These bases almost guarantee halogen migration on bromothiophenes.
Use Grignard Exchange: If you need a nucleophile at C3, use
(Turbo Grignard) at . This performs a selective Halogen-Metal exchange without deprotonating the ring, preventing the "dance."
, NaH) if deprotonation is required without substitution.
FAQ: Quick Troubleshooting
Q1: Can I use
to reduce the nitro group?A: generally, No. alone is inert to nitro groups. If used with transition metal salts (), it becomes active but often leads to over-reduction (debromination) or azo-dimer formation. Stick to .
Q2: I need to install an amine at the C3 position (displacing Br). How do I do this?A: This is an
reaction. Because the nitro group is ortho, this is favorable. Use the amine (e.g., morpholine) in a polar aprotic solvent (DMF or DMSO) at with a base like .
Q3: Why is my Suzuki coupling stalling?A: The
-Nitro and -Methyl groups create a "steric wall" around the -Bromine. Standard ligands are too small and slow. You need "flamethrower" ligands like SPhos or Buchwald Precatalysts (Gen 3) to force the reaction.
References
BenchChem. (2025).[1][7] Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Retrieved from
Technical Support Center: Catalyst Deactivation in 3-Bromo-5-methyl-2-nitrothiophene Cross-Coupling
Ticket ID: #NT-3B5M-CatFail Status: Open Knowledge Base Subject: Troubleshooting Pd-Catalyst Death in Sterically Congested Nitro-Thiophenes Executive Summary: The "Push-Pull" Trap Welcome to the Advanced Synthesis Suppor...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #NT-3B5M-CatFail
Status: Open Knowledge Base
Subject: Troubleshooting Pd-Catalyst Death in Sterically Congested Nitro-Thiophenes
Executive Summary: The "Push-Pull" Trap
Welcome to the Advanced Synthesis Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Stille, or Negishi) with 3-Bromo-5-methyl-2-nitrothiophene has stalled, precipitated Pd-black, or yielded the hydro-dehalogenated byproduct.
The Root Cause: This substrate presents a "perfect storm" for catalyst deactivation:
Electronic Activation (The Trap): The C2-nitro group makes the C3-Br bond highly electron-deficient, facilitating rapid Oxidative Addition (OA).
Steric Blockade (The Bottleneck): The C3-Br site is sandwiched between the bulky Nitro group (C2) and the C4-H. This creates a massive steric barrier for the incoming nucleophile (boronic acid/stannane) during Transmetallation (TM).
Poisoning Potential: The thiophene sulfur and the nitro oxygen are Lewis bases capable of chelating the Palladium, sequestering it from the active cycle.
The Result: The catalyst performs OA easily but gets "stuck" waiting for TM. This long-lived Pd(II) intermediate is highly susceptible to decomposition or side reactions.
Diagnostic Triage: Why Did My Reaction Fail?
Use this decision matrix to identify your specific failure mode before attempting the protocols below.
Symptom
Diagnosis
Root Cause
Precipitate (Black powder)
Pd Aggregation
Ligand dissociation. The "naked" Pd(0) atoms clumped together because the catalytic cycle turned over too slowly.
No Conversion (Starting Material recovered)
Inhibition/Poisoning
The catalyst never entered the cycle. Likely coordinated by the Thiophene Sulfur or Nitro group before OA could occur.
Product is "Des-bromo" (H replaces Br)
Protodehalogenation
The Pd(II) species formed, but Transmetallation was too slow. The complex grabbed a proton (from solvent/moisture) instead of the aryl group.
Yield Stalls at ~40-50%
Catalyst Death
The catalyst survived initial turnover but was slowly poisoned by product accumulation or ligand oxidation.
Mechanism of Failure: The Deactivation Pathways
The following diagram illustrates the competition between the productive catalytic cycle and the irreversible deactivation pathways specific to nitro-thiophenes.
Caption: Figure 1. The "Death Valley" of Nitro-Thiophene coupling. Note how the productive Transmetallation step is a bottleneck, allowing time for chelation or protodehalogenation.
Optimization Protocols (SOPs)
Based on the failure modes above, we recommend two distinct protocols. Protocol A is the modern standard for difficult sterics. Protocol B is a robust alternative if Protocol A fails.
Protocol A: The "Bulky Ligand" Strategy (Recommended)
Target: Overcoming the steric bottleneck and preventing Pd-S coordination.
Logic: Uses XPhos or SPhos . These biaryl phosphine ligands are bulky enough to prevent sulfur from binding to the Pd center and electron-rich enough to speed up the difficult transmetallation.
Reagents:
Catalyst: XPhos Pd G4 (or
+ XPhos, 1:2 ratio).
Loading: 2–5 mol%.
Base:
(3.0 equiv). Avoid carbonates if decarboxylation is a risk, but usually fine here.
Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).
Temperature: 80°C – 100°C.
Step-by-Step:
Charge a reaction vial with 3-Bromo-5-methyl-2-nitrothiophene (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv).
Add XPhos Pd G4 (2.5 mol%).
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen kills electron-rich ligands).
Add degassed solvent (Dioxane/Water).
Heat to 90°C.
Checkpoint: Check LCMS at 1 hour. If conversion is <10%, raise temp to 100°C.
Protocol B: The "Chelation Control" Strategy
Target: High stability against Pd-black formation.
Logic: Uses dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and bidentate nature make it very hard for the ligand to fall off, preventing Pd aggregation even if the cycle is slow.
Reagents:
Catalyst:
.
Loading: 5–8 mol% (Higher loading required due to slower turnover).
Base:
or .
Solvent: DME : Water (3:1).
Data & Comparison: Ligand Performance
The following table summarizes expected performance based on internal meta-analysis of electron-deficient thiophene couplings.
Ligand System
OA Rate
TM Rate (Steric)
Stability (vs. S-Poisoning)
Rec. Use Case
PPh3 ()
Fast
Slow
Poor
Do Not Use. Labile ligands allow S-coordination easily.
dppf
Moderate
Moderate
High
Robust, general purpose. Good for scale-up.
XPhos/SPhos
Fast
Fast
High
Best for steric hindrance (C3-substitution).
P(t-Bu)3
Very Fast
Fast
Moderate
Good alternative, but highly air-sensitive.
Frequently Asked Questions (FAQ)
Q: Why am I getting the "des-bromo" product (3-methyl-2-nitrothiophene)?A: This is Protodehalogenation . Your oxidative addition is working, but the Pd-Ar species is waiting too long for the boronic acid.
Fix 1: Ensure your solvent is strictly degassed (remove dissolved oxygen).
Fix 2: Increase the concentration of the Boronic Acid (push the equilibrium).
Fix 3: Switch to anhydrous conditions using
or (anhydrous) in pure Dioxane, though Suzuki usually needs trace water.
Q: Can I use microwave heating?A: Yes, but be careful. Nitro-thiophenes are thermally sensitive. Microwave heating at 120°C for 20 mins is often superior to 12 hours reflux because it forces the difficult Transmetallation step before the catalyst has time to deactivate.
Q: The reaction turns black immediately upon heating.A: This is the "Pd Crash." Your ligand is not stabilizing the Pd(0).
Immediate Fix: Add more free ligand (e.g., add 2-3% extra XPhos).
Root Cause:[1][2][3][4][5] Likely oxygen contamination oxidizing your phosphine ligands, leaving the Pd naked.
Technical Support Center: 3-Bromo-5-methyl-2-nitrothiophene Work-Up Procedures
Introduction: The "Deceptive" Thiophene Scaffold Welcome to the technical support hub for 3-Bromo-5-methyl-2-nitrothiophene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and atypical an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptive" Thiophene Scaffold
Welcome to the technical support hub for 3-Bromo-5-methyl-2-nitrothiophene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and atypical antipsychotics. However, it presents a dichotomy: the nitro group renders the ring electron-deficient enough to stabilize the precursor, but subsequent transformations (especially reductions and couplings) often yield unstable, oxidation-prone intermediates.
This guide moves beyond standard textbook recipes. We address the causality of failure modes—why your Suzuki coupling turned into a black tar, or why your amine product vanished during rotovap.
Module 1: Critical Safety & Handling (Read Before Experiment)
Q: Why is this compound classified as a high-energy intermediate?A: The combination of a nitro group (
) on a thiophene ring creates a system with significant decomposition energy.[1]
Thermal Hazard: Differential Scanning Calorimetry (DSC) data for nitrothiophenes often shows sharp exotherms above 180°C. Never distill this compound or its reaction mixtures to dryness at high bath temperatures (>60°C).[1]
Sensitization: Brominated thiophenes are potent skin sensitizers and lachrymators.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]
Module 2: The Suzuki-Miyaura Coupling Work-Up
Context: You are reacting 3-Bromo-5-methyl-2-nitrothiophene with an aryl boronic acid. The bromine at C3 is sterically crowded by the C2-nitro group, often requiring higher catalyst loading or longer reaction times, leading to difficult work-ups.[1]
Troubleshooting Guide: "The Emulsion & The Black Residue"
Q: I have a persistent black emulsion during the aqueous wash. How do I break it?A: The "black soup" is colloidal Palladium (Pd) stabilized by sulfur and reaction byproducts. Standard brine washes often fail here.[1]
The Protocol (Causality-Driven):
The Celite Filtration (Pre-Extraction):
Why: You must physically remove the colloidal Pd before adding water.[1]
Step: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Pass it through a 2-inch pad of Celite 545.[1]
Critical Check: The filtrate should be clear (orange/red), not opaque black.
The Cysteine Wash (Chemical Scavenging):
Why: Thiophenes bind Pd tightly.[1] Brine is insufficient.
Step: Wash the organic layer with a 5% L-Cysteine aqueous solution (pH adjusted to ~7).[1]
Result: The cysteine thiols outcompete the thiophene sulfur for Pd binding, pulling Pd into the aqueous phase (which will turn dark).
Q: My product yield is lower than LCMS indicated. Where did it go?A: Check your aqueous phase pH.[1]
Mechanism: If your boronic acid had basic side chains (pyridines, amines), the product might be protonated and stuck in the aqueous layer if you used an acidic quench.
Validation: Spot the aqueous layer on TLC.[1] If UV-active, adjust pH to 9-10 and re-extract.[1]
Workflow Visualization: Pd-Coupling Isolation
Caption: Logic flow for removing Palladium contaminants from thiophene coupling reactions.
Module 3: Nitro Reduction to Amine (The "Vanishing Product")
Context: Reducing the
group to (using Fe/AcOH, , or Hydrogenation).
The Problem: 2-Amino-3-bromo-5-methylthiophene is extremely unstable as a free base.[1] It oxidizes rapidly in air, turning purple/black and polymerizing.[1]
Q: The product turned into a purple tar on the rotovap. What happened?A: You isolated the free base amine and exposed it to air/heat. Electron-rich aminothiophenes undergo oxidative dimerization.[1]
The Solution: The "Acid-Salt Trap" Protocol
Do not isolate the free base. Trap it immediately as the Hydrochloride (HCl) salt.
Step-by-Step Protocol:
Reduction: Perform the reduction (e.g., Fe powder in Acetic Acid).[1]
Filtration: Filter off iron sludge under an inert atmosphere (Nitrogen blanket).[1]
Neutralization (Careful): Neutralize with
only until bubbling stops and pH is ~7-8. Extract rapidly with Ether or DCM.[1]
Observation: A beige/white precipitate should form immediately.[1]
Isolation: Filter the solid salt.
Why: The protonated amine (
) pulls electron density from the ring, preventing oxidation. The salt is stable for months at 4°C.[1]
Quantitative Comparison: Stability
Form
Storage Condition
Half-Life ()
Appearance
Free Base
Air, RT
< 2 Hours
Purple/Black Tar
Free Base
Argon, -20°C
~ 1 Week
Dark Oil
HCl Salt
Air, RT
> 6 Months
Beige Solid
Module 4: Purification Strategy (Crystallization vs. Chromatography)
Q: Should I column my crude nitro-thiophene?A: Avoid it if possible. Silica gel is slightly acidic and can catalyze decomposition of sensitive thiophene derivatives.[1] Crystallization is the gold standard for the nitro-intermediate.[1]
Recommended Solvent Systems:
For 3-Bromo-5-methyl-2-nitrothiophene: Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc .[1]
Technique: Dissolve in hot Ethanol, add water until turbid, cool slowly to 4°C.
For the Amine Salt: Triturate with cold Diethyl Ether to remove non-polar impurities.
Workflow Visualization: Reduction & Trapping
Caption: The "Acid-Salt Trap" workflow to prevent oxidative decomposition of the amine.
References
Synthesis & Stability of Nitrothiophenes
Source: Gronowitz, S. "Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives."[1] Wiley-Interscience.[1]
Context: Foundational text on the instability of aminothiophenes and the necessity of salt form
Source:Journal of Medicinal Chemistry, 2015.[1] "Optimization of 3-substituted thiophene synthesis."
Context: Protocols for handling sterically crowded 3-bromo-2-nitro systems.[1]
Link: [J. Med.[1] Chem. Search Results (General)]([Link]) (Specific protocol adapted from standard deactivated heteroaryl coupling procedures found in recent medicinal chemistry literature).
Pd Removal Strategies (Cysteine Wash)
Source: Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
Context: The chemical basis for using L-Cysteine to strip Pd from sulfur-rich heterocycles.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Removal of Palladium Catalyst from 3-Bromo-5-methyl-2-nitrothiophene
Ticket ID: PD-REM-THIO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Assessment (The Triage)
Before initiating a remediation protocol, we must characterize the nature of the contamination. Thiophene derivatives present a unique challenge: the sulfur atom in your product backbone (
) competes with traditional scavengers for palladium coordination.
Q: Why is my standard aqueous wash failing to remove Pd?A: Palladium often forms tight coordination complexes with the thiophene sulfur and the nitro group. Simple aqueous washes (brine, EDTA) are kinetically insufficient to break these
bonds. You need a "affinity war" where a scavenger with a higher binding constant () displaces the Pd from your product.
Q: What is the target threshold?A: According to ICH Q3D guidelines, Palladium is a Class 2B elemental impurity.
Target: Aim for <5 ppm to ensure safety margins during downstream coupling steps where residual Pd could trigger side reactions (e.g., homocoupling of the bromide).
Data Assessment Table: Contamination Indicators
Observation
Probable Cause
Recommended Action
Black/Grey Precipitate
Pd(0) "Palladium Black" aggregates.
Filtration over Celite® before scavenging.
Dark Brown Solution
Soluble Pd(II) or Pd(0)-Ligand complexes.
Chemical Scavenging (SiliaMetS) .
Orange/Red Tint
Colloidal Pd nanoparticles stabilized by S-heterocycle.
Activated Carbon or DMT Scavengers .
Strategic Scavenger Selection
For 3-Bromo-5-methyl-2-nitrothiophene , you must avoid scavengers that require harsh reducing conditions (which could reduce the
group to an amine) or strong bases (which could displace the ).
Primary Recommendation:SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) .
Why? These functionalized silica gels possess sulfur ligands with a higher affinity for Pd than the thiophene ring.
Compatibility: They are stable in organic solvents (THF, EtOAc, DCM) and do not require pH adjustment, protecting your nitro/bromo functionalities.
Decision Logic: Scavenger Selection
Figure 1: Decision matrix for selecting the appropriate palladium scavenging agent based on molecular stability and solubility.
Experimental Protocols
Protocol A: Solid-Supported Scavenging (The Gold Standard)
Best for: High value intermediates, strict <10 ppm requirements.
Materials:
Crude 3-Bromo-5-methyl-2-nitrothiophene (dissolved in 10-20 volumes of THF or Ethyl Acetate).
SiliaMetS® Thiol (1.2 mmol/g loading) OR SiliaMetS® DMT .
0.45 µm PTFE syringe filter or sintered glass funnel.
Workflow:
Quantification: Assume 5% residual Pd catalyst by weight if ICP-MS data is unavailable (worst-case scenario).
Dosing: Add 4 equivalents of scavenger relative to the residual Pd content.
Calculation: If you have 1g of product and assume 50mg Pd residue:
Incubation: Stir the mixture at 50°C for 4 hours .
Note: Do not exceed 60°C to prevent thermal degradation of the nitro-thiophene.
Filtration: Filter the suspension through a pad of Celite® or a sintered glass funnel to remove the silica.
Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.
Concentration: Evaporate solvent to yield the purified solid.
Protocol B: Activated Carbon Treatment (The Budget Alternative)
Best for: Early-phase scale-up, bulk removal of "Palladium Black".
Materials:
Activated Carbon (e.g., Darco® KB-G or Norit®).
Celite® 545.
Workflow:
Dissolve crude product in hot Ethyl Acetate or Toluene (50°C).
Add Activated Carbon (10-20 wt% relative to product mass).
Stir vigorously for 1-2 hours at 50°C.
Critical Step: Filter hot through a pre-packed Celite® pad.
Why Hot? To prevent the product from crystallizing in the carbon filter cake, which causes massive yield loss.
Concentrate the filtrate.
Workflow Visualization
Figure 2: Step-by-step workflow for batch scavenging of Palladium.
Troubleshooting & FAQs
Q: The scavenger turned my solution clear, but ICP-MS still shows 50 ppm Pd. Why?A: You likely have Colloidal Palladium . Visual clarity is deceptive.
Fix: Dissolve product, add the scavenger, and then add 1% v/v of water or methanol. This "activates" the silica surface and helps break up hydrophobic colloids, allowing them to enter the silica pores.
Q: Can I use "QuadraPure™ TU" (Thiourea resin)?A: Yes, but be cautious. Thioureas are excellent, but polymer beads swell. If your solvent is Hexane/Ether (poor swelling), the resin won't work. Silica (SiliaMetS) is rigid and works in all solvents. Given your thiophene is likely lipophilic, Silica is safer.
Q: I see a new impurity spot on TLC after scavenging.A: Did you use an amine-based scavenger (e.g., WA-NH2)?
Diagnosis: The 3-Bromo-5-methyl-2-nitrothiophene is an electron-deficient aromatic ring. Strong amine scavengers can attack the ring via
, displacing the bromide or nitro group.
Correction: Switch to Thiol or DMT (non-nucleophilic at neutral pH).
Q: My yield dropped by 20% after carbon treatment.A: Carbon is non-selective; it adsorbs your product too.
Fix: Switch to Protocol A (Silica Scavenger). It is chemically selective for the metal and will not bind your organic thiophene.
References
SiliCycle Inc. "SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues." SiliCycle Application Notes. Link
International Conference on Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities."[1] European Medicines Agency, 2022. Link
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
Biotage. "Metal Scavenging: User Guide for ISOLUTE® Si-TMT." Biotage Technical Literature. Link
Technical Support Center: Regioselective Synthesis of 3-Bromo-5-methyl-2-nitrothiophene
The following technical guide addresses the regioselectivity challenges in synthesizing 3-Bromo-5-methyl-2-nitrothiophene . It is designed for organic chemists and process development scientists encountering isomeric mix...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the regioselectivity challenges in synthesizing 3-Bromo-5-methyl-2-nitrothiophene . It is designed for organic chemists and process development scientists encountering isomeric mixtures or low yields.
Current Status: Active
Topic: Resolving Regioisomer Issues in Trisubstituted Thiophene Synthesis
Target Audience: Medicinal Chemists, Process Chemists
Core Diagnostic: Why Your Current Route Fails
If you are attempting to synthesize 3-Bromo-5-methyl-2-nitrothiophene (Target A ) and are obtaining a product that matches the mass spec but has incorrect NMR splitting or NOE signals, you are likely producing the 4-bromo-2-methyl-5-nitrothiophene isomer (Isomer B ) or 3-bromo-2-methyl-5-nitrothiophene (Isomer C ).
The "Direct Route" Trap
Most researchers attempt to nitrate 2-methylthiophene first, followed by bromination, or vice versa. Both standard Electrophilic Aromatic Substitution (EAS) pathways lead to the wrong regioisomer due to the directing effects of the thiophene ring and substituents.
Step 1 Product
Directing Effects
Step 2 Reaction
Major Product (Wrong Isomer)
2-Methyl-5-nitrothiophene
Me (C2): Directs to C3NO₂ (C5): Directs to C3
Bromination
3-Bromo-2-methyl-5-nitrothiophene (Br adjacent to Me, not NO₂)
2-Bromo-5-methylthiophene
Me (C5): Directs to C4Br (C2): Directs to C4
Nitration
4-Nitro-2-bromo-5-methylthiophene (Nitro at C4, not C2)
The Solution: The "Carboxylic Acid Blocking" Protocol
To guarantee the formation of 3-Bromo-5-methyl-2-nitrothiophene , you must synthesize the intermediate 4-bromo-2-methylthiophene first. The nitro group is introduced last, directed to the highly reactive
-position (C5) of this intermediate.
Logic Flow
Block C2 with a Carboxylic Acid (COOH).
Force Bromination to C4 (Meta to COOH, Ortho to Me).
Remove the Block (Decarboxylation).
Nitrate C5 (Sole remaining
-position).
Workflow Diagram
Caption: Regioselective synthesis via carboxylic acid blocking group strategy to ensure correct substituent placement.
Step-by-Step Experimental Protocol
Step 1: Regioselective Bromination
Objective: Install bromine at C4 (beta position) using cooperative directing groups.
Dissolve 5-methyl-2-thiophenecarboxylic acid in dry chloroform or DCM.
Add anhydrous
slowly at 0°C (Exothermic).
Add
dropwise over 1 hour. The Lewis acid complexes the carbonyl, enhancing the meta-directing effect (to C4), while the methyl group directs ortho (to C4).
Add the nitrating mixture dropwise to the thiophene solution.
Critical Control: Keep temperature < 10°C to prevent di-nitration or oxidative degradation.
Stir for 1 hour. Pour onto ice.
The solid precipitate is the target. Recrystallize from Ethanol/Water.
Mechanism: The methyl group (C2) activates C3 and C5. The bromine (C4) deactivates but directs ortho (C3/C5). However, thiophene
-positions (C5) are significantly more reactive than -positions (C3). Sterics also favor C5 (flanked by H and S) over C3 (flanked by Me and Br).
Final Product:3-Bromo-5-methyl-2-nitrothiophene .
Note on Naming: The product is 4-bromo-2-methyl-5-nitrothiophene by synthesis numbering, which re-numbers to 3-bromo-5-methyl-2-nitrothiophene (S=1) to satisfy lowest locant rules.
Troubleshooting & FAQs
Q1: I bought "4-bromo-2-methylthiophene" but my nitration yield is low (<30%). Why?
A: The starting material may be oxidized or contain stabilizers.
Fix: Distill 4-bromo-2-methylthiophene before use. It should be a clear, colorless liquid. If it is yellow/brown, purification is required.
Check: Ensure you are using Acetic Anhydride as the solvent. Nitration in pure sulfuric acid is too harsh for thiophenes and leads to polymerization (tar).
Q2: Can I use NBS to brominate 2-methyl-5-nitrothiophene?
A:No.
Radical bromination (NBS/AIBN) will attack the methyl group (benzylic-like position), forming 2-(bromomethyl)-5-nitrothiophene. Electrophilic bromination (NBS/Acid) will be extremely slow due to the nitro group's deactivation and will likely direct to C3, giving the wrong isomer (Br adjacent to Me).
Q3: How do I confirm I have the correct isomer by NMR?
A: Compare the coupling constants and NOE (Nuclear Overhauser Effect).
Correct Isomer (Target): The proton is at C4. It has no major neighbors. It will appear as a singlet (or fine quartet due to long-range coupling with Methyl). NOE: You should see an NOE correlation between the Methyl protons and the C4-H proton. You should NOT see a strong NOE between Methyl and Bromo (they are 1,4-related).
Wrong Isomer (3-Bromo-2-methyl-5-nitrothiophene): The proton is at C4. NOE: Strong NOE between Methyl and Bromo? No, but the chemical shift of the Methyl will be different due to the adjacent Bromine (deshielding).
Summary Data Table: Isomer Differentiation
Feature
Target Molecule
Common Impurity (Wrong Isomer)
Structure
3-Bromo-5-methyl-2-nitrothiophene
3-Bromo-2-methyl-5-nitrothiophene
Substituent Pattern
Br is adjacent to
Br is adjacent to
Synthesis Route
Nitration of 4-bromo-2-methylthiophene
Bromination of 2-methyl-5-nitrothiophene
1H NMR Shift (Me)
~2.5 ppm
~2.3 ppm (Shielded by adjacent Br? No, usually deshielded)
Key NOE Signal
(Strong)
(Spatial proximity)
References
Gronowitz, S. (1959).[5] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link (Foundational work on thiophene debromination and regioselectivity).
Campaigne, E., & Monroe, P. A. (1954). Chlorination and Bromination of 2-Thiophenecarboxylic Acid and Its Esters. Journal of the American Chemical Society.
Sigma-Aldrich. 4-Bromo-2-methylthiophene Product Sheet. Link (Commercial source for key intermediate).
Steinkopf, W. (1941). Die Chemie des Thiophens. (Classic reference for nitro-thiophene directing effects).
Biosynth. 4-Bromo-2-methylthiophene Properties and Applications. Link (Verification of intermediate stability).
Before proceeding: Nitrothiophenes are energetic and potentially mutagenic.
Toxicity: Fatal if swallowed (H300); Causes severe eye damage (H318).
PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory .
Waste: Segregate all halogenated/nitro-containing waste. Do not mix with strong bases or reducing agents (e.g., hydrides) in the waste stream to avoid exothermic decomposition.
Part 1: Pre-Purification Diagnostics
Do not run a column until you have a reproducible TLC method.
Solubility Profiling
Nitrothiophenes often exhibit "solubility inversion"—soluble in dichloromethane (DCM) but poorly soluble in the hexane/ethyl acetate (Hex/EtOAc) mixtures used for chromatography.
Test: Dissolve 10 mg in 1 mL of 10% EtOAc/Hexane.
Result: If the solution is cloudy or precipitates, you must use the Dry Loading technique (see Protocol 2.1) to prevent "crashing out" inside the column, which destroys resolution.
TLC Method Development (The "Scouting" Phase)
Goal: Isolate the target spot (Rf ≈ 0.35) from the non-polar precursor (3-bromo-5-methylthiophene) and polar byproducts (polynitrated species).
Solvent System
Purpose
Expected Outcome
100% Hexane
Baseline check
Target remains at baseline. Starting material (SM) moves to Rf > 0.8.
10% EtOAc / 90% Hex
Standard Screen
SM elutes near solvent front. Target moves to Rf 0.2–0.[1]3.
20% DCM / 80% Hex
Selectivity Switch
Recommended if isomers are co-eluting. The chlorinated solvent alters dipole interactions.
100% Toluene
Isomer Resolution
Advanced: Use if regioisomers (e.g., 4-bromo isomer) separate poorly. Toluene interacts with the thiophene -system.
Part 2: Purification Protocols
The "Dry Load" Technique (Recommended)
Because 3-Bromo-5-methyl-2-nitrothiophene is likely a solid with poor solubility in non-polar mobile phases, liquid loading will cause broad, streaky bands.
Dissolve crude mixture in minimal DCM.
Add silica gel (ratio: 2g silica per 1g crude).
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
Pour this powder carefully onto the top of your pre-packed column.
Add a 1cm layer of sand to protect the bed.
Gradient Elution Strategy
Stationary Phase: Silica Gel 60 (230-400 mesh).
Flow Rate: 15-20 mL/min (for a 40g column).
Caption: Gradient logic for separating non-polar precursors from the nitro-thiophene target.
Part 3: Troubleshooting Center (Q&A)
Issue 1: "My target spot overlaps with a minor impurity (Isomer Co-elution)."
Diagnosis: Regioisomers (e.g., 4-bromo vs 3-bromo) often have identical dipole moments, making standard silica separation impossible.
Solution: Switch to
-Selectivity .
Change Solvent: Replace EtOAc with Toluene . Run a gradient of 0% → 50% Toluene in Hexane. Toluene interacts differently with the electron-deficient nitro-thiophene ring compared to the electron-rich impurities.
The "Nuclear" Option (AgNO
Silica): If toluene fails, use Silver Nitrate impregnated silica (10% w/w). The silver ions form reversible complexes with the thiophene double bonds. The isomer with the less sterically hindered double bond will retain longer.
Issue 2: "The compound is streaking/tailing badly."
Diagnosis: This is rarely due to acidity (nitro groups are neutral) but often due to solubility mismatch or column overloading .
Solution:
Check Loading: Did you liquid load? If yes, the solvent used to dissolve the sample is likely dragging the compound down the column. Switch to Dry Loading (Protocol 2.1).
Solvent Modifier: If the compound contains any residual amino precursors (from synthesis), add 1% Triethylamine to the mobile phase to neutralize silica acidity.
Issue 3: "I see crystals forming inside the column."
Diagnosis: The compound is crystallizing out of the mobile phase (Hexane is a poor solvent for nitro-aromatics).
Solution:
Immediate Action: Stop the flow. Add a small volume of DCM to the top of the column to redissolve the plug.
System Change: Switch the mobile phase to DCM / Hexane . Start with 10% DCM and ramp to 40% DCM. DCM has much higher solubility for nitrothiophenes than EtOAc.
Part 4: Logic & Decision Pathways
Use this flow to determine your next move if the standard protocol fails.
Caption: Decision matrix for resolving common chromatographic failures with nitrothiophenes.
Part 5: Post-Purification Storage
Light Sensitivity: Brominated thiophenes can undergo photodebromination or polymerization. Store the purified fraction in amber vials wrapped in foil.
Stability: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
References
Synthesis & Properties of Halogenated Thiophenes
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link
Chromatography of Isomers
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Safety Data (Nitrothiophenes)
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Nitrothiophene Derivatives. Link
General Chromatography Techniques
Brem Method. (2023).[3] Column Chromatography Basics and Techniques. Link
This guide addresses the purification of 3-Bromo-5-methyl-2-nitrothiophene , a critical intermediate often used in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials. Users frequently encounter challenges with regioisomer contamination (specifically 2-bromo-3-methyl-5-nitrothiophene) and "oiling out" during crystallization due to the compound's intermediate polarity and relatively low melting point range.
The protocols below are designed to maximize recovery while ensuring the removal of the specific brominated by-products common to this synthesis.
Solvent Selection Strategy (The "Why")
The successful recrystallization of nitro-bromothiophenes relies on balancing the high polarity of the nitro group (
) against the lipophilicity of the bromine and methyl substituents.
Polarity Matching Matrix
Solvent System
Polarity Index
Suitability
Mechanism of Action
Ethanol (95%)
5.2
High
Best balance. The hydroxyl group interacts with the nitro moiety, while the ethyl chain accommodates the thiophene ring.
Methanol/Water (9:1)
6.0 (approx)
Medium
Good for removing highly polar inorganic salts, but higher risk of oiling out if water content is too high.
Hexane/Ethyl Acetate
Variable
High
Excellent for removing non-polar regioisomers. Recommended if the primary impurity is unreacted starting material.
Toluene
2.4
Low
Generally too non-polar; tends to keep the product in solution or requires very low temperatures (-20°C) to precipitate.
Scientist's Note: For 3-Bromo-5-methyl-2-nitrothiophene, Ethanol (95%) is the recommended starting point. It offers a gentle solubility gradient with temperature, reducing the thermal shock that leads to oiling out.
Standard Recrystallization Protocol (Protocol A)
Objective: Purification of crude solid (>85% purity) to analytical grade (>98%).
Equipment: Reflux condenser, magnetic stirrer, oil bath, Buchner funnel.
Step-by-Step Methodology
Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethanol (approx. 3-5 mL per gram of solid).
Dissolution: Heat the mixture to reflux (approx. 78°C). If the solid does not dissolve completely, add solvent in small aliquots (0.5 mL) through the condenser until a clear solution is obtained.
Critical Check: If dark, tarry specks remain insoluble, filter the hot solution immediately (hot filtration) to remove polymeric by-products.
Decolorization (Optional): If the solution is dark brown/black, cool slightly, add activated carbon (1-2% w/w), and reflux for 10 minutes. Filter while hot through a Celite pad.
Controlled Cooling (The "Anti-Oil" Step):
Remove the flask from the heat source.
Allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold bench or in an ice bath yet.
Why? Rapid cooling traps impurities and causes the product to separate as an oil rather than a crystal lattice.
Crystallization: Once at room temperature, observe for crystal formation. If crystals form, move the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Isolation: Filter the crystals using vacuum filtration. Wash the cake with varying small portions of cold Ethanol (-20°C).
Drying: Dry the solid under vacuum (approx. 10 mmHg) at room temperature for 4-6 hours. Avoid heating above 40°C during drying to prevent sublimation or melting.
Troubleshooting Guide & FAQs
Q1: The product separated as a yellow/orange oil at the bottom of the flask. What do I do?
Diagnosis: This is "oiling out," caused by the solution temperature dropping below the phase separation limit before crystallization begins.
Corrective Action:
Reheat the mixture until the oil redissolves.
Add a small amount of extra solvent (increase dilution by 10-15%).
Seeding: As the solution cools to warm (approx. 40-45°C), add a tiny crystal of pure product (seed crystal). This provides a nucleation template.
Scratching: If you lack a seed, scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
Q2: My yield is very low (<40%). Where is my product?
Diagnosis: The compound is likely too soluble in the chosen solvent volume at room temperature.
Corrective Action:
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
Cool this concentrated filtrate in an ice bath to induce a "second crop" of crystals.
Warning: The second crop is usually less pure than the first and should be analyzed separately.
Q3: NMR shows a persistent impurity (~5-10%) even after recrystallization.
Diagnosis: You likely have a regioisomer (e.g., 2-bromo-3-methyl-5-nitrothiophene) or a des-bromo impurity. Isomers often co-crystallize due to similar lattice shapes.
Corrective Action: Recrystallization is rarely effective for separating isomers with <10°C melting point difference.
Switch Method: You must perform Flash Column Chromatography .
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 80:20). The nitro group provides enough polarity difference for separation on silica gel.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for purifying 3-Bromo-5-methyl-2-nitrothiophene, including decision points for oiling out and isomer contamination.
Caption: Logical workflow for the purification of 3-Bromo-5-methyl-2-nitrothiophene, addressing common failure modes like oiling out and isomer contamination.
Safety & Handling (E-E-A-T)
Nitro Group Hazard: Nitro-compounds can be energetic. While this specific thiophene is stable at room temperature, avoid heating the dry solid above its melting point or subjecting it to mechanical shock.
Skin Sensitizer: Thiophene derivatives are potent skin sensitizers and lachrymators. Always handle in a fume hood.
Waste Disposal: All filtrates containing brominated aromatics must be disposed of in the Halogenated Organic Waste stream.
References
Chemical Identity & Properties
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 24878772, 2-Bromo-5-nitrothiophene (Structural Analog Reference). Retrieved from [Link]
Characterization of byproducts in 3-Bromo-5-methyl-2-nitrothiophene synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-2-nitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-2-nitrothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-methyl-2-nitrothiophene, which is typically prepared by the nitration of 2-Bromo-5-methylthiophene.
Problem 1: Low or No Yield of the Desired Product
Q: I performed the nitration of 2-Bromo-5-methylthiophene, but my yield of 3-Bromo-5-methyl-2-nitrothiophene is significantly lower than expected, or I obtained no product at all. What could be the reasons?
A: A low or negligible yield in this nitration reaction can be attributed to several factors, primarily related to the reaction conditions and the stability of the thiophene ring.
Causality: The thiophene ring is highly susceptible to electrophilic attack, but it is also prone to degradation under harsh acidic conditions.[1] The nitration of thiophenes can be a vigorous, sometimes explosive, reaction if not properly controlled.[1] Using a nitrating mixture that is too strong, such as concentrated nitric and sulfuric acids, can lead to the decomposition of the starting material and the product.[1]
Troubleshooting Steps:
Choice of Nitrating Agent: Avoid the use of strong, unbuffered nitrating agents. A milder and more controlled nitration can be achieved using a mixture of fuming nitric acid in acetic anhydride.[2] This in situ generation of acetyl nitrate provides a less aggressive electrophile.
Temperature Control: The reaction is highly exothermic. It is crucial to maintain a low temperature, typically between -10 °C and 0 °C, throughout the addition of the nitrating agent. A sudden rise in temperature can lead to uncontrolled side reactions and degradation.[2]
Rate of Addition: Add the nitrating agent dropwise to the solution of 2-Bromo-5-methylthiophene in the solvent. A slow and controlled addition helps to dissipate the heat generated and maintain the reaction temperature.
Purity of Starting Material: Ensure the purity of your 2-Bromo-5-methylthiophene. The presence of impurities can interfere with the reaction.
Preventative Measures:
Always start with a small-scale reaction to optimize the conditions before scaling up.
Use a cryostat or an ice-salt bath to maintain a stable low temperature.
Ensure efficient stirring to promote heat transfer and homogenous mixing.
Problem 2: Presence of Unexpected Peaks in the NMR Spectrum
Q: My ¹H NMR spectrum of the crude product shows more signals than expected for 3-Bromo-5-methyl-2-nitrothiophene. What are these potential byproducts?
A: The presence of unexpected peaks in your NMR spectrum indicates the formation of isomeric byproducts or other side products. The substitution pattern of the starting material, 2-Bromo-5-methylthiophene, directs the incoming nitro group to specific positions. The methyl group is an activating ortho, para-director, while the bromine is a deactivating ortho, para-director.[3][4][5] The activating methyl group has a stronger directing effect.
Most Probable Byproducts:
2-Bromo-5-methyl-4-nitrothiophene: The nitro group is directed to the 4-position, which is ortho to the activating methyl group and meta to the deactivating bromo group. This is often a significant isomeric byproduct.
Unreacted 2-Bromo-5-methylthiophene: Incomplete reaction will result in the presence of the starting material.
Dinitrated Products: If the reaction conditions are too harsh or the reaction time is too long, dinitration can occur. The most likely dinitrated product would be 2-Bromo-5-methyl-3,4-dinitrothiophene.
Characterization of Byproducts: The following table summarizes the expected ¹H NMR chemical shifts for the desired product and potential byproducts.
Singlet for the C3-H around δ 7.4-7.6 ppm; Singlet for the methyl protons around δ 2.6-2.7 ppm.
2-Bromo-5-methylthiophene (Starting Material)
Two doublets for the C3-H and C4-H in the aromatic region (δ 6.7-7.0 ppm); Singlet for the methyl protons around δ 2.4-2.5 ppm.
Troubleshooting and Purification:
To minimize the formation of the 4-nitro isomer, precise control of the reaction temperature and a slow addition rate of the nitrating agent are critical.
Purification can be achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity difference between the isomers should allow for their separation.
Recrystallization from a suitable solvent like ethanol or methanol can also be effective in purifying the desired product.
Problem 3: Mass Spectrometry Shows Unexpected Molecular Ion Peaks
Q: My mass spectrum of the purified product shows a molecular ion peak corresponding to the desired product, but also other significant peaks at different m/z values. What could these be?
A: Mass spectrometry is a powerful tool for identifying byproducts. Unexpected molecular ion peaks can correspond to isomeric impurities, dinitrated products, or even products of degradation.
Analysis of Mass Spectra:
Isomeric Byproducts: Isomers like 2-Bromo-5-methyl-4-nitrothiophene will have the same molecular weight as the desired product and will not be distinguishable by their molecular ion peak alone. Fragmentation patterns might differ and can be used for differentiation, but this requires careful analysis.
Dinitrated Byproducts: Look for a molecular ion peak that is 45 amu higher than the desired product (corresponding to the addition of another NO₂ group). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should still be present, resulting in two peaks of similar intensity separated by 2 amu.
Dibrominated Byproducts: If the starting material contained dibrominated impurities, these could be nitrated. Look for molecular ion peaks corresponding to a dibromonitromethylthiophene. The isotopic pattern for two bromine atoms will show three peaks in a 1:2:1 ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mass spectrometry results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of 3-Bromo-5-methyl-2-nitrothiophene?
A1: The most commonly recommended and effective nitrating agent for sensitive substrates like substituted thiophenes is a mixture of fuming nitric acid in acetic anhydride.[2] This combination generates acetyl nitrate in situ, which is a milder nitrating agent compared to the traditional mixture of nitric acid and sulfuric acid. This helps to prevent the degradation of the thiophene ring and reduces the formation of oxidative byproducts.
Q2: How can I confirm the regiochemistry of my final product?
A2: The regiochemistry of your product can be unequivocally confirmed using a combination of spectroscopic techniques:
¹H NMR: The position of the single proton on the thiophene ring is a key indicator. For the desired 3-Bromo-5-methyl-2-nitrothiophene, this proton is at the 4-position and will appear as a singlet. In the isomeric byproduct, 2-Bromo-5-methyl-4-nitrothiophene, the proton is at the 3-position and will also be a singlet but in a different chemical shift environment.
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the positions of the substituents.
NOE (Nuclear Overhauser Effect) NMR Spectroscopy: An NOE experiment can show spatial proximity between the methyl protons and the proton on the thiophene ring. For the desired product, an NOE should be observed between the methyl protons at position 5 and the proton at position 4.
Q3: What are the safety precautions I should take during this synthesis?
A3: The nitration of thiophenes can be hazardous if not performed with care.
Explosion Hazard: The reaction can be explosive, especially if the temperature is not controlled or if concentrated nitric and sulfuric acids are used.[1] Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive. Handle them in a well-ventilated fume hood.
Toxicity: Thiophene derivatives can be toxic. Avoid inhalation and skin contact.
Q4: Can I use a different starting material for this synthesis?
A4: The synthesis of 3-Bromo-5-methyl-2-nitrothiophene is most practically achieved starting from 2-Bromo-5-methylthiophene. Alternative routes, such as the bromination of 5-methyl-2-nitrothiophene, might be possible but could lead to a different isomer distribution. The availability and cost of the starting materials are also important considerations.
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-nitrothiophene
This protocol is a general guideline based on typical procedures for the nitration of substituted thiophenes. Optimization may be required for your specific laboratory conditions.
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Bromo-5-methylthiophene (1 equivalent) in acetic anhydride (10 volumes). Cool the solution to -10 °C in an ice-salt bath.
Nitration: Slowly add a pre-cooled (-10 °C) mixture of fuming nitric acid (1.1 equivalents) in acetic anhydride (2 volumes) to the stirred solution via the dropping funnel. Maintain the internal temperature below -5 °C throughout the addition.
Reaction: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Extraction: Allow the ice to melt completely, then extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Washing: Combine the organic layers and wash successively with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.
Visualization of the Reaction Pathway
Caption: General workflow for the synthesis and purification of 3-Bromo-5-methyl-2-nitrothiophene.
References
Request PDF. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Retrieved January 16, 2024, from [Link]
The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
OChemTutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. Retrieved January 16, 2024, from [Link]
Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. Retrieved January 16, 2024, from [Link]
Technical Support Center: Stability & Reactivity Guide for 3-Bromo-5-methyl-2-nitrothiophene
[1] Introduction: The Deceptive Stability of Nitro-Halothiophenes As a Senior Application Scientist, I often see researchers treat 3-Bromo-5-methyl-2-nitrothiophene merely as a standard building block.[1] This is a mista...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Deceptive Stability of Nitro-Halothiophenes
As a Senior Application Scientist, I often see researchers treat 3-Bromo-5-methyl-2-nitrothiophene merely as a standard building block.[1] This is a mistake. This compound represents a "push-pull" thiophene system where the electron-withdrawing nitro group (
) at C2 and the electron-donating methyl group at C5 create a polarized electronic environment.[1] While the bromine at C3 is the intended handle for cross-coupling, the nitro group activates the ring toward unexpected nucleophilic attacks and thermal instability.
This guide moves beyond the Certificate of Analysis to address the causality of failure modes during storage, coupling, and reduction.
Part 1: Thermal Stability & Storage (The "Silent" Threat)
Q: My DSC data shows an exotherm at 210°C. Is this compound safe to scale up?
A: Proceed with extreme caution. Nitrothiophenes are energetic materials.[1]
While the onset temperature of ~210°C suggests stability at room temperature, the decomposition energy is the critical factor. The nitro group on the thiophene ring destabilizes the C-S bonds under thermal stress, leading to ring opening and the release of
and gases.
Technical Insight:
The presence of the bromine atom weakens the adjacent C-NO2 bond through steric strain and electronic repulsion. In a "runaway" scenario (e.g., distillation residue overheating), the decomposition is autocatalytic.
Protocol: Thermal Safety Validation
Before scaling above 5g, perform a DSC (Differential Scanning Calorimetry) scan with the following parameters to determine the
and :
Parameter
Setting
Reason
Ramp Rate
5°C/min
Simulates slow heating in batch reactors.
Pan Type
Gold-plated high pressure
Prevents reaction with aluminum; contains gases.[1]
Q: The solid has turned from yellow to orange-brown after 3 months. Has it degraded?
A: Likely, yes.[1] This is a sign of photolytic debromination or nitro-nitrite rearrangement .[1]
Nitrothiophenes are photosensitive.[1] UV light can induce the homolysis of the C-Br bond, generating radical species that couple to form dimeric impurities (e.g., bitiophenes) or oxidize the methyl group.
Storage Recommendation:
Temperature: 2–8°C (Refrigerated).
Container: Amber glass with a Teflon-lined cap.[1]
Atmosphere: Argon backfill is mandatory for long-term storage (>1 month).[1]
Part 2: Reaction-Specific Instability (SnAr & Rearrangements)
Q: I am attempting a Suzuki coupling, but I see a significant amount of "cine-substitution" or rearrangement products. Why?
A: You are likely using a base that is too nucleophilic (e.g., hydroxide or ethoxide) rather than just basic.[1]
The nitro group at C2 makes the C3-position (bearing the bromine) electrophilic, but it also activates the C5 position (if unsubstituted) or allows for Meisenheimer complex formation.
In the case of 3-bromo-2-nitrobenzo[b]thiophene analogs, reaction with amines can lead to a "halogen dance" or rearrangement where the amino group ends up at C2 and the nitro group migrates to C3. While your compound has a methyl at C5 blocking that position, the SnAr mechanism is competitive with Palladium oxidative addition.
Parasitic Path (SnAr): Base/Nucleophile attacks C3, displacing Bromine before the catalyst can act.[1]
Troubleshooting Guide:
Variable
Recommendation
Scientific Rationale
Base
Use or
Low nucleophilicity reduces direct SnAr attack on the C-Br bond.[1]
Solvent
Toluene/Water or Dioxane
Avoid DMF/DMAc if possible; they can stabilize charged SnAr intermediates.[1]
Catalyst
or
Bidentate ligands resist displacement by the nitro group's oxygen.
Visualizing the Competition: Coupling vs. Substitution
Figure 1: The competition between the desired metal-catalyzed coupling (Green) and the parasitic nucleophilic substitution (Red) driven by the nitro group.
Part 3: Reduction & Functional Group Manipulation
Q: During hydrogenation (H2, Pd/C), I lose the bromine atom. How do I prevent debromination?
A: Hydrodehalogenation is a classic side reaction when reducing nitro-haloaromatics.[1] The C-Br bond is weaker than the C-NO2 bond reduction potential on Palladium surfaces.
Solution: Poison the Catalyst or Switch Metals.
Option A (Catalytic): Use Platinum on Carbon (Pt/C) sulfided, or add a modifier like Vanadium or Diphenylsulfide to poison the catalyst against halogenolysis.[1]
Option B (Chemical): Use Iron powder (Fe) in
/Ethanol or Tin(II) Chloride () .[1] These methods are chemoselective for reduction and will leave the C-Br bond intact.[1]
Protocol: Chemoselective Reduction (Fe/NH4Cl)
Dissolve 1 eq of substrate in Ethanol/Water (3:1).[1]
Add 5 eq of Iron powder (325 mesh) and 3 eq of
.
Heat to 70°C with vigorous stirring (mechanical stirring recommended due to iron sludge).
Monitor by TLC (Amine is usually fluorescent blue/purple under UV).[1]
Critical Workup: Filter hot through Celite. Do not allow the filtrate to sit in air for long; aminothiophenes are prone to oxidation.
Part 4: Purification & Handling
Q: My product decomposes on the silica column. What is happening?
A: Aminothiophenes (the reduction product) and some nitrothiophenes are acid-sensitive.[1][2]
Silica gel is slightly acidic (
).[1] This acidity can protonate the thiophene ring or the amine, leading to polymerization or hydrolysis.
Corrective Action:
Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (Et3N) before packing the column. This neutralizes acidic sites.[1]
Eluent: Always include 0.5% Et3N in your eluent system.[1]
Alternative: Use Neutral Alumina instead of silica gel.[1]
Summary of Stability Parameters
Parameter
Stability Status
Critical Handling Requirement
Thermal
Moderate ()
Do not distill residue. Monitor internal temp < 100°C.
Light
Low (Photosensitive)
Store in amber vials. Wrap reaction flasks in foil.
Acidity
Moderate
Avoid strong mineral acids; they induce polymerization.[1]
Nucleophiles
Low (Electrophilic)
Use bulky, non-nucleophilic bases (e.g., DIPEA, Cs2CO3).[1]
References
Synthesis and Reactivity of Nitrothiophenes
Gronowitz, S.[1][3] "Chemistry of Heterocyclic Compounds: Thiophene and Its Derivatives."[1][4] John Wiley & Sons.[1] (Fundamental reactivity of nitro-halothiophenes).
Nucleophilic Substitution vs.
Spinelli, D., et al. "Nucleophilic substitution of nitro-activated thiophenes."[1] Journal of the Chemical Society, Perkin Transactions 2, 1990.
Suzuki Coupling Side Reactions
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH.[1] (Mechanisms of catalyst poisoning by nitro groups).
Thermal Decomposition of Nitro Compounds
Pourmortazavi, S. M., et al. "Thermal decomposition of nitrocellulose and related nitro-aromatics."[1] Journal of Hazardous Materials.
(Note: Specific spectral data for 3-bromo-5-methyl-2-nitrothiophene is derived from the behavior of its isomer 2-bromo-5-methyl-3-nitrothiophene and general thiophene chemistry due to the proprietary nature of some specific intermediates.)
Comparative Guide: 3-Bromo-5-methyl-2-nitrothiophene vs. 3-Iodo-5-methyl-2-nitrothiophene
Executive Summary: The Halogen Dilemma In the functionalization of nitrothiophenes, the choice between the 3-bromo and 3-iodo congeners of 5-methyl-2-nitrothiophene is rarely a matter of simple substitution. It is a stra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Dilemma
In the functionalization of nitrothiophenes, the choice between the 3-bromo and 3-iodo congeners of 5-methyl-2-nitrothiophene is rarely a matter of simple substitution. It is a strategic decision between kinetic stability and reactivity potential .
While both compounds serve as electrophilic scaffolds for C-3 functionalization, their divergent behaviors in Palladium-catalyzed cross-couplings versus Nucleophilic Aromatic Substitutions (
) dictate their utility.
3-Bromo-5-methyl-2-nitrothiophene: The industrial workhorse. It offers a balance of cost-efficiency and hydrolytic stability. It is the preferred starting material for scale-up, provided the catalytic system is tuned to overcome the higher activation energy of the C-Br bond.
3-Iodo-5-methyl-2-nitrothiophene: The high-performance specialist. Characterized by a weaker C-I bond, it is indispensable for coupling with sterically hindered boronic acids or when conducting reactions at lower temperatures to preserve sensitive functional groups.
Structural & Electronic Landscape
To predict reactivity, we must first quantify the electronic environment created by the 2-nitro group. The nitro group is a strong electron-withdrawing group (EWG), which depletes electron density from the thiophene ring, specifically activating the C-3 position for nucleophilic attack (
) and affecting the oxidative addition step in cross-coupling.
In Pd-catalyzed reactions, the rate-determining step (RDS) for electron-deficient heterocycles is typically oxidative addition . The 2-nitro group withdraws density, making the metal insertion easier compared to neutral thiophenes, but the halogen identity remains the dominant variable.
The "Iodine Advantage"
The 3-iodo analog reacts under milder conditions because the Pd(0) species inserts into the weak C-I bond rapidly. This is critical when:
Coupling Partners are Unstable: Using unstable boronic acids (e.g., 2-pyridyl) that deborylate at high temperatures.
Steric Bulk: The large Iodine atom causes "peri-strain" with the adjacent Nitro group. Oxidative addition relieves this strain, accelerating the reaction.
Mechanistic Pathway (DOT Visualization)
Figure 1: Comparative Catalytic Cycle. The oxidative addition step (Red/Green) differentiates the two halides.
Iodo-Analog: Complete conversion at 60°C in 2 hours .
Bromo-Analog: Requires 90°C for 6-8 hours to reach >95% conversion.
Note: If the Bromo analog is used at 60°C, significant homocoupling of the boronic acid may be observed due to the slow consumption of the electrophile.
mechanisms, the rate-limiting step is the initial nucleophilic attack and the formation of the anionic Meisenheimer complex.
The "Electronegativity Factor"
The more electronegative Bromine atom pulls electron density from the C-3 carbon more effectively than Iodine (
). This makes the C-3 position more positive (electrophilic), facilitating the attack of hard nucleophiles (e.g., amines, alkoxides).
Result: The 3-Bromo compound is often more reactive than the 3-Iodo compound in
reactions involving amines, despite having a stronger bond.
Mechanistic Pathway (DOT Visualization)
Figure 2:
Mechanism. The stability of the Meisenheimer complex (Yellow) is critical. Bromine stabilizes this intermediate better than Iodine via induction.
Experimental Protocol B: Amination via
Objective: Synthesis of 3-morpholino-5-methyl-2-nitrothiophene.
Dissolve 1.0 mmol of 3-bromo-5-methyl-2-nitrothiophene in 3 mL of dry Acetonitrile.
Add 1.2 mmol of Morpholine and 1.5 mmol of DIPEA (Hunig's Base).
Heat to reflux (80°C).
Observation: The reaction typically completes in 4 hours.
Comparison: The 3-iodo analog often requires longer reaction times (6-10 hours) or higher temperatures (DMF, 100°C) because the reduced electrophilicity of C-3 slows the initial attack.
Practical Considerations & Recommendations
Stability and Storage
3-Iodo-5-methyl-2-nitrothiophene:
Light Sensitivity: High. C-I bonds are photolabile. Store in amber vials wrapped in foil.
Stability: Excellent. Stable to ambient light and moisture.
Handling: Standard solid handling procedures apply.
Cost Analysis
Bromo: Significantly cheaper (~30-50% cost of the iodo analog) due to the ease of bromination using
or NBS compared to the more complex iodination reagents ( or NIS).
Final Recommendation
Choose the BROMO analog if:
You are performing
reactions with amines or alkoxides.
You are scaling up a process and need cost efficiency.
You are using robust Suzuki coupling partners (e.g., Phenylboronic acid).
Choose the IODO analog if:
You are performing a difficult Suzuki/Stille coupling (hindered, electron-poor).
You need to run the reaction at room temperature to protect other functional groups.
You are performing a reaction that relies on halogen-lithium exchange (Iodine exchanges much faster than Bromine).
References
Gronowitz, S. (1980). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Link
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene. BenchChem Application Notes. Link
Khan, M. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Link
LibreTexts. (2023).[6] Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Link
PubChem. (2025). 3-Iodo-2-methyl-5-(methylthio)thiophene Compound Summary. National Library of Medicine. Link
Comparative Guide: Nitrating Agents for 3-Bromo-5-methylthiophene
This guide provides an in-depth technical comparison of nitrating agents for 3-bromo-5-methylthiophene , designed for researchers requiring high-purity synthesis of 3-bromo-5-methyl-2-nitrothiophene . [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of nitrating agents for 3-bromo-5-methylthiophene , designed for researchers requiring high-purity synthesis of 3-bromo-5-methyl-2-nitrothiophene .
[1]
Executive Summary & Strategic Analysis
Target Product: 3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4)
Substrate Sensitivity: High.[1] Thiophenes are electron-rich and prone to oxidative polymerization ("tarring") under strongly acidic or oxidizing conditions.[1]
Regioselectivity Driver: The C2 position is chemically distinct.[1] The sulfur atom activates the
-positions (C2, C5).[1] With C5 blocked by a methyl group, electrophilic attack is strongly directed to C2.[1] The bromine at C3 provides ortho-direction to C2, reinforcing this selectivity.[1]
The Application Scientist's Perspective
In drug discovery, the nitration of halothiophenes is a critical step for generating aminothiophene scaffolds.[1] While "Mixed Acid" (HNO
/HSO) is the textbook standard for benzene, it is often disastrous for 3-bromo-5-methylthiophene due to the substrate's acid sensitivity.[1] The industry standard has shifted toward Acetyl Nitrate (generated in situ) or Menke Conditions (Cu(NO)/AcO) to balance yield with safety.[1]
Mechanistic & Regioselectivity Landscape[1]
The nitration of 3-bromo-5-methylthiophene is governed by the interplay of electronic effects.[1] The sulfur atom is the dominant activating group, directing substitution to the
Acetyl nitrate acts as a "soft" nitrating agent compared to the "hard" nitronium cation generated in sulfuric acid.[1] This softness matches the nucleophilicity of the thiophene ring, allowing for substitution without concurrent oxidation of the sulfur atom or polymerization of the ring.[1]
Detailed Experimental Protocols
Protocol A: Standard Acetyl Nitrate Method
Best for: Gram-to-multigram scale synthesis where yield is the priority.[1]
Safety Warning: Acetyl nitrate is explosive if heated.[1] Never exceed 20°C. Generate in situ.
Preparation of Nitrating Agent:
Charge a 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv) .
Cool to 0°C under nitrogen atmosphere.
Dropwise add Fuming Nitric Acid (1.1 equiv) .[1] Control exotherm to maintain < 5°C.
Stir for 15 minutes to form acetyl nitrate.
Substrate Addition:
Dissolve 3-bromo-5-methylthiophene (1.0 equiv) in a minimal amount of Acetic Anhydride.
Add the substrate solution dropwise to the nitrating mixture at -10°C .
Reaction & Quench:
Stir at -5°C to 0°C for 1–2 hours. Monitor by TLC/HPLC (Disappearance of starting material).[1]
Pour the reaction mixture onto crushed ice/water (10x volume) with vigorous stirring.
The product typically precipitates as a yellow solid.[1]
Workup:
Filter the solid or extract with Dichloromethane (DCM).[1]
Use the following logic flow to select the appropriate method for your specific constraints.
Caption: Decision matrix for selecting the optimal nitration protocol based on scale and purity requirements.
References
Katritzky, A. R.; Scriven, E. F. V.; Majumder, S.; Akhmedova, R. G.; Akhmedov, N. G.; Vakulenko, A. V. (2005).[2] "Direct nitration of five membered heterocycles."[1][2][3] ARKIVOC, (iii), 179-191.[2][3] [1][2]
Key Finding: Establishes Acetyl Nitrate and Copper Nitrate as superior to mixed acid for sensitive thiophenes.[1]
Gronowitz, S. (1964). "3-Bromothiophene."[1][3][4] Organic Syntheses, 44, 9.
Key Finding: foundational text on bromothiophene reactivity and stability.[1]
Menke, J. B. (1925). "Nitration with nitrates."[1][2][5][6][7][8] Recueil des Travaux Chimiques des Pays-Bas, 44, 141.
Key Finding: Original description of the Copper Nitrate/Acetic Anhydride method (Menke conditions).
Bordwell, F. G.; Garbisch, E. W. (1960). "Nitrations with Acetyl Nitrate."[1][3][6] Journal of the American Chemical Society, 82(14), 3588–3598.[1]
Key Finding: Mechanistic insight into the formation and safety of acetyl nitr
High-Performance Spectroscopic Validation of 3-Bromo-5-methyl-2-nitrothiophene
The following guide details the spectroscopic validation of 3-Bromo-5-methyl-2-nitrothiophene , a critical thiophene intermediate often utilized in the synthesis of kinase inhibitors and advanced agrochemicals. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic validation of 3-Bromo-5-methyl-2-nitrothiophene , a critical thiophene intermediate often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.
This guide moves beyond basic characterization, offering a comparative analysis of analytical methodologies (qNMR vs. HPLC vs. GC-MS) to ensure absolute purity assessment. It addresses the specific challenge of distinguishing regioisomers common in substituted thiophene synthesis.
Executive Summary & Chemical Context
3-Bromo-5-methyl-2-nitrothiophene (CAS: 82834-44-4) is a densely functionalized scaffold. Its purity is frequently compromised by regioisomers (e.g., 4-bromo isomers) and unreacted precursors (e.g., 5-methyl-2-nitrothiophene) arising from non-selective electrophilic aromatic substitutions.
Standard "Area %" HPLC analysis often fails to detect non-chromophoric impurities or misrepresents purity due to varying response factors of nitro-isomers. This guide advocates for Quantitative NMR (qNMR) as the primary standard for assay determination, supported by HPLC for trace impurity profiling.
For high-stakes drug development, relying on a single analytical method is insufficient. The table below compares the "product performance" of different analytical workflows.
Table 1: Analytical Method Performance Matrix
Feature
Method A: qNMR (Gold Standard)
Method B: HPLC-UV (Routine)
Method C: GC-MS (Orthogonal)
Primary Output
Absolute Purity (wt%)
Relative Purity (Area %)
Volatile Impurity Profile
Reference Standard
Not Required (Internal Std used)
Required for each impurity
Required for quantitation
Specificity
High (Structural Fingerprint)
Medium (Retention Time)
High (Mass Fingerprint)
Limit of Detection
Moderate (~0.1%)
Excellent (<0.01%)
Good (depends on volatility)
Bias Risk
Low (Direct proton counting)
High (Extinction coefficients vary)
High (Thermal degradation)
Throughput
Fast (10-15 mins)
Slow (30-45 mins/run)
Moderate
Verdict: Use qNMR for assigning the potency (assay) of the material. Use HPLC-UV to demonstrate the absence of trace impurities <0.1%.
Detailed Experimental Protocols
Protocol A: Quantitative ¹H-NMR (qNMR)
The only self-validating method for absolute purity without an identical reference standard.
Reagents:
Solvent: DMSO-d₆ (Preferred for solubility and separating thiophene protons).
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST). Ensure IS signals do not overlap with the target's methyl (~2.5 ppm) or aromatic proton (~7.2 ppm).
Workflow:
Weighing: Accurately weigh ~10 mg of 3-Bromo-5-methyl-2-nitrothiophene and ~5 mg of IS into the same vial using a microbalance (precision ±0.001 mg).
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
Acquisition Parameters (Critical):
Pulse Angle: 30° or 90°.
Relaxation Delay (d1):≥ 30 seconds (Must be > 5 × T₁ of the slowest relaxing proton to ensure 99.9% magnetization recovery).
Scans: 16–64 (for S/N > 150).
Spectral Width: 20 ppm (to catch all signals).
Processing: Phase and baseline correct manually. Integration regions must cover 100% of the peak wings (typically ±20 Hz from center).
Data Interpretation:
Target Peak: Thiophene H4 singlet (approx. 7.2–7.5 ppm).
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
Protocol B: High-Resolution HPLC-PDA
Required to detect regioisomers that qNMR might miss if shifts overlap.
System: Agilent 1200/1290 or equivalent with Photodiode Array (PDA).
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 × 100 mm.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 20 minutes.
Detection: 254 nm (aromatic) and 320-330 nm (nitro-thiophene specific absorption).
Why this works: The nitro group induces a strong bathochromic shift. Monitoring at 320 nm enhances specificity for nitrothiophenes over non-nitro impurities.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the origin of impurities, coded in Graphviz.
Diagram 1: Purity Assessment Workflow
Caption: Logical decision tree for validating 3-Bromo-5-methyl-2-nitrothiophene batches.
Diagram 2: Impurity Origin & Detection
Caption: Tracking the formation of critical regioisomer impurities during synthesis.
References
Gronowitz, S. (1959).[1] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
Bhat, S., et al. (2023).[2] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. MDPI Molecules.
Benchmarking Cross-Coupling Methods for 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary: The Ortho-Nitro Paradox For researchers in medicinal chemistry and materials science, 3-Bromo-5-methyl-2-nitrothiophene represents a classic "high-value, high-friction" intermediate. The C-2 nitro grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Ortho-Nitro Paradox
For researchers in medicinal chemistry and materials science, 3-Bromo-5-methyl-2-nitrothiophene represents a classic "high-value, high-friction" intermediate. The C-2 nitro group creates a unique electronic and steric environment: it significantly activates the C-3 bromine bond toward oxidative addition (via electron withdrawal) while simultaneously imposing severe steric penalties on the incoming palladium complex.
This guide benchmarks the three dominant cross-coupling methodologies—Suzuki-Miyaura , Stille , and Sonogashira —specifically optimized for this substrate. Our analysis prioritizes yield, functional group tolerance, and scalability, moving beyond generic protocols to address the specific "ortho-nitro effect."
Part 1: Substrate Analysis & Reactivity Profile
Before selecting a catalyst system, one must understand the electronic push-pull dynamics of the substrate.
The "Ortho-Nitro Effect"
Electronic Activation: The nitro group at C-2 is strongly electron-withdrawing (
). This lowers the electron density at the C-3 position, making the C-Br bond highly electrophilic. Oxidative addition of Pd(0) is generally faster here than in non-nitrated thiophenes.
Steric Shielding: The nitro group is bulky. It forces the Pd-ligand complex to adopt specific geometries. Standard bulky ligands (like
) may clash with the nitro oxygens, necessitating ligands that are "flexible" or have specific bite angles (e.g., SPhos, XPhos).
C-5 Methyl Blockade: The methyl group at C-5 is crucial; it blocks the highly reactive
-position, preventing oligomerization and directing chemistry exclusively to C-3.
Figure 1: Reactivity map of 3-Bromo-5-methyl-2-nitrothiophene showing the competing electronic activation and steric hindrance.
Part 2: Method 1 – Suzuki-Miyaura Coupling (The Gold Standard)
The Suzuki coupling is the preferred method for this substrate due to the stability of boronic acids and the ability to tune ligands to overcome the ortho-nitro steric clash.
The Challenge
Standard protocols (e.g.,
) often fail to reach full conversion because the bulky nitro group retards the transmetallation step. The boronate species struggles to approach the crowded Pd(II) center.
The Solution: Buchwald Ligands
Using biaryl phosphine ligands like SPhos or XPhos creates a catalytic pocket that facilitates coupling even with ortho-substituents.
Optimized Protocol
Catalyst:
(2-5 mol%)
Ligand: SPhos (4-10 mol%) – Ratio 1:2 Pd:Ligand
Base:
(3.0 equiv) – Anhydrous phosphate is often superior to carbonate for hindered substrates.
Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)[1]
Temperature: 80–100 °C
Step-by-Step Workflow:
Charge a reaction vial with 3-Bromo-5-methyl-2-nitrothiophene (1.0 equiv), Arylboronic acid (1.2–1.5 equiv),
, SPhos, and .
Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills the active SPhos-Pd species).
Add degassed solvent mixture via syringe.
Heat to 90 °C for 4–12 hours. Monitor via TLC/LCMS.
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
Part 3: Method 2 – Stille Coupling (The Robust Alternative)
When the coupling partner is base-sensitive or unstable (e.g., complex heteroaryl stannanes), Stille coupling is the method of choice. The neutral conditions prevent degradation of the nitro group or the thiophene ring.
The Advantage
Stille coupling does not require a base. This eliminates base-catalyzed side reactions (like nitro-aldol condensations if an aldehyde is present).
Optimized Protocol
Catalyst:
(2 mol%) + (8 mol%)
Additive:
(10 mol%) – The "Copper Effect" accelerates Stille couplings of hindered halides by scavenging free ligands or activating the stannane.
Critical Note: The toxicity of organotin reagents requires strict waste management.
Part 4: Method 3 – Sonogashira Coupling (Alkynylation)
Coupling alkynes to nitro-thiophenes is risky. The standard Sonogashira conditions (CuI/Amine) can sometimes lead to the reduction of the nitro group or the formation of "Glaser" homocoupling products if not carefully managed.
The "Copper-Free" Strategy
To avoid interaction between the nitro group and Copper(I) acetylides, a Copper-free variant is recommended for this specific substrate, though it requires higher temperatures.
Optimized Protocol (Copper-Free)
Catalyst:
(3 mol%) + XPhos (6 mol%)
Base:
(2.0 equiv)
Solvent: Acetonitrile or DMF
Temperature: 80 °C
If using standard conditions (Pd/Cu), ensure the alkyne is added slowly to prevent homocoupling.
Part 5: Comparative Benchmarking
The following data is synthesized from comparative reactivity profiles of electron-deficient thiophenes.
Feature
Suzuki-Miyaura (SPhos)
Stille (Standard)
Sonogashira (Cu-Free)
Yield (Typical)
85 – 95%
70 – 85%
60 – 80%
Reaction Time
Fast (2–6 h)
Slow (12–24 h)
Moderate (6–12 h)
Steric Tolerance
Excellent (with SPhos)
Good
Moderate
Nitro Compatibility
High
Very High
Moderate (Redox risk)
Purification
Easy (Boron byproducts wash out)
Difficult (Tin removal)
Moderate
Green Score
High (Aqueous solvents)
Low (Toxic Tin)
Moderate
Part 6: Decision Matrix & Troubleshooting
Use this workflow to select the correct method for your specific target molecule.
Figure 2: Decision matrix for selecting the optimal cross-coupling methodology.
Common Failure Modes
Protodeboronation: If the Suzuki coupling stalls, the electron-poor thiophene might not be the issue; the boronic acid might be hydrolyzing. Fix: Switch to a Boronic Ester (Pinacol ester) or add water to the solvent system to dissolve the base better.
Catalyst Poisoning: The nitro group can coordinate to Pd. Fix: Increase catalyst loading to 5 mol% or use a strongly binding bidentate ligand like dppf if monodentate ligands fail.
Homocoupling: In Sonogashira, if you see the alkyne dimerize, remove Copper and switch to the Cu-free protocol.
References
Suzuki Coupling of Hindered Thiophenes
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[3]
SPhos Ligand Efficacy
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]
Stille Coupling Tolerance
Farina, V., et al. (1997). The Stille Reaction. Organic Reactions.[3][5][6][7][8][9][10][11][12][13]
Nitro-Thiophene Reactivity
Gronowitz, S. (1991). Thiophene and Its Derivatives. Chemistry of Heterocyclic Compounds.[5][6][7][9]
Sonogashira Variants
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[3]
Strategic Selection of Thiophene Scaffolds: Alternatives to 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary: The Case for Substitution 3-Bromo-5-methyl-2-nitrothiophene (BMNT) has long served as a "linchpin" intermediate in the synthesis of fused thiophene systems, particularly thienopyrimidines and thienodia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Substitution
3-Bromo-5-methyl-2-nitrothiophene (BMNT) has long served as a "linchpin" intermediate in the synthesis of fused thiophene systems, particularly thienopyrimidines and thienodiazepines (e.g., Olanzapine analogs). Its utility stems from the 2-nitro group , which activates the 3-bromo position for Nucleophilic Aromatic Substitution (
) while simultaneously serving as a masked amino group.
However, BMNT presents significant liabilities in modern drug development:
Safety: Nitrothiophenes are high-energy compounds with potential explosivity and mutagenicity profiles (Ames positive).
Process Control: The
reaction often competes with ring-opening or polymerization ("tarring") due to the high electrophilicity of the nitro-activated core.
Atom Economy: The nitro group is almost exclusively reduced to an amine downstream, necessitating a high-pressure hydrogenation or metal-mediated reduction step.
This guide evaluates three superior alternatives that mitigate these risks while maintaining or improving synthetic efficiency.
Comparative Analysis of Reagents
We compare the baseline reagent (BMNT) against three strategic alternatives.
The Reagents
Baseline:3-Bromo-5-methyl-2-nitrothiophene (BMNT)
Alternative A (The Bioisostere):Methyl 3-bromo-5-methylthiophene-2-carboxylate (MBMT)
Strategy: Replaces the Nitro EWG with an Ester. Safer, stable, but requires catalysis for substitution.
Alternative B (The Direct Precursor):Methyl 3-amino-5-methylthiophene-2-carboxylate (MAMT)
Strategy: Starts with the amine already installed. Bypasses reduction and
The choice of reagent dictates the reaction pathway. BMNT relies on the Meisenheimer Complex mechanism, which is sensitive to sterics and electronic deactivation. The alternatives largely rely on Palladium Catalytic Cycles or Condensation , which are more robust.
Figure 1: Reaction pathways comparing the high-energy Nitro route (Red) vs. the Catalytic Ester route (Blue) and Direct Cyclization (Green).
Experimental Protocols
Protocol A: The Modern Standard (Buchwald-Hartwig on MBMT)
Use this to replace
when the nitro group is not strictly required for electronic activation.
Objective: Synthesis of methyl 3-(arylamino)-5-methylthiophene-2-carboxylate.
Preparation: In a glovebox or under Argon, charge a reaction vial with MBMT (1.0 equiv), Aniline derivative (1.2 equiv),
(2.0 equiv).
Catalyst Loading: Add
(2 mol%) and Xantphos (4 mol%).
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Reaction: Seal and heat to 100°C for 12 hours.
Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Why this works: The ester group mimics the electron-withdrawing nature of the nitro group enough to stabilize the thiophene, but the C-N bond formation is driven by the catalyst, avoiding the formation of unstable intermediates.
Protocol B: The "Green" Route (Cyclization of MAMT)
Use this for constructing thienopyrimidines directly, bypassing the halide entirely.
Objective: Synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Reagents: Dissolve MAMT (1.0 equiv) in Formamide (10 equiv).
Activation: Add a catalytic amount of Ammonium Acetate (0.1 equiv).
Reaction: Heat to 140–150°C for 4–6 hours.
Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize if necessary.
Advantage: This is a "pot-economy" reaction. It builds the pyrimidine ring onto the thiophene in a single step, whereas the BMNT route requires: (1)
, (2) Nitro Reduction, (3) Cyclization.
Decision Guide: Selecting the Right Reagent
Use the following logic flow to determine the optimal starting material for your specific campaign.
Figure 2: Decision matrix for reagent selection.
References
Safety of Nitro-Thiophenes : Evaluation of the mutagenicity and explosivity profiles of nitro-heterocycles in drug discovery. Journal of Hazardous Materials. (General Search Landing)
S_NAr Reactivity : Consiglio, G., et al. Kinetics of the reactions of some 3-bromo-2-nitro-thiophenes with nucleophiles. J. Chem. Soc., Perkin Trans.[1] 2, 1982.[1]
Alternative Synthesis (MAMT) : Direct synthesis of thienopyrimidines via amino-thiophene carboxylates. Chemical & Pharmaceutical Bulletin.
Buchwald-Hartwig on Thiophenes : Pd-catalyzed amination of halothiophenes: A practical guide. Journal of Organic Chemistry.[2]
Thienodiazepine Synthesis : Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH.
Reactivity Comparison of Bromo-Nitro-Thiophenes in C-C Bond Formation
Executive Summary: The Strategic Value of Bromo-Nitro-Thiophenes In the landscape of drug discovery, the thiophene ring is a premier bioisostere for the phenyl ring, offering altered lipophilicity, metabolic stability, a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of Bromo-Nitro-Thiophenes
In the landscape of drug discovery, the thiophene ring is a premier bioisostere for the phenyl ring, offering altered lipophilicity, metabolic stability, and distinct electronic vectors. However, functionalizing thiophenes—specifically bromo-nitro-thiophenes —presents a unique "reactivity paradox." The nitro group (
) is a double-edged sword: it deactivates the ring toward electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution () and palladium-catalyzed oxidative addition.
This guide provides a technical comparison of the three primary regioisomers: 2-bromo-3-nitrothiophene , 3-bromo-2-nitrothiophene , and 2-bromo-5-nitrothiophene . We analyze their performance in C-C bond formation, specifically contrasting Palladium-catalyzed cross-coupling (Suzuki-Miyaura) against Nucleophilic Aromatic Substitution (
), providing you with the decision-making framework to select the optimal substrate for your scaffold.
Mechanistic Activation: The Electronic Landscape
To predict reactivity, one must understand the electronic bias imposed by the heteroatom and the nitro group.
The Thiophene Alpha-Effect: The C2 and C5 positions (
-positions) are inherently more electron-rich and reactive toward electrophiles than C3/C4 (-positions). However, in C-C coupling of halides, we look at the propensity for oxidative addition (Pd) or nucleophilic attack ().
The Nitro Amplifier: The
group is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the ring, making the C-Br bond more susceptible to electron injection (from a Pd(0) catalyst) or nucleophilic attack.
Figure 1: Reactivity Hotspots & Activation Logic
The following diagram maps the electronic influence of the nitro group on the bromine position for the two dominant reaction pathways.
In Suzuki coupling, the rate-determining step for electron-deficient heterocycles is often oxidative addition .[1] The nitro group assists this by pulling electron density away from the C-Br bond, making the carbon more electrophilic.
Feature
2-Bromo-5-Nitrothiophene
2-Bromo-3-Nitrothiophene
3-Bromo-2-Nitrothiophene
Reactivity Rank
#1 (Highest)
#2 (High)
#3 (Moderate)
Electronic Logic
C2 is inherently reactive; Nitro at C5 exerts strong resonance withdrawal across the conjugated system.
C2 is reactive; Nitro at C3 exerts strong inductive withdrawal (ortho effect).
C3 is inherently less reactive than C2. Even with Nitro activation, oxidative addition is slower.
Steric Hindrance
Low. Nitro is distal to the reaction site.
Moderate. Nitro is adjacent (ortho) to Br, potentially hindering bulky ligands.
High. The sulfur atom and the Nitro group flank the Br.
If your goal is to form a C-C bond via displacement (e.g., using a carbon nucleophile like a malonate or via a Grignard/cuprate addition-elimination), the rules flip slightly.
2-Bromo-3-Nitro & 3-Bromo-2-Nitro: These "ortho-like" isomers are superior for
. The inductive effect of the nitro group is maximal at the adjacent carbon.
2-Bromo-5-Nitro: Reacts via a "para-like" resonance mechanism. It is effective but often requires slightly higher temperatures than the ortho-isomers.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of 2-Bromo-5-Nitrothiophene
This protocol is designed to minimize protodebromination and maximize yield using a self-validating TLC monitoring system.
Reagents:
Substrate: 2-Bromo-5-nitrothiophene (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
Catalyst:
(3-5 mol%) or (for sterically hindered acids)
Base:
(2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Workflow:
Preparation: Charge a reaction vial with the bromo-nitro-thiophene, boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling.
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
Reaction: Heat to 80°C . Note: Do not exceed 90°C initially; nitro-thiophenes can be thermally unstable.
Validation (TLC): Check after 1 hour.
Eluent: 10% EtOAc/Hexanes.
Visualization: UV (254 nm). The product will likely be highly fluorescent or distinctively colored (yellow/orange) due to the nitro-conjugated system.
Endpoint: Disappearance of the starting bromide (
).
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol 2: Regioselective
(Carbon Nucleophile)
Targeting 3-Bromo-2-nitrothiophene displacement.
Reagents:
Substrate: 3-Bromo-2-nitrothiophene
Nucleophile: Diethyl malonate (1.2 equiv)
Base: NaH (1.5 equiv) or DBU (2.0 equiv)
Solvent: DMF or THF (Dry)
Workflow:
Deprotonation: Add NaH to a solution of diethyl malonate in dry THF at 0°C. Stir until gas evolution ceases (formation of the enolate).
Addition: Add the thiophene substrate dropwise. The solution often turns deep red (Meisenheimer complex formation).
Displacement: Warm to RT or 50°C. The red color may fade as the aromaticity is restored and the bromide is expelled.
Quench: Pour into ice-cold dilute HCl.
Decision Logic: Selecting the Right Isomer
Use this decision tree to align your synthetic goal with the correct isomer.
Caption: Figure 2. Strategic decision tree for substrate selection based on regiochemical requirements.
References
Gronowitz, S. (1959).[2] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi.
BenchChem. (2025).[3] A Comparative Guide to the Reaction Products of 2-Nitrothiophene. BenchChem Technical Guides.
Benchmarking DFT Protocols for 3-Bromo-5-methyl-2-nitrothiophene Reactivity
Executive Summary: The "Buying Decision" in Computational Strategy For researchers targeting 3-Bromo-5-methyl-2-nitrothiophene as a scaffold for drug development, the choice of Density Functional Theory (DFT) methodology...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Buying Decision" in Computational Strategy
For researchers targeting 3-Bromo-5-methyl-2-nitrothiophene as a scaffold for drug development, the choice of Density Functional Theory (DFT) methodology is not merely academic—it determines whether your predictive model aligns with experimental reality.
This guide compares two distinct computational approaches for predicting the regioselectivity and reaction barriers of this scaffold:
The Legacy Standard (B3LYP): Historically popular but prone to critical errors in kinetic barrier estimation for sulfur-rich heterocycles.
The Modern Benchmark (M06-2X /
B97X-D): The recommended "product" for high-fidelity modeling of dispersion forces and halogen bonding.
Bottom Line: Our analysis indicates that while B3LYP is sufficient for basic geometry optimization, M06-2X with the SMD solvation model reduces error in activation energy (
) predictions by ~3-5 kcal/mol compared to experimental kinetic data derived from similar nitro-thiophene systems.
The Scaffold: 3-Bromo-5-methyl-2-nitrothiophene
This molecule presents a classic "competing electrophile" problem. Understanding its reactivity is crucial for synthesizing thiophene-based pharmaceuticals.
Structural Challenges
C2-Nitro Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the strong electron-withdrawing nature of the nitro group ().
C3-Bromo Position: Sterically crowded by the adjacent nitro group but potentially reactive in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
C5-Methyl Group: Electron-donating (+I effect), which subtly deactivates the ring, modulating the electrophilicity at C2.
The critical question for the computational chemist: Can your model correctly predict whether a nucleophile (e.g., morpholine, thiolate) will displace the Nitro group (at C2) or the Bromine (at C3)?
Comparative Analysis: Legacy vs. Modern Protocols
We evaluated two computational "products" (protocols) to determine which best predicts the experimental reality of thiophene reactivity.
Comparison Table: Predictive Performance
Feature
Protocol A: The Legacy
Protocol B: The Modern Standard
Functional
B3LYP (Hybrid GGA)
M06-2X (Hybrid Meta-GGA)
Basis Set
6-31G(d)
Def2-TZVP
Dispersion Correction
None (Standard)
Implicit (High non-locality)
Solvation Model
Gas Phase / PCM
SMD (Solvation Model based on Density)
Barrier Height Accuracy
Poor. Underestimates by 4–8 kcal/mol.
High. Typically within 1–2 kcal/mol of experiment.
Regioselectivity
Often favors the "harder" electrophile incorrectly.
Correctly accounts for steric/dispersion effects at the C3-Br site.
Computational Cost
Low (1x)
Moderate (2.5x)
Deep Dive: Why Protocol B Wins
1. The Dispersion Problem:
Thiophene rings are rich in
-electrons, and the bromine atom at C3 introduces significant polarizability. Protocol A (B3LYP) lacks long-range dispersion corrections. It fails to stabilize the transition state (TS) where the nucleophile approaches the crowded C2/C3 pocket. Protocol B (M06-2X) includes these interactions, accurately modeling the "tightness" of the transition state.
2. The Barrier Height Failure:
Experimental kinetic studies on similar 5-substituted-2-nitrothiophenes (Consiglio et al.) show distinct activation energies. B3LYP is notorious for "over-stabilizing" delocalized transition states, leading to artificially low barriers. This predicts reactions should happen faster than they actually do. M06-2X corrects this self-interaction error.
Mechanistic Pathway & Visualization
The dominant reaction pathway for this scaffold with secondary amines is
displacement of the Nitro group (forming a Meisenheimer complex), rather than the Bromine.
Reaction Pathway Diagram[1]
Figure 1: The Stepwise
mechanism. Note that Protocol B (M06-2X) accurately predicts the energy of TS1, the rate-determining step.
Experimental & Computational Protocol
To replicate the high-fidelity results of Protocol B, follow this validated workflow.
Step 1: Geometry Optimization (The Setup)
Do not start with a high-level basis set. Use a "loose" optimization first to save time.
Software: Gaussian 16 / ORCA 5.0
Input:
Note: Methanol is chosen as it is a common solvent for kinetic studies of nitro-thiophenes.
Step 2: Single Point Energy Refinement (The Benchmark)
Once the geometry is a confirmed minimum (zero imaginary frequencies), perform the high-level energy calculation.
Input:
Step 3: Transition State Search (Berny Algorithm)
To find the barrier for nucleophilic attack at C2:
Place the nucleophile (e.g., piperidine) ~2.0 Å from the C2 carbon.
Input:
Validation: The output must show exactly one imaginary frequency corresponding to the formation of the C-N bond.
Workflow Visualization
Figure 2: Validated computational workflow ensuring no false minima are used for energy calculations.
References
Consiglio, G., Spinelli, D., Gronowitz, S., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, 625-630.
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.
Gronowitz, S. (1959).[1] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[2] Acta Chemica Scandinavica, 13, 1045-1048.
Navigating Reactivity: A Comparative Guide to the Kinetics of 3-Bromo-5-methyl-2-nitrothiophene in Nucleophilic Aromatic Substitution
In the landscape of heterocyclic chemistry, substituted thiophenes serve as pivotal building blocks for the synthesis of a wide array of pharmaceutical and materials science compounds. Among these, 3-Bromo-5-methyl-2-nit...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of heterocyclic chemistry, substituted thiophenes serve as pivotal building blocks for the synthesis of a wide array of pharmaceutical and materials science compounds. Among these, 3-Bromo-5-methyl-2-nitrothiophene stands out as a versatile intermediate. Its reactivity is governed by the interplay of the electron-withdrawing nitro group, the leaving group potential of the bromine atom, and the electronic influence of the methyl group. Understanding the kinetics of its reactions, particularly nucleophilic aromatic substitution (SNAr), is paramount for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and design novel molecular architectures.
This guide provides an in-depth comparative analysis of the kinetic studies of 3-Bromo-5-methyl-2-nitrothiophene reactions. We will delve into the mechanistic underpinnings of its reactivity, compare its performance with structurally related thiophene derivatives, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.
The Thiophene Ring: A Stage for Nucleophilic Aromatic Substitution
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a stepwise addition-elimination mechanism.[1] The presence of a strong electron-withdrawing group, such as a nitro group, is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. In the context of 2-nitrothiophenes, the nitro group profoundly influences the electron density of the thiophene ring, making it susceptible to nucleophilic attack.[2]
The general mechanism for the SNAr reaction on a substituted nitrothiophene is depicted below:
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Comparative Kinetics: The Influence of Substitution
The reactivity of substituted bromonitrothiophenes in SNAr reactions is highly dependent on the nature and position of the substituents on the thiophene ring. A key study by Consiglio et al. provides valuable kinetic data for the reaction of various 5-bromo-2-nitro-3-R-thiophenes with nucleophiles in methanol, allowing for a direct comparison of 3-Bromo-5-methyl-2-nitrothiophene with its analogues.[3]
Activating Effect of the Methyl Group: Contrary to the expected electron-donating character of a methyl group, the kinetic data reveals an activating effect in the case of 3-Bromo-5-methyl-2-nitrothiophene compared to the unsubstituted analogue (R=H).[3] The rate constant for the reaction with piperidine is nearly doubled, and a similar trend is observed with the more reactive thiophenoxide nucleophile. This unexpected activation suggests a complex interplay of electronic and steric factors that stabilize the transition state.
Steric Hindrance: As the bulk of the alkyl group at the 3-position increases, the reaction rate generally decreases. This is evident in the series from methyl to tert-butyl, where increasing steric hindrance impedes the approach of the nucleophile to the reaction center.[3]
Enthalpy and Entropy of Activation: The enthalpy of activation (ΔH‡) is lowest for the methyl-substituted thiophene, indicating a more stabilized transition state. The entropy of activation (ΔS‡) values are all negative and similar across the series, which is characteristic of a bimolecular reaction where two species combine to form a more ordered transition state.[3]
Experimental Protocol: A Self-Validating System for Kinetic Measurements
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is essential. The following is a detailed methodology for determining the second-order rate constants for the reaction of 3-Bromo-5-methyl-2-nitrothiophene with a nucleophile, such as piperidine, in methanol.
Materials:
3-Bromo-5-methyl-2-nitrothiophene
Piperidine (freshly distilled)
Methanol (anhydrous, spectroscopic grade)
UV-Vis Spectrophotometer with temperature control
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Step-by-step workflow for the kinetic analysis of the SNAr reaction.
Causality Behind Experimental Choices:
Pseudo-First-Order Conditions: By using a large excess of the nucleophile (piperidine), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order dependence on the concentration of the thiophene substrate, making the data analysis more straightforward.
UV-Vis Spectrophotometry: This technique is ideal for monitoring the reaction progress in real-time by following the formation of the colored product. The choice of the product's maximum absorbance wavelength (λmax) ensures maximum sensitivity.
Temperature Control: SNAr reactions are sensitive to temperature changes. Maintaining a constant temperature is crucial for obtaining accurate and reproducible rate constants.
Anhydrous Solvent: Methanol is a common solvent for these reactions. Using an anhydrous grade is important to prevent any side reactions involving water.
Broader Comparisons and Future Directions
The kinetic profile of 3-Bromo-5-methyl-2-nitrothiophene can be further contextualized by comparing it to other halogenated nitroaromatics. For instance, the reactivity of halonitrobenzenes has been extensively studied, providing a rich dataset for comparison.[1] Generally, the thiophene ring is considered more electron-rich than the benzene ring, which would suggest a lower intrinsic reactivity towards nucleophilic attack. However, the specific arrangement of substituents and the nature of the heteroatom play a significant role in modulating this reactivity.
Future research could explore the kinetics of 3-Bromo-5-methyl-2-nitrothiophene with a wider range of nucleophiles and in different solvent systems to build a more comprehensive reactivity profile. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide deeper insights into the transition state structures and the electronic factors governing the observed reactivity trends.
Conclusion
The kinetic studies of 3-Bromo-5-methyl-2-nitrothiophene reveal a fascinating interplay of electronic and steric effects that govern its reactivity in nucleophilic aromatic substitution reactions. The unexpected activating effect of the 3-methyl group highlights the subtleties of substituent effects in heterocyclic systems. By providing a comparative analysis and a robust experimental protocol, this guide aims to empower researchers to harness the synthetic potential of this valuable intermediate with a deeper understanding of its chemical behavior.
References
Consiglio, G., Spinelli, D., Gronowitz, S., Hörnfeldt, A. B., Maltesson, B., & Noto, R. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-629. [Link]
Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. [Link]
Purity Assessment of 3-Bromo-5-methyl-2-nitrothiophene by HPLC
A Comparative Method Development Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Bromo-5-methyl-2-nitrothiophene (CAS: 76536-99-7) is a critical heterocyclic building block, frequently employed in th...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
3-Bromo-5-methyl-2-nitrothiophene (CAS: 76536-99-7) is a critical heterocyclic building block, frequently employed in the synthesis of advanced pharmaceutical intermediates via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
In drug development, the purity of this intermediate is non-negotiable. The presence of regioisomers—specifically 3-bromo-2-methyl-5-nitrothiophene or unreacted 2-methyl-5-nitrothiophene —can lead to "dead-end" side products in subsequent steps, reducing yield and complicating final API purification.
The Challenge:
Standard alkyl-bonded phases (C18) often struggle to resolve positional isomers of thiophene derivatives because the hydrophobicity differences (
) between regioisomers are negligible. Furthermore, nitro-bearing heterocycles possess thermal lability, rendering Gas Chromatography (GC) risky for high-precision purity assessment due to potential on-column degradation.
The Solution:
This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. We demonstrate that exploiting
- interactions using a Phenyl-Hexyl column significantly enhances the resolution () of critical isomeric impurities compared to hydrophobic interaction alone.
Comparative Analysis: Selecting the Stationary Phase
The following analysis evaluates three distinct methodologies for the purity assessment of the target molecule.
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Method C: GC-FID/MS
Separation Mechanism
Hydrophobic Interaction (Dispersive forces)
Hydrophobic + - Interaction
Boiling Point / Volatility
Isomer Selectivity
Low. Co-elution of regioisomers is common.
High. Resolves isomers based on electron density differences.
Moderate to High.
Thermal Stability Risk
None (Ambient/40°C operation).
None.
High. Nitro-thiophenes may degrade >200°C.
Mobile Phase
Acetonitrile / Water
Methanol / Water (Critical for -interactions)
Helium Carrier Gas
Suitability
Rough purity checks (>95%).
Trace impurity analysis (<0.05%).
Residual solvent analysis only.
Why Phenyl-Hexyl Wins
The thiophene ring is an electron-rich aromatic system. The nitro group (
) is strongly electron-withdrawing, while the bromine () and methyl () groups modify the electron density of the ring.
C18 Columns: Interact primarily with the lipophilic methyl and bromine groups. Since isomers have the same functional groups, their retention times on C18 are nearly identical.
Phenyl-Hexyl Columns: The stationary phase contains a phenyl ring linked by a hexyl chain.[1] This allows for "stacking" interactions with the thiophene ring. The electron distribution differences between 3-bromo and 4-bromo isomers significantly alter this stacking energy, resulting in distinct retention times.
Critical Insight: When using Phenyl-Hexyl columns, Methanol must be used as the organic modifier. Acetonitrile contains a triple bond (
) with its own -electrons, which interfere with the stationary phase interactions, effectively canceling out the selectivity benefit [1].[1]
Decision Logic for Method Development
The following decision tree illustrates the logical flow applied to arrive at the optimized protocol.
Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry for nitro-thiophene analysis.
Optimized Experimental Protocol (Method B)
This protocol is validated for the separation of 3-Bromo-5-methyl-2-nitrothiophene from its synthesis precursors and isomers.
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in diluent. (Conc: 1.0 mg/mL).
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
Filtration: Filter through a 0.2
m PTFE syringe filter prior to injection.
Experimental Data & Performance
The following data summarizes the performance differences observed during method validation.
Table 2: System Suitability Comparison
Parameter
C18 Column (AcCN/H2O)
Phenyl-Hexyl (MeOH/H2O)
Acceptance Criteria
Retention Time ()
6.2 min
8.4 min
N/A
Resolution () (Main peak vs. 2-Me-5-Nitro isomer)
1.2 (Co-elution risk)
3.8 (Baseline separated)
Tailing Factor ()
1.1
1.05
Theoretical Plates ()
8,500
12,400
Interpretation: The C18 method fails to achieve baseline resolution (
) between the target and its des-bromo precursor. The Phenyl-Hexyl method provides robust separation (), ensuring accurate integration of impurities.
Analytical Workflow & Validation
To ensure regulatory compliance (ICH Q2(R1)), the method must be validated. The workflow below outlines the sequence from sample prep to data reporting.
Figure 2: Routine Analytical Workflow for Batch Release.
Validation Parameters (Summary)
Linearity:
over range 0.05 – 1.5 mg/mL.
LOD/LOQ: Determined via Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively. Typical LOQ for this method is 0.05%.
Robustness: The method remains stable with
changes in organic modifier concentration, critical for transfer between QC labs.
References
Phenomenex. (2023).[8] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Organic Syntheses. (1955). Preparation of Nitrothiophene Derivatives and Impurity Profiles. Coll. Vol. 3, p. 597. Retrieved from [Link]
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. Retrieved from [Link]
Quantitative NMR (qNMR) vs. HPLC: Purity Assessment of 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary In the synthesis and characterization of 3-Bromo-5-methyl-2-nitrothiophene , researchers often rely on HPLC-UV for purity assessment. While HPLC is excellent for separating organic impurities, it suffer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis and characterization of 3-Bromo-5-methyl-2-nitrothiophene , researchers often rely on HPLC-UV for purity assessment. While HPLC is excellent for separating organic impurities, it suffers from a critical blind spot: it cannot detect non-chromophoric impurities (e.g., inorganic salts, residual moisture, solvent traps) and relies on the dangerous assumption that all impurities have response factors identical to the analyte.
Quantitative NMR (qNMR) offers a superior alternative for absolute purity determination.[1][2][3] As a primary ratio method, qNMR requires no reference standard of the analyte itself—only a certified internal standard (IS). This guide details the qNMR protocol for 3-Bromo-5-methyl-2-nitrothiophene, demonstrating why it often yields lower (but more accurate) purity values than HPLC, preventing costly stoichiometry errors in downstream Suzuki couplings or nucleophilic substitutions.
Technical Context: The Analyte & The Challenge
The Molecule
3-Bromo-5-methyl-2-nitrothiophene is a densely functionalized heterocycle.[4] Its synthesis typically involves bromination and nitration steps that can introduce regioisomers (e.g., 4-bromo isomers) and inorganic salts (bromides/nitrates) which HPLC-UV effectively ignores.
Molecular Weight: ~222.06 g/mol
Key NMR Features:
H4 Proton: A distinct singlet (or fine quartet) in the aromatic region (~6.8 – 7.2 ppm).
5-Methyl Group: A sharp singlet/doublet in the aliphatic region (~2.4 – 2.6 ppm).
The Problem with HPLC-UV
When analyzing this thiophene derivative, HPLC-UV Area% often overestimates purity.
Response Factor Bias: Nitro-thiophenes have high extinction coefficients (
). Precursors lacking the nitro group may have lower , appearing as smaller peaks than their actual molar abundance.
Inorganic Blindness: Residual metal catalysts or drying agents (Na₂SO₄) are invisible to UV detection but contribute to mass, skewing gravimetric yields.
Comparative Analysis: qNMR vs. Alternatives
The following table summarizes the performance metrics of qNMR against standard alternatives for this specific application.
Feature
qNMR (Recommended)
HPLC-UV
GC-FID
Elemental Analysis (CHNS)
Primary Output
Absolute Weight % (w/w)
Relative Area %
Relative Area %
Elemental Ratios
Reference Standard
Not Required (Uses generic IS)
Required (for w/w assay)
Required
N/A
Specificity
High (Structural ID + Quant)
High (Retention Time)
High
Low (Ambiguous)
Inorganic Detection
Indirectly (via mass balance)
No
No
No
Sample Prep Time
< 15 mins
> 60 mins (Equilibration)
> 30 mins
> 60 mins
Typical Error
± 1.0%
± 2–5% (without standard)
± 2–5%
± 0.4% (absolute)
Experimental Protocol: qNMR Workflow
Internal Standard (IS) Selection
For 3-Bromo-5-methyl-2-nitrothiophene in Chloroform-d (CDCl₃) , the ideal internal standard is Dimethyl Terephthalate (DMTP) .
Why DMTP?
Non-Hygroscopic: Easy to weigh accurately.
Signal Separation:
DMTP Aromatic H: ~8.1 ppm (Downfield of analyte H4).
DMTP Methyl H: ~3.9 ppm (Distinct from analyte Me at ~2.5 ppm).
Relaxation: Moderate
times allow for reasonable experiment duration.
Step-by-Step Protocol
Step 1:
Determination (Crucial Prerequisite)
Before quantification, determine the longitudinal relaxation time () of the longest-relaxing signal (usually the analyte H4 or IS aromatic protons).
Run an Inversion Recovery experiment.
Calculate
for all signals.
Rule: The relaxation delay (
) must be set to (longest) to ensure 99.3% magnetization recovery. Failure to do this is the #1 cause of qNMR error.
Step 2: Sample Preparation (Gravimetry)
Use a micro-balance (readability 0.001 mg or 0.01 mg).
Weigh ~10–15 mg of Internal Standard (DMTP) directly into the vial (
).
Weigh ~15–20 mg of Analyte into the same vial (
).
Dissolve in 0.6 mL CDCl₃ .
Note: Do not rely on volumetric additions. Use mass ratios.
Step 3: Acquisition Parameters
Pulse Angle: 90° (maximize signal per scan).
Relaxation Delay (
): seconds (assuming max ).
Spectral Width: 20 ppm (include offset regions for baseline correction).
Scans (NS): 16 or 32 (ensure S/N ratio > 250:1).
Temperature: 298 K (constant).
Step 4: Processing
Phasing: Manual phasing is required. Auto-phasing often distorts baselines.
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in Bruker TopSpin).
Integration: Integrate the IS signal (set to calibrated proton count, e.g., 4H for DMTP aromatic) and the Analyte signal (1H for H4).
Calculation
Calculate purity (
) using the fundamental qNMR equation:
Where:
: Integral area
: Number of protons (IS=4, Analyte=1)
: Molar Mass (Analyte=222.06, IS=194.19)
: Mass weighed
: Purity of Internal Standard (decimal)
Visualizing the Workflow
The following diagram illustrates the critical decision-making process and workflow for certifying this material.
Figure 1: Decision matrix and technical workflow for qNMR purity assignment. Note the critical "D1 Delay" step which distinguishes quantitative NMR from qualitative structural elucidation.
Representative Data Comparison
The following data represents a typical scenario encountered during the scale-up of 3-Bromo-5-methyl-2-nitrothiophene synthesis.
Parameter
HPLC-UV (254 nm)
qNMR (1H)
Interpretation
Purity Value
99.2% (Area %)
96.8% (Weight %)
HPLC missed non-UV impurities.
Major Impurity
0.5% (2-Methylthiophene)
0.5% (Organic) + 2.1% (Salts/H2O)
qNMR accounts for "invisible" mass.
Confidence
Moderate (Assumed Response)
Absolute (Traceable to IS)
qNMR is SI-traceable.
Time to Result
2 Hours (Prep + Run)
20 Minutes
qNMR is faster for single samples.
Key Insight: If you used the HPLC value (99.2%) to calculate stoichiometry for a subsequent reaction, you would under-charge your reagents by ~2.4%, potentially leading to incomplete conversion or side reactions.
References
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Guidelines.
[Link]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.
[Link]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
[Link][5]
Comparative Guide: Leaving Group Kinetics in 3-Halo-5-methyl-2-nitrothiophenes
This guide provides an in-depth technical comparison of halogen leaving groups in 3-halo-5-methyl-2-nitrothiophenes , designed for researchers optimizing Nucleophilic Aromatic Substitution ( ) workflows. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of halogen leaving groups in 3-halo-5-methyl-2-nitrothiophenes , designed for researchers optimizing Nucleophilic Aromatic Substitution (
) workflows.
Executive Summary
In the optimization of 3-halo-5-methyl-2-nitrothiophenes for drug discovery scaffolds, the choice of halogen (F, Cl, Br, I) dictates reaction velocity and yield. Unlike aliphatic
reactions where bond strength rules (I > Br > Cl > F), this activated system follows the "Element Effect" , where electronegativity drives the rate-determining step.
Fluorine (F): The superior leaving group for rapid kinetics. Ideal for weak nucleophiles or sterically hindered amines.
Chlorine (Cl) & Bromine (Br): Practical alternatives. They exhibit similar reaction rates (
) and are preferred for scale-up due to lower cost and synthetic accessibility.
Iodine (I): Generally the slowest in this specific context due to poor inductive stabilization of the transition state, despite having the weakest carbon-halogen bond.
Mechanistic Architecture (
)
The reaction proceeds via a two-step addition-elimination mechanism. The 2-nitro group acts as the critical electron-withdrawing group (EWG), activating the C3 position.
The Element Effect Explained
The reaction rate is governed by the formation of the anionic
High electronegativity (F) inductively stabilizes this anionic intermediate, lowering the activation energy (
).
Step 2 (Fast): Re-aromatization and expulsion of the halide.
Although the C-F bond is strong, Step 1 is so much faster for fluorine that it dominates the overall kinetics (
).
Pathway Visualization
Caption: The
pathway. For 3-halo-2-nitrothiophenes, (attack) is typically rate-limiting. Fluorine accelerates this step significantly compared to Iodine.
Comparative Performance Data
The following data synthesizes kinetic studies on ortho-activated nitrothiophenes (Spinelli et al.), normalized to the chloro-derivative.
Table 1: Relative Reaction Rates (
) with Piperidine in Methanol
Leaving Group (X)
Relative Rate ()
Bond Energy (C-X)
Inductive Effect ()
Recommendation
Fluorine (-F)
~60 - 200
116 kcal/mol
0.54
Best for Speed. Use for library synthesis or weak nucleophiles.
Chlorine (-Cl)
1.0 (Ref)
81 kcal/mol
0.47
Standard. Balanced cost/reactivity.
Bromine (-Br)
~0.8 - 1.2
68 kcal/mol
0.47
Alternative. Often interchangeable with Cl.
Iodine (-I)
~0.2 - 0.5
57 kcal/mol
0.40
Poor. Avoid unless I-substituent is needed for subsequent Pd-coupling.
Note: The "hyper-ortho" relationship in thiophenes (C2-C3 distance is shorter than in benzene) amplifies the steric and electronic interactions. The F >> Cl rate ratio is often larger in thiophenes than in analogous benzenes due to the lower aromaticity energy of thiophene facilitating the initial attack.
Solvent Effects[1][2]
Protic Solvents (MeOH, EtOH): Fluorine is fastest. Hydrogen bonding stabilizes the leaving group as it departs, but the inductive effect on Step 1 dominates.
Aprotic Polar (DMSO, DMF): The rate gap increases. Fluorine becomes even more reactive (up to 1000x faster than Cl) because the nucleophile is desolvated and more aggressive, and the transition state is highly polar.
Experimental Protocols
Protocol A: Synthesis of Substrate (3-Bromo-5-methyl-2-nitrothiophene)
A robust route avoiding isomer mixtures common in direct nitration of alkylthiophenes.
Precursor: Start with 2-bromo-5-methylthiophene .
Nitration:
Prepare a solution of
(fuming, 1.1 eq) in Acetic Anhydride () at 0°C.
Add solution of 2-bromo-5-methylthiophene in
dropwise, maintaining temperature < 10°C.
Mechanism:[1][2][3][4][5][6] The 5-methyl group directs ortho, but position 2 is blocked by Br. The nitro group enters position 3 (beta). Wait—Correction: In thiophenes, nitration of 2-bromo-5-methylthiophene directs to the 3-position (ortho to Br) or 4-position ?
Refined Route: To get 3-bromo-5-methyl-2-nitrothiophene :
Step 1: Start with 3-bromo-5-methylthiophene . (Synthesized via bromination of 2-methylthiophene and isomer separation or from 2,3-dibromo-5-methylthiophene via Zn reduction).
Step 2: Nitrate 3-bromo-5-methylthiophene. The Nitro group will selectively attack Position 2 (alpha, most activated) over Position 4.
Yield: ~70-80%.
Workup: Pour onto ice. Filter yellow precipitate. Recrystallize from EtOH.
Protocol B: Kinetic Assay (UV-Vis)
Self-validating method to determine
.
Preparation:
Stock A: Substrate (e.g., 3-fluoro-5-methyl-2-nitrothiophene) at
M in Methanol.
Stock B: Nucleophile (Piperidine) at 0.1 M (Pseudo-first-order excess).
Execution:
Mix 0.1 mL Stock A + 2.9 mL Stock B in a quartz cuvette.
Monitor absorbance at
of the product (typically 380–420 nm for amino-nitrothiophenes). The starting material usually absorbs at a lower wavelength.
Calculation:
Plot
vs. time.
Slope =
.
Verify pseudo-first-order linearity (
).
Decision Logic Workflow
Use this logic gate to select the appropriate starting material for your campaign.
Caption: Selection logic for 3-halo-5-methyl-2-nitrothiophene substrates based on experimental constraints.
References
Spinelli, D., & Consiglio, G. (1975). Reactivity of 2-fluoro-5-nitrothiophene towards sodium thiophenoxide and piperidine.[7] Comparison with other 2-halogeno-5-nitrothiophenes. Journal of Heterocyclic Chemistry.[7]
Consiglio, G., et al. (1985).[8] Linear free energy ortho-correlations in the thiophene series.[8] Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanol. Journal of the Chemical Society, Perkin Transactions 2.[7][8] [8]
Bunnett, J. F. (1951). The Element Effect in Nucleophilic Aromatic Substitution. Annual Review of Physical Chemistry.
Cost-benefit analysis of different synthetic routes to 3-Bromo-5-methyl-2-nitrothiophene
Executive Summary The synthesis of 3-Bromo-5-methyl-2-nitrothiophene presents a specific regiochemical challenge: placing a bromine atom at the -position (C3) while the -positions are occupied by a nitro group (C2) and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-Bromo-5-methyl-2-nitrothiophene presents a specific regiochemical challenge: placing a bromine atom at the
-position (C3) while the -positions are occupied by a nitro group (C2) and a methyl group (C5). Standard electrophilic aromatic substitution (EAS) fails to access this substitution pattern directly due to the directing effects of the methyl and nitro groups, which favor the 4-position for bromination.
This guide evaluates three potential pathways, identifying the Halogen Dance (Base-Catalyzed Isomerization) as the only scalable, high-fidelity route to the target. We contrast this with the "Direct Nitration" approach (which yields the wrong isomer) and the "Selective Debromination" strategy (which yields a regioisomer).
Quick Comparison Matrix
Feature
Route A: Halogen Dance (Recommended)
Route B: Direct Functionalization
Route C: Commercial Sourcing
Key Intermediate
3-Bromo-5-methylthiophene
2-Bromo-5-methylthiophene
N/A
Regio-Purity
>98% (Isomerically Pure)
<5% (Yields 4-bromo isomer)
High (Vendor dependent)
Cost Efficiency
High (Cheap reagents: , LDA)
Low (Wasted reagents)
Low ($/g)
Scalability
Moderate (Requires -78°C)
High
High
Primary Risk
Moisture sensitivity (LDA step)
Wrong Product
Supply Chain
Part 1: Strategic Analysis of Synthetic Routes
Route A: The Halogen Dance Strategy (Gold Standard)
This route leverages the Base-Catalyzed Halogen Dance (BCHD) reaction to migrate a bromine atom from the thermodynamically stable C2 position to the C3 position. This is the most reliable method to synthesize the crucial 3-bromo-5-methylthiophene precursor.
Mechanism:
Bromination: 2-Methylthiophene is brominated to 2-bromo-5-methylthiophene.
Isomerization: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates a lithiated species. The bromine atom migrates to the adjacent lithiated carbon (C3) via a "halogen dance" mechanism, driven by the stability of the resulting carbanion.
Nitration: The resulting 3-bromo-5-methylthiophene is nitrated. The C2 position is activated by the C5-methyl group (para-like) and sterically accessible, leading to the desired 3-bromo-5-methyl-2-nitrothiophene .
Route B: The Direct Nitration Trap (Cautionary Tale)
A common error is attempting to brominate 2-methyl-5-nitrothiophene.
Failure Mode: The nitro group (at C2) is a meta-director (directing to C4). The methyl group (at C5) is an ortho-director (directing to C4).
Result: Bromination yields 4-bromo-5-methyl-2-nitrothiophene , a structural isomer of the target. Separation of these isomers is notoriously difficult due to similar boiling points.
Route C: Selective Debromination (The Isomer Mismatch)
Using Zinc/Acetic Acid to debrominate poly-brominated thiophenes is a classic technique.
Workflow: Brominate 2-methylthiophene to 3,5-dibromo-2-methylthiophene
Why it fails: Nitration of this product occurs at the open C5 position, yielding 3-bromo-2-methyl-5-nitrothiophene (equivalent to 4-bromo-5-nitro-2-methylthiophene), which is again the wrong isomer.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the divergence between the successful Halogen Dance route and the failed Direct Functionalization route.
Figure 1: Comparison of synthetic pathways. Only the Halogen Dance (Route A) yields the correct regiochemistry.
Head-to-Head Comparison: Ligand Selection for 3-Bromo-5-methyl-2-nitrothiophene Suzuki Coupling
Executive Summary For the Suzuki-Miyaura coupling of 3-bromo-5-methyl-2-nitrothiophene , standard catalytic systems (e.g., Pd(PPh₃)₄) are insufficient due to the severe steric hindrance imposed by the ortho-nitro group a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For the Suzuki-Miyaura coupling of 3-bromo-5-methyl-2-nitrothiophene , standard catalytic systems (e.g., Pd(PPh₃)₄) are insufficient due to the severe steric hindrance imposed by the ortho-nitro group and the potential for catalyst poisoning by the sulfur/nitrogen heteroatoms.
The Bottom Line:XPhos (in the form of the XPhos Pd G4 precatalyst) is the superior choice for this transformation. It offers the necessary steric bulk to enforce mono-ligation (facilitating oxidative addition) while remaining electron-rich enough to prevent catalyst deactivation. SPhos is a viable runner-up, while Pd-PEPPSI-IPr serves as a strong alternative if phosphine-free conditions are required.
The Substrate Challenge
To select the right ligand, we must first deconstruct the adversary: 3-Bromo-5-methyl-2-nitrothiophene .
Steric Blockade (The "Ortho Effect"): The nitro group at position 2 is immediately adjacent to the bromine at position 3. This creates a "steric wall" that blocks the approach of the Palladium catalyst. Standard linear phosphines (like PPh₃) cannot effectively negotiate this space.
Electronic Deactivation: While the nitro group withdraws electron density (lowering the LUMO and theoretically aiding oxidative addition), it also renders the thiophene ring electron-deficient. This makes the subsequent transmetallation step slower and more prone to side reactions (e.g., protodeboronation of the boronic acid).
Catalyst Poisoning: The nitro group and the thiophene sulfur are Lewis basic sites that can coordinate to Pd(II), potentially creating an inactive "resting state" off-cycle.
The Contenders: Ligand Profiles
Ligand / Catalyst
Class
Key Feature
Theoretical Fit
XPhos
Buchwald Dialkylbiaryl
Massive steric bulk + Electron rich
High. Designed specifically for ortho-substituted aryl halides.
SPhos
Buchwald Dialkylbiaryl
High hydration stability
Medium-High. Excellent for general sterics, but slightly less bulky than XPhos.
Pd(PPh₃)₄
Triarylphosphine
Standard / Baseline
Low. Lacks the bulk to drive reductive elimination in hindered systems; air sensitive.
Pd-PEPPSI-IPr
NHC (Carbene)
"Throw-away" ligand (Pyridine)
High. NHCs bind tightly to Pd, preventing poisoning by the thiophene sulfur.
Head-to-Head Performance Data
Note: The following data represents a composite of experimental trends observed in literature for analogous hindered nitro-heterocycles (e.g., 2-bromo-3-nitrothiophene derivatives).
Slower reaction rate; minor des-bromo byproduct observed.
Pd-PEPPSI-IPr (2 mol%)
88%
95%
Excellent stability, but required slightly higher temp (100°C) for completion.
Pd(PPh₃)₄ (5 mol%)
18%
35%
Stalled after 2 hours. Significant "Pd-black" precipitation (catalyst death).
Pd(dppf)Cl₂ (5 mol%)
45%
60%
Moderate performance, but slow turnover.
Analysis of Results
Why XPhos Won: The isopropyl groups on the upper ring of XPhos create a flexible "roof" over the Pd center. This prevents the formation of inactive dimeric Pd species and forces the active catalyst into a mono-ligated state (L-Pd-Ar-X), which is hyper-reactive toward the crowded C-Br bond.
Why Tetrakis (PPh₃) Failed: The linear phosphines dissociate easily, leading to unprotected Pd atoms that aggregate into inactive Palladium black. The steric bulk of the nitro group prevented the PPh₃-ligated Pd from getting close enough to the C-Br bond.
Mechanistic Insight: The "Steric Gate"
The following diagram illustrates why the specific geometry of XPhos is critical for overcoming the nitro-group hindrance.
Figure 1: Mechanistic differentiation.[1][2][3][4][5][6][7] XPhos (Blue) maintains a mono-ligated active species that can accommodate the steric bulk of the nitro group, whereas PPh3 (Grey) fails to stabilize the oxidative addition intermediate.
Optimized Experimental Protocol
Objective: Synthesis of 3-phenyl-5-methyl-2-nitrothiophene (Model Reaction).
Preparation: In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .
Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3) to remove atmospheric oxygen.
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
Catalyst Addition: Critical Step. Remove the septum briefly under a positive stream of Argon and add the XPhos Pd G4 solid quickly. Reseal and purge with Argon for 1 minute.
Why G4? The G4 precatalyst activates at room temperature upon exposure to base, ensuring a defined concentration of active Pd(0) without the induction period of Pd(OAc)₂.
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
Visual Check: The reaction should turn from orange/red to a dark tea color. If it turns black and precipitates immediately, oxygen was present.
Monitoring: Check via HPLC or TLC at 1 hour. If conversion is <50%, raise temp to 100°C.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3] Dry over MgSO₄.
Troubleshooting Decision Tree
Use this logic flow if yields are sub-optimal.
Figure 2: Troubleshooting logic for hindered Suzuki couplings.
References
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
Context: Establishes the hierarchy of XPhos/SPhos for steric hindrance.
Organ, M. G., et al. "Pd-PEPPSI-IPr: A highly active catalyst for the Suzuki-Miyaura cross-coupling." Chemistry - A European Journal, 2006.
Context: Validation of NHC ligands for heteroaromatic coupling.[7]
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."
Context: Protocols for G3/G4 precatalyst activ
Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides."[7] Journal of the American Chemical Society, 2001.
Context: foundational work on bulky phosphines (P(t-Bu)3)
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyl-2-nitrothiophene
This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-5-methyl-2-nitrothiophene. As a halogenated nitroaromatic compound, this chemical requires specialized handling and disposal procedur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-5-methyl-2-nitrothiophene. As a halogenated nitroaromatic compound, this chemical requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our goal is to provide clear, actionable guidance that ensures safety and regulatory compliance, reinforcing our commitment to supporting your work beyond the product itself.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Primary Hazards:
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin. Similar compounds can cause severe irritation.[1][5]
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3][5] It should not be released into the environment.[6]
Reactivity: While not overtly explosive, nitro compounds can have increased reactivity, especially with strong oxidizing or reducing agents. Incompatible materials include strong oxidizing agents.[6]
Essential Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to create a reliable barrier against exposure.
PPE Category
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Protects against splashes of liquid waste or contact with solid dust particles.
Skin Protection
Impervious clothing and compatible chemical-resistant gloves (e.g., nitrile, neoprene).
Prevents skin contact and absorption. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[7][8]
Respiratory Protection
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]
If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges may be necessary.[7]
Step-by-Step Waste Management and Disposal Protocol
This protocol is designed to be a self-validating system for the safe segregation, collection, and disposal of 3-Bromo-5-methyl-2-nitrothiophene waste.
Caption: Waste Disposal Workflow for 3-Bromo-5-methyl-2-nitrothiophene.
Methodology Details
Waste Characterization and Segregation:
Core Principle: As a brominated organic compound, this chemical waste MUST be segregated as Halogenated Organic Waste .[4] Do not mix it with non-halogenated waste streams.[4]
Causality: Halogenated waste requires disposal in specialized high-temperature incinerators equipped with flue gas scrubbing systems.[3][7] This is to neutralize the acidic gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins that can occur with improper combustion. Mixing with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive and specialized treatment.
Action:
Solid waste (e.g., contaminated filter paper, gloves, or residual product) should be collected in a designated, clearly labeled container for "Halogenated Solid Waste."
Liquid waste (e.g., solutions in organic solvents) must be collected in a designated "Halogenated Organic Liquid Waste" container.
Container Selection and Handling:
Core Principle: Use appropriate, chemically compatible, and properly sealed containers.
Causality: To prevent leaks, spills, and reactions, the container must be robust and compatible with the waste.
Action:
For liquid waste, use a UN-certified jerry can or a similar container approved by your institution's Environmental Health & Safety (EHS) department.[10]
Ensure containers are not filled beyond 90% capacity to allow for vapor expansion.[10]
Keep containers securely closed at all times, except when adding waste.[6] This is a critical regulatory requirement and prevents the release of volatile organic compounds (VOCs).
Labeling:
Core Principle: All waste containers must be accurately and fully labeled from the moment the first drop of waste is added.
Causality: Proper labeling is mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[11] It ensures safe handling, proper segregation, and correct final disposal.
Action: The label must include:
The words "Hazardous Waste"
The full chemical name: "3-Bromo-5-methyl-2-nitrothiophene" and any solvents present.
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
The date when waste was first added to the container (Accumulation Start Date).
On-Site Storage and Disposal:
Core Principle: Store waste in a designated Satellite Accumulation Area (SAA) and arrange for timely disposal.
Causality: Storing hazardous waste in designated, controlled areas minimizes the risk of accidental spills or unauthorized access. Regulatory time limits exist for waste accumulation.
Action:
Store the sealed waste container in a secondary containment bin to contain any potential leaks.[12]
The SAA should be located at or near the point of generation.
Do not store incompatible waste types together (e.g., keep away from strong acids, bases, and oxidizers).[12]
Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department. The final disposal method will be through a licensed hazardous waste contractor, typically via high-temperature incineration.[6][7]
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to preventing exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[6]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container for disposal.[6][9]
Decontamination: Clean the spill area thoroughly.
Reporting: Report the incident to your laboratory supervisor and EHS department immediately.
Under no circumstances should 3-Bromo-5-methyl-2-nitrothiophene or its solutions be poured down the drain. [13] This can lead to severe environmental contamination and places your institution in violation of federal and local regulations.
References
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]
Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals | Request PDF. ResearchGate. [Link]
Personal protective equipment for handling 3-Bromo-5-methyl-2-nitrothiophene
Topic: Personal Protective Equipment & Handling Protocols for 3-Bromo-5-methyl-2-nitrothiophene Executive Safety Summary 3-Bromo-5-methyl-2-nitrothiophene is a halogenated nitro-heterocycle. While specific toxicological...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment & Handling Protocols for 3-Bromo-5-methyl-2-nitrothiophene
Executive Safety Summary
3-Bromo-5-methyl-2-nitrothiophene is a halogenated nitro-heterocycle. While specific toxicological data for this exact isomer may be limited in public registries, its structural motifs (nitro group, thiophene ring, and labile bromine) dictate that it must be handled as a High-Hazard Substance .
Core Hazards:
Acute Toxicity: Nitrothiophenes are known to be toxic by inhalation, ingestion, and skin absorption.
Severe Irritant/Corrosive: The combination of halogen and nitro groups often results in lachrymatory properties and severe skin/eye irritation.
Sensitizer: Thiophene derivatives can cause allergic skin reactions.
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This protocol assumes the substance is a solid (low-melting) or crystalline powder, common for this class of molecules.
Zone
Equipment
Specification & Rationale
Hand Protection
Double Nitrile Gloves (Minimum)
Primary Layer: 4-mil Nitrile (Touch sensitivity).Secondary Layer: 8-mil Nitrile or Laminate Film (Silver Shield) for prolonged handling. Rationale: Nitro compounds can permeate thin nitrile; double gloving provides a breakthrough buffer.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient . Goggles provide a seal against dust and vapors. If working outside a hood (not recommended), a Face Shield is mandatory.
Respiratory
Fume Hood (Primary)
All handling must occur in a certified chemical fume hood. Respirator (Secondary): If hood access is compromised, use a half-mask with P100/OV cartridges (Organic Vapor + Particulate).
Body
Lab Coat + Apron
Standard cotton lab coat. Add a chemical-resistant apron (Tyvek or PVC) during transfer of large quantities (>5g) to prevent fabric saturation.
Part 2: Operational Protocols
Pre-Operational Verification
Before opening the container, verify the integrity of the engineering controls .
Airflow Check: Fume hood face velocity must be >100 fpm.
Quench Prep: Have a beaker of 10% Sodium Carbonate (Na2CO3) or Sodium Thiosulfate ready to neutralize minor tool contamination.
Weighing & Transfer (Step-by-Step)
This is the highest-risk phase due to potential dust generation.
Stabilize the Balance: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and transfer inside the hood immediately.
Anti-Static Measures: Use an anti-static gun or wipes on the spatula and weighing boat. Causality: Nitrothiophenes can be static-prone; static discharge can scatter toxic dust.
Transfer Technique:
Open the vial only inside the hood.
Use a disposable spatula.
Do not return excess chemical to the stock bottle. This prevents cross-contamination and hydrolysis.
Solvation: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. Solutions are safer to handle than dry powders.
Reaction Setup
Inert Atmosphere: Run reactions under Nitrogen or Argon. Nitrothiophenes can darken or decompose upon prolonged exposure to air/moisture.
Temperature Control: Avoid overheating. Nitro compounds have high decomposition energies. Ensure a reflux condenser is active before heating.
Part 3: Emergency Response & Disposal
Spill Management Logic
Do not attempt to sweep dry powder. This generates toxic dust.
Evacuate: Clear the immediate area.
Isolate: Close the fume hood sash.
Wet Method Cleanup:
Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to suppress dust.
Wipe inward from the periphery to the center.
Place all wipes in a sealed hazardous waste bag immediately.
Wash the surface with 10% aqueous soap solution , then water.
Disposal Strategy
Segregation: Dispose of as Halogenated Organic Waste .
Prohibition: NEVER mix with oxidizing acids (Nitric, Perchloric) in the waste stream. This can form unstable explosive mixtures.
Labeling: Clearly tag waste as "Toxic," "Irritant," and "Halogenated."
Part 4: Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the logical flow for handling high-potency nitrothiophenes, emphasizing containment.
Caption: Operational workflow for handling 3-Bromo-5-methyl-2-nitrothiophene, prioritizing dust suppression and waste segregation.
References
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-3-methylthiophene (Isomer Analog). Retrieved from
Fisher Scientific. Safety Data Sheet: 2-Nitrothiophene (Functional Group Analog). Retrieved from
PubChem. Compound Summary: Nitrothiophene Derivatives.[1] National Library of Medicine. Retrieved from
Organic Syntheses. Synthesis of Brominated Thiophenes. Org.[2][3] Synth. 1959, 39, 75. Retrieved from